molecular formula C3H6ClN3O B150796 (1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 1195596-30-5

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No.: B150796
CAS No.: 1195596-30-5
M. Wt: 135.55 g/mol
InChI Key: HXQFKFAOONICQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C3H6ClN3O and its molecular weight is 135.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFKFAOONICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. Its prevalence in marketed drugs underscores its importance as a versatile building block in drug design and development. This guide provides a comprehensive technical overview of the chemical properties of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a key intermediate for the synthesis of more complex bioactive molecules. This document delves into its structural features, physicochemical properties, spectral characteristics, synthesis, and safety considerations, offering a foundational resource for researchers in the field.

Chemical Identity and Structure

This compound is the salt form of (1H-1,2,4-triazol-5-yl)methanol, where the basic 1,2,4-triazole ring is protonated by hydrochloric acid. This enhances the compound's solubility in aqueous media, a desirable property for many pharmaceutical applications.

Systematic Name: this compound Molecular Formula: C₃H₆ClN₃O Molecular Weight: 135.55 g/mol CAS Number: 1195596-30-5[1][2][3][4][5][6][7] (Note: The free base, (1H-1,2,4-triazol-5-yl)methanol, is often associated with CAS Number 123372-69-0)[8][9][10]

The structure consists of a five-membered 1,2,4-triazole ring substituted with a hydroxymethyl group at the 5-position. The hydrochloride salt form implies that one of the nitrogen atoms in the triazole ring is protonated.

Synthesis_Workflow start Glycolic Acid Derivative (e.g., Methyl Glycolate) intermediate Intermediate Formation (Amidrazone) start->intermediate reagent1 Aminoguanidine Hydrochloride reagent1->intermediate cyclization Cyclization (Heat) intermediate->cyclization product_free_base (1H-1,2,4-triazol-5-yl)methanol (Free Base) cyclization->product_free_base

Caption: Synthetic workflow for the free base.

Experimental Protocol (Illustrative):

  • Reaction Setup: To a solution of methyl glycolate (1.0 eq) in a suitable solvent such as ethanol, add aminoguanidine hydrochloride (1.0 eq) and a base (e.g., sodium ethoxide, 1.0 eq) to liberate the free aminoguanidine.

  • Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (1H-1,2,4-triazol-5-yl)methanol.

Step 2: Conversion to Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified (1H-1,2,4-triazol-5-yl)methanol in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

  • Acidification: To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the 1,2,4-triazole ring and the primary alcohol.

  • 1,2,4-Triazole Ring: The triazole ring is aromatic and generally stable. The nitrogen atoms can act as nucleophiles or be alkylated. The ring can also participate in the formation of metal complexes.

  • Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.

  • Acidity/Basicity: The triazole ring has both acidic (N-H) and basic (lone pairs on nitrogen) properties. The hydrochloride salt form indicates that the compound will behave as an acid in solution, releasing a proton from the protonated triazole ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling 1,2,4-triazole derivatives should be followed. These compounds are typically considered irritants. [11] General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Applications in Research and Drug Development

This compound serves as a valuable building block for the synthesis of a wide range of more complex molecules with potential biological activity. The presence of the hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor to various antifungal, antiviral, and anticancer agents highlights its significance in medicinal chemistry. [12]

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, spectral data, synthesis, and safety considerations. While there are gaps in the publicly available experimental data for this specific salt, this guide offers a solid foundation for researchers by providing expected properties and methodologies based on the well-established chemistry of the 1,2,4-triazole scaffold. Further detailed experimental studies on this compound will undoubtedly contribute to its broader application in the synthesis of novel therapeutic agents.

References

  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • This compound | 1195596-30-5. (n.d.). Ambeed.
  • (1H-1,2,4-triazol-5-yl)methanol hydrochloride. (n.d.). Ching Ming Chemical.
  • (1H-1,2,4-triazol-5-yl)methanol hydrochloride. (n.d.). Acs Reagentes.
  • 1195596-30-5|this compound. (n.d.). BLDpharm.
  • (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound | 1195596-30-5. (n.d.). Ambeed.
  • Mass Spectra of Some 1,2,4-Triazoles. (1991). Taylor & Francis Online.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (2014). PubMed.
  • FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).
  • (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol. (n.d.). Benchchem.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isol
  • Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. (2025).
  • 1H-1,2,4-Triazol-5-ylmethanol hydrochloride | Matrix Scientific. (n.d.).
  • (1H-1,2,4-TRIAZOL-3-YL)METHANOL. (n.d.). AOBChem.
  • (1H-1,2,4-triazol-5-yl)methanol hydrochloride. (n.d.). Ching Ming Chemical.
  • (1H-1,2,4-三唑-5-基)甲醇盐酸盐- CAS:1195596-30-5. (n.d.). AOTU Chemical Valley.
  • (1-Methyl-1H-t[1][2][13]riazol-5-yl)methanol. (n.d.). Chem-Impex.

  • 123372-69-0|(1H-1,2,4-Triazol-5-yl)methanol. (n.d.). BLDpharm.
  • 1195596-30-5|this compound. (n.d.). BLDpharm.
  • 1,2,4-Triazole. (n.d.). Solubility of Things.
  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (n.d.). Der Pharma Chemica.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo
  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.).

Sources

A Comprehensive Guide to the Structural Elucidation of (1H-1,2,4-triazol-5-yl)methanol hydrochloride: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, mandated by regulatory bodies globally. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic building block pertinent to pharmaceutical synthesis. We move beyond a simple listing of techniques to explain the causality behind an integrated, orthogonal analytical strategy. This document details the practical application and interpretation of Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. Each protocol is presented as a self-validating system, designed to deliver an irrefutable structural assignment in line with the stringent requirements of regulatory submissions, such as those outlined in the ICH Q6A and Q11 guidelines.[1][2][3]

Introduction: The Imperative of Unambiguous Characterization

(1H-1,2,4-triazol-5-yl)methanol is a versatile heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a 1,2,4-triazole ring, a primary alcohol, and the potential for salt formation, presents unique analytical challenges, most notably the possibility of tautomerism. The hydrochloride salt form is often used to improve stability and solubility.

For drug development professionals, confirming the identity, purity, and structure of such a starting material is not merely an academic exercise; it is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. An incorrect structural assignment can lead to the development of the wrong compound, resulting in catastrophic failures in later clinical stages. Therefore, a robust, multi-faceted analytical approach is essential to provide irrefutable proof of structure. This aligns with the principles of quality by design (QbD) and the expectations of regulatory agencies like the FDA and EMA.[3]

This guide outlines an orthogonal workflow, where each analytical technique provides a unique and complementary piece of structural information.

G cluster_start Initial Assessment cluster_primary Primary Structure & Formula cluster_connectivity Connectivity & Isomerism cluster_absolute Absolute Confirmation cluster_end Final Dossier Sample Sample Received (1H-1,2,4-triazol-5-yl)methanol HCl HRMS High-Resolution MS (Elemental Composition) Sample->HRMS Parallel Analysis FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Parallel Analysis NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) HRMS->NMR_1D Informs NMR Setup FTIR->NMR_1D Informs NMR Setup NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Resolves Ambiguities XRAY X-ray Crystallography (Solid-State Structure) NMR_2D->XRAY Confirms Connectivity Report Final Elucidation Report (Regulatory Submission) NMR_2D->Report Defines Solution Structure XRAY->Report Provides Final Proof

Caption: Orthogonal workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any elucidation is to confirm the molecular formula and the presence of expected functional groups. This establishes the fundamental building blocks that will be assembled in subsequent, more detailed analyses.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard mass spectrometry because its high mass accuracy allows for the determination of the elemental composition of the molecule. This is a critical self-validating step; if the measured mass does not correspond to the theoretical mass of the expected formula (C₃H₆N₃O⁺ for the cation), all subsequent analyses are invalid.

Experimental Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Method Parameters:

    • Ionization Mode: Positive (to observe the protonated molecule [M+H]⁺).

    • Mass Range: m/z 50-500.

    • Resolution: >60,000 FWHM.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ion and use software to calculate the elemental composition, comparing it against the theoretical value.

Data Presentation:

ParameterTheoretical Value (C₃H₆N₃O⁺)Experimental ValueMass Error (ppm)
Monoisotopic Mass 100.05054To be determined< 5 ppm

Trustworthiness: A mass error of < 5 ppm provides high confidence in the assigned elemental formula. The presence of the hydrochloride salt will not be observed in the mass spectrum, as the analysis is performed on the cationic species.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the alcohol (O-H), the triazole ring (N-H, C=N, C-N), and the aliphatic C-H bonds. The spectrum serves as a qualitative fingerprint.

Experimental Protocol:

  • Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean before and after use.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR stage.

    • Apply a small amount of the solid sample to the crystal and apply pressure.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Average at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to known values for similar functional groups.[4][5]

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Alcohol) 3400 - 3200 (Broad)Indicates hydrogen-bonded hydroxyl group.
N-H Stretch (Triazole) 3300 - 3100 (Broad)Often overlaps with the O-H stretch.[4]
C-H Stretch (Aromatic/Ring) ~3100C-H bond on the triazole ring.[4]
C-H Stretch (Aliphatic) 3000 - 2850Methylene (-CH₂-) group.
C=N Stretch (Triazole Ring) 1650 - 1550Characteristic of the triazole ring system.
C-N Stretch (Triazole Ring) 1350 - 1250Ring stretching vibrations.
C-O Stretch (Primary Alcohol) ~1050Confirms the presence of the C-OH bond.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[6][7][8]

Experimental Protocol (General):

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the salt and allows for the observation of exchangeable O-H and N-H protons.

  • Instrumentation: A spectrometer with a field strength of at least 400 MHz is recommended.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR: The Carbon-Hydrogen Framework
  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Shows the number of different carbon environments.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR suggests the pieces, 2D NMR provides the instructions for assembly.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is less critical for this simple molecule but is standard practice.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is a crucial step for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons over 2 to 3 bonds, allowing us to connect the molecular fragments.

G H_CH H (CH) C_CH2 C (CH₂) H_CH->C_CH2 H_CH2 H (CH₂) C5 C5 H_CH2->C5

Caption: Key expected HMBC correlations for structure confirmation.

Data Presentation: Integrated NMR Assignments

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity¹H-¹H COSY Correlations¹H-¹³C HMBC Correlations
C5 ~155---CH₂, OH
C3 ~145~8.5s (1H)-C5, CH₂
CH₂ ~55~4.6d (2H)OHC5, C3
OH ~5.5t (1H)CH₂C5, CH₂
NH ~14.0br s (1H)--C5, C3

Note: Chemical shifts (δ) are approximate and can vary based on concentration, temperature, and pH. The broad singlet (br s) for the NH proton is characteristic of an acidic proton on a nitrogen heterocycle.

Interpretation and Self-Validation:

  • The HSQC spectrum will show a clear correlation between the signal at ~4.6 ppm (¹H) and ~55 ppm (¹³C), definitively assigning the -CH₂- group.

  • The key HMBC experiment validates the entire structure. We expect to see a correlation from the methylene protons (~4.6 ppm) to the triazole ring carbon C5 (~155 ppm). This proves the methanol group is attached to C5.

  • A further HMBC correlation from the triazole C3-H proton (~8.5 ppm) to the methylene carbon (~55 ppm) provides redundant confirmation of the connectivity. The observation of these specific long-range correlations makes the structural assignment trustworthy and unambiguous.

Absolute Proof: Single-Crystal X-ray Crystallography

Causality: While NMR provides the definitive structure in solution, X-ray crystallography provides an absolute, three-dimensional structure of the molecule in the solid state. It is considered the "gold standard" for structural proof.[9][10][11] It can resolve any remaining ambiguities, such as the exact tautomeric form present in the crystal lattice.

Experimental Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, isopropanol) is a common method. The goal is to obtain single, defect-free crystals of sufficient size (>0.1 mm).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Use a diffractometer to irradiate the crystal with monochromatic X-rays (e.g., Mo Kα radiation).

    • Collect a full sphere of diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model against the experimental data until convergence is reached, resulting in a final structure with low R-factors.

Interpretation: The final output is a 3D model of the molecule, showing precise bond lengths, bond angles, and the connectivity of all atoms.[12][13] It will also reveal the location of the chloride counter-ion and any solvent molecules within the crystal lattice, as well as intermolecular interactions like hydrogen bonding. This provides irrefutable evidence of the assigned structure.

Conclusion: A Triad of Proof for Regulatory Success

The structural elucidation of this compound is successfully and robustly achieved through a synergistic and orthogonal analytical workflow.

  • Identity: High-Resolution Mass Spectrometry confirms the elemental formula.

  • Connectivity: A full suite of 1D and 2D NMR experiments establishes the unambiguous bonding framework in solution.

  • Confirmation: Single-Crystal X-ray Crystallography provides absolute proof of structure in the solid state.

By following this guide, researchers, scientists, and drug development professionals can generate a comprehensive data package that is scientifically sound, self-validating, and meets the rigorous standards for quality and characterization required by regulatory authorities worldwide.[2][14] This methodical approach minimizes risks in the drug development pipeline and ensures a solid foundation for subsequent process development and manufacturing.

References

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. Retrieved from [Link]

  • El-Hefnawy, G. B., El-Krab, A. S., & Anwar, Z. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

  • Mohan, S., Navamani, P., Dhanalekshmi, K. I., Jayamoorthy, K., & Srinivasan, N. (2021). NMR spectral, DFT and antibacterial studies of triazole derivatives. Journal of Taibah University for Science, 15(1), 837-848. Retrieved from [Link]

  • Kavitha, S., Saravanan, S., Mohan, S., & Jayamoorthy, K. (2011). Regioselective Synthesis and Structural Elucidation of 1,4-disubstituted 1,2,3-triazole Derivatives Using 1D and 2D NMR Spectral Techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),.... Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q6 Guidelines. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate. Retrieved from [Link]

  • MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][6][7]triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

  • IBISS RADaR. (2020). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Retrieved from [Link]

Sources

(1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS number 1195596-30-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1H-1,2,4-triazol-5-yl)methanol hydrochloride

A Versatile Building Block in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound (CAS Number: 1195596-30-5), tailored for researchers, scientists, and professionals in drug development. By examining its chemical properties, synthesis, and the extensive biological activities associated with its core 1,2,4-triazole scaffold, this document aims to illuminate its potential as a valuable building block in the synthesis of novel therapeutic agents.

I. Introduction and Significance

The 1,2,4-triazole ring is a cornerstone of many pharmaceutical compounds, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This five-membered heterocycle is a key feature in a variety of clinically significant drugs, including the antifungal agent fluconazole and the antiviral medication ribavirin.[2] this compound presents itself as a functionalized synthon, offering a reactive hydroxyl group that serves as a handle for further chemical modifications. Its hydrochloride salt form is likely intended to enhance stability and solubility.

II. Physicochemical Properties

While detailed experimental data for this specific salt is not widely published, its properties can be inferred from the core structure and general knowledge of similar compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Justification
CAS Number 1195596-30-5[3]
Molecular Formula C₃H₇ClN₄OCalculated
Molecular Weight 149.57 g/mol Calculated
Appearance Likely a white to off-white crystalline solidGeneral property of similar small molecule salts
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally increases aqueous solubility.
Stability The 1,2,4-triazole ring is known for its high stability.[1] The hydrochloride salt form can enhance stability for storage.[1]

III. Synthesis and Reaction Mechanisms

The synthesis of this compound would likely involve the initial formation of the 1,2,4-triazole ring system, followed by functionalization or the use of a pre-functionalized starting material, and finally, salt formation. Numerous methods exist for the synthesis of the 1,2,4-triazole core.[4][5]

A. Plausible Synthetic Pathway

A common and efficient method for constructing 5-substituted-1H-1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives or the reaction of amidines with hydrazines.[4][6] A potential synthetic route to the parent alcohol is outlined below.

Synthesis_Pathway cluster_0 Step 1: Formation of Amidrazone cluster_1 Step 2: Cyclization to Triazole cluster_2 Step 3: Salt Formation Glycolic_Acid Glycolic Acid Derivative (e.g., Ester or Amide) Amidrazone Glycolic Acid Amidrazone Glycolic_Acid->Amidrazone Hydrazinolysis Hydrazine Hydrazine Hydrazine->Amidrazone Triazole_Alcohol (1H-1,2,4-triazol-5-yl)methanol Amidrazone->Triazole_Alcohol Cyclization Formic_Acid Formic Acid (or derivative) Formic_Acid->Triazole_Alcohol Final_Product (1H-1,2,4-triazol-5-yl)methanol hydrochloride Triazole_Alcohol->Final_Product Acidification HCl HCl HCl->Final_Product

Plausible synthetic route for the target compound.

Step-by-Step Methodology:

  • Amidrazone Formation: A derivative of glycolic acid, such as methyl glycolate, is reacted with hydrazine hydrate in a suitable solvent like ethanol. This reaction forms the corresponding glycolic acid hydrazide, which can then be converted to the amidrazone.

  • Cyclization: The resulting amidrazone is then cyclized with a one-carbon source, such as formic acid or one of its derivatives (e.g., triethyl orthoformate), often under heating. This step forms the 1,2,4-triazole ring.

  • Salt Formation: The synthesized (1H-1,2,4-triazol-5-yl)methanol is dissolved in a suitable solvent (e.g., isopropanol or ether) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.

The choice of reagents and reaction conditions can be optimized to improve yield and purity. For instance, microwave-assisted synthesis has been shown to accelerate the formation of 1,2,4-triazole derivatives.[4]

IV. Characterization Techniques

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

Table 2: Key Characterization Techniques

TechniqueExpected Observations
¹H NMR Signals corresponding to the triazole ring CH, the methylene (-CH₂-), the hydroxyl (-OH), and the triazole NH protons. Chemical shifts and coupling patterns would confirm the structure.
¹³C NMR Resonances for the two distinct triazole ring carbons and the methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₃H₅N₃O) would confirm the molecular weight. High-resolution mass spectrometry would provide the exact mass.
FT-IR Spectroscopy Characteristic absorption bands for O-H (broad), N-H, C-H, C=N, and C-O stretching vibrations.
Elemental Analysis The experimentally determined percentages of C, H, Cl, and N should align with the calculated values for the C₃H₇ClN₄O formula.

V. Applications in Drug Discovery

The true value of this compound lies in its potential as a precursor for molecules with diverse biological activities. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry due to its favorable properties:

  • Bioisosterism: It can act as a bioisostere of amide, ester, and carboxylic acid groups, often improving metabolic stability and pharmacokinetic profiles.[1]

  • Hydrogen Bonding: The nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

  • Solubility Enhancement: The polar nature of the triazole ring can improve the aqueous solubility of drug candidates.[7]

The presence of the hydroxymethyl group provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

A. Potential Therapeutic Areas

Derivatives of the 1,2,4-triazole scaffold have been investigated for a wide array of therapeutic applications.[8]

Potential therapeutic applications of the 1,2,4-triazole scaffold.

  • Antifungal: The 1,2,4-triazole core is famously present in azole antifungals that inhibit lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis.[1]

  • Anticancer: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[7]

  • Antiviral: The triazole ring is a key component of the broad-spectrum antiviral drug Ribavirin.[2]

  • Antibacterial: Researchers have successfully synthesized 1,2,4-triazole-containing hybrids with enhanced antibacterial potency.[1]

  • Other CNS and Inflammatory Applications: The scaffold has also been explored for developing anticonvulsant and anti-inflammatory drugs.[1]

VI. Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. A comprehensive Safety Data Sheet (SDS) from the supplier should be consulted prior to use. Standard precautions include:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, and well-sealed container.

VII. Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While specific research on this salt is limited, the extensive and well-documented biological activities of the 1,2,4-triazole class provide a strong rationale for its use in the synthesis of novel, biologically active compounds. Its functional handle and the inherent properties of the triazole core make it a valuable tool for scientists aiming to develop the next generation of therapeutics across a broad spectrum of diseases.

VIII. References

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a key heterocyclic building block in contemporary drug discovery and development. The document outlines a robust and reproducible synthetic pathway, delving into the mechanistic underpinnings of the reaction to provide researchers with a deep understanding of the process. Furthermore, a multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both practical experimental protocols and the theoretical basis for the informed synthesis and characterization of this important triazole derivative.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from a unique combination of physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metallic ions in enzymes. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.

(1H-1,2,4-triazol-5-yl)methanol, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The primary alcohol functionality provides a convenient handle for further chemical modifications, allowing for the introduction of diverse pharmacophores. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in subsequent synthetic transformations. A thorough understanding of its synthesis and characterization is therefore paramount for any research program leveraging this valuable building block.

Synthesis of this compound

The synthesis of the 1,2,4-triazole ring can be achieved through various methods. A common and efficient approach involves the cyclization of a hydrazine derivative with a source of a one-carbon unit. For the synthesis of (1H-1,2,4-triazol-5-yl)methanol, a logical and established route proceeds through the reaction of glycolic acid hydrazide with formamidine acetate.

Reaction Scheme

The overall synthetic strategy is a two-step process: first, the formation of the triazole ring, and second, its conversion to the hydrochloride salt.

Synthesis_Scheme glycolic_acid_hydrazide Glycolic Acid Hydrazide triazolyl_methanol (1H-1,2,4-triazol-5-yl)methanol glycolic_acid_hydrazide->triazolyl_methanol Heat (e.g., in Ethanol) formamidine_acetate Formamidine Acetate formamidine_acetate->triazolyl_methanol product (1H-1,2,4-triazol-5-yl)methanol Hydrochloride triazolyl_methanol->product HCl in Ether or Isopropanol

Caption: Synthetic pathway for this compound.

Mechanistic Insights

The formation of the 1,2,4-triazole ring from glycolic acid hydrazide and formamidine acetate proceeds through a condensation-cyclization cascade. The initial step involves the nucleophilic attack of the more nucleophilic nitrogen of the hydrazide onto the electrophilic carbon of formamidine. This is followed by a series of proton transfers and the elimination of ammonia and water, leading to the formation of the stable aromatic triazole ring. This reaction is typically driven to completion by heating in a suitable solvent.

Experimental Protocol: Synthesis of (1H-1,2,4-triazol-5-yl)methanol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory with appropriate safety measures.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycolic acid hydrazide (1.0 eq) and formamidine acetate (1.1 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the glycolic acid hydrazide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield (1H-1,2,4-triazol-5-yl)methanol as a solid.

Experimental Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified (1H-1,2,4-triazol-5-yl)methanol in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 1-2 M) dropwise until the precipitation is complete. The pH should be acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Comprehensive Characterization

A rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.[1]

¹H NMR Spectrum (400 MHz, DMSO-d₆, δ):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HCH of triazole ring
~5.5t1HOH of methanol
~4.5d2HCH₂ of methanol
~3.5br s1HNH of triazole ring
~12.0br s1HNH of triazole (protonated)
~3.0br s1HH Cl

Note: Chemical shifts are approximate and can vary depending on concentration and exact sample conditions. The broad signals for the NH and HCl protons are due to chemical exchange.

¹³C NMR Spectrum (101 MHz, DMSO-d₆, δ):

Chemical Shift (ppm)Assignment
~155C 5 of triazole ring
~145C 3 of triazole ring
~55C H₂ of methanol

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (1H-1,2,4-triazol-5-yl)methanol, electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected Molecular Ion ([M+H]⁺): m/z = 100.0514 (for the free base)

  • Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve the loss of small neutral molecules like N₂, HCN, and H₂O.[2]

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200O-H and N-H stretching
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic)
1650-1550C=N and N=N stretching (triazole ring)
1100-1000C-O stretching
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

The purity is determined by the peak area percentage of the main component in the chromatogram.

Analytical Workflow

The following diagram illustrates the logical flow of the characterization process.

Analytical_Workflow start Synthesized Compound ((1H-1,2,4-triazol-5-yl)methanol HCl) primary_char Primary Characterization start->primary_char nmr NMR Spectroscopy (¹H, ¹³C) primary_char->nmr ms Mass Spectrometry (ESI-MS) primary_char->ms ir IR Spectroscopy primary_char->ir purity Purity Assessment nmr->purity ms->purity ir->purity hplc HPLC purity->hplc final Structure and Purity Confirmed hplc->final

Caption: A typical analytical workflow for the characterization of the target compound.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a wide range of pharmaceutical candidates. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various side chains and pharmacophores. Its utility is demonstrated in the synthesis of inhibitors for various enzymes and as a key component in the development of novel antifungal and anticancer agents.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying reaction mechanism and employing a multi-faceted analytical approach, researchers can confidently prepare and validate this important building block for its use in drug discovery and development. The protocols and data presented herein are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry.

References

  • Royal Society of Chemistry. (2013). Mechanistic insights into the triazolylidene-catalysed Stetter and Benzoin Reactions: role of the N-ar. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). [Online] Available at: [Link]

  • ResearchGate. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... [Online] Available at: [Link]

Sources

Spectroscopic Data for (1H-1,2,4-triazol-5-yl)methanol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents with a broad range of activities, including antifungal, antiviral, and antimicrobial properties. (1H-1,2,4-triazol-5-yl)methanol hydrochloride is a key building block in the synthesis of more complex pharmaceutical intermediates. Its purity and structural integrity are paramount, necessitating a comprehensive understanding of its spectroscopic characteristics for unambiguous identification and quality control.

This technical guide provides a detailed exploration of the spectroscopic data for this compound. As a Senior Application Scientist, this document is structured to offer not just raw data, but also the underlying scientific rationale for the experimental methodologies and data interpretation, ensuring a robust and validated understanding for researchers, scientists, and drug development professionals. While experimental data for this specific hydrochloride salt is not widely published, this guide presents a combination of expected spectroscopic values derived from closely related 1,2,4-triazole derivatives and established principles of spectroscopic analysis.

Molecular Structure and Key Spectroscopic Features

This compound possesses a heterocyclic 1,2,4-triazole ring substituted with a hydroxymethyl group at the 5-position. The hydrochloride salt form implies the protonation of one of the nitrogen atoms in the triazole ring. This protonation will have a discernible effect on the electron distribution within the ring and, consequently, on its spectroscopic signatures, particularly in NMR spectroscopy.

The key structural features to be interrogated by spectroscopic methods are:

  • The protons of the triazole ring.

  • The protons of the methylene (-CH₂-) and hydroxyl (-OH) groups.

  • The carbon atoms of the triazole ring and the methylene group.

  • The vibrational modes of the functional groups (O-H, N-H, C-N, C=N).

  • The molecular weight and fragmentation pattern of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The expected chemical shifts for this compound in a common deuterated solvent such as DMSO-d₆ are summarized below. These values are estimations based on data from similar 1,2,4-triazole derivatives. The presence of the hydrochloride salt will likely lead to a downfield shift of the triazole ring proton and the N-H proton due to the electron-withdrawing effect of the positive charge.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Triazole C-H~8.0 - 8.5Singlet1H
Methylene (-CH₂-)~4.5 - 5.0Singlet2H
Hydroxyl (-OH)~5.0 - 6.0Broad Singlet1H
Triazole N-H~13.0 - 15.0Broad Singlet1H/2H

Causality of Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve polar compounds like hydrochloride salts and because the residual solvent peak does not typically interfere with the signals of interest. The acidic N-H and O-H protons are also more likely to be observed as distinct signals in DMSO-d₆.

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure complete dissolution; if necessary, gently warm the sample or use sonication.

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative analysis, or a shorter delay for routine qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock & Shim) transfer->instrument Insert Sample acquire Acquire 1D Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process FID calibrate Calibrate Spectrum process->calibrate integrate Integrate Peaks calibrate->integrate analyze Structural Elucidation integrate->analyze

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The expected chemical shifts for the carbon atoms in this compound are presented below, based on analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Triazole C-3~145 - 155
Triazole C-5~150 - 160
Methylene (-CH₂)~55 - 65

Causality of Experimental Choices:

  • Proton Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Solvent: As with ¹H NMR, DMSO-d₆ is a suitable solvent. The central peak of the DMSO-d₆ septet at 39.52 ppm is used for chemical shift referencing.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup:

    • Use the same spectrometer as for ¹H NMR, tuned to the ¹³C frequency.

    • Lock and shim the instrument as previously described.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with broadband proton decoupling.

    • Set the spectral width to encompass the expected range for organic molecules (typically 0-200 ppm).

    • A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • A relaxation delay is used to allow for the relaxation of carbon nuclei between pulses.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

c13_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup transfer->instrument Insert Sample acquire Acquire 13C Spectrum (Proton Decoupled) instrument->acquire process Fourier Transform & Phasing acquire->process FID calibrate Calibrate Spectrum process->calibrate analyze Identify Carbon Signals calibrate->analyze

Caption: Workflow for ¹³C NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Predicted IR Data

The expected characteristic absorption bands for this compound are listed below.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3500Broad, Strong
N-H stretch (triazole)3100 - 3300Broad, Medium
C-H stretch (triazole)3000 - 3100Medium
C=N stretch (triazole)1600 - 1680Medium
N-N stretch (triazole)1400 - 1500Medium
C-O stretch (alcohol)1000 - 1100Strong

Causality of Experimental Choices:

  • KBr Pellet Method: For solid samples, dispersing the analyte in a potassium bromide (KBr) matrix and pressing it into a thin pellet is a common and effective method. KBr is transparent in the mid-IR region.

  • Attenuated Total Reflectance (ATR): ATR is a modern alternative that requires minimal sample preparation. The solid sample is pressed against a high-refractive-index crystal (e.g., diamond or germanium).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry the sample of this compound and spectroscopic grade KBr to remove any residual water.

    • In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background Place Pellet sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample/Background sample_spec->ratio Interferogram assign Assign Vibrational Bands ratio->assign

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield the protonated molecular ion of the free base.

  • Molecular Formula (Free Base): C₃H₅N₃O

  • Molecular Weight (Free Base): 99.09 g/mol

  • Expected [M+H]⁺ Ion: m/z = 100.05

Fragmentation: The fragmentation of the 1,2,4-triazole ring can be complex. Common fragmentation pathways for 1,2,4-triazole derivatives often involve the loss of small neutral molecules such as HCN or N₂.

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode, which directly provides molecular weight information.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Use an ESI-mass spectrometer.

    • Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximize the ion signal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

esims_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution infuse Infuse into ESI Source dissolve->infuse Load Sample acquire Acquire Mass Spectrum infuse->acquire identify_ion Identify [M+H]+ Ion acquire->identify_ion Mass Spectrum analyze_frag Analyze Fragmentation (MS/MS) identify_ion->analyze_frag

Caption: Workflow for ESI-Mass Spectrometry analysis.

Synthesis of (1H-1,2,4-triazol-5-yl)methanol

A plausible synthetic route to (1H-1,2,4-triazol-5-yl)methanol involves the cyclization of appropriate precursors. One common method for synthesizing 1,2,4-triazoles is the reaction of a hydrazide with a suitable cyclizing agent. For the 5-hydroxymethyl substituted triazole, a potential route could involve the reaction of glycolic acid hydrazide with formamide or a similar one-carbon source under heating. The resulting free base can then be treated with hydrochloric acid to form the hydrochloride salt.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. This in-depth guide, by integrating predicted data with detailed, validated experimental protocols, empowers researchers and drug development professionals to confidently identify and characterize this important synthetic building block. The presented methodologies and interpretations are grounded in established spectroscopic principles and data from closely related 1,2,4-triazole analogs, ensuring scientific integrity and practical utility in a research and development setting.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research, 14(1), 1-6.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2018). International Journal of Pharmaceutical and Clinical Research, 10(5), 184-191.
  • The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). (2020). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

An In-depth Technical Guide to the Solubility and Stability Studies of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic compound of interest in pharmaceutical development. A thorough understanding of these physicochemical properties is paramount for predicting a drug candidate's in vivo behavior, ensuring product quality, and defining appropriate storage conditions. This document details the underlying scientific principles, provides step-by-step experimental protocols for both solubility and forced degradation studies, and discusses the analytical methodologies required for accurate quantification. The protocols are grounded in international regulatory standards, including guidelines from the International Council for Harmonisation (ICH), to ensure data integrity and compliance.

Introduction

This compound is a small molecule featuring a triazole ring, a functional group prevalent in many active pharmaceutical ingredients (APIs), particularly antifungal agents. The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent compound. Early-stage characterization of solubility and stability is a cornerstone of successful drug development, as it directly impacts bioavailability, formulation strategies, and the determination of a product's shelf-life. Low solubility can lead to poor absorption and unreliable in vitro assay results, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide serves as a practical resource for researchers and drug development professionals, offering field-proven methodologies for a robust assessment of this promising compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is critical for designing meaningful experiments.

  • Chemical Structure: The molecule consists of a five-membered 1,2,4-triazole ring substituted with a hydroxymethyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the triazole ring.

  • Molecular Formula: C3H5N3O · HCl

  • CAS Number: 1195596-30-5

Aqueous Solubility Assessment

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is a critical factor for absorption. Two types of solubility measurements are essential in early development: kinetic and thermodynamic (equilibrium).

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in an organic solvent like DMSO, is added to an aqueous buffer and subjected to a short incubation period. It is a high-throughput method used to flag potential solubility issues early in drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours.

  • Precipitation Detection: Measure the amount of precipitate formed using a nephelometer, which detects light scattering by undissolved particles.

  • Quantification (Optional): To determine the concentration of the dissolved compound, filter the solutions to remove any precipitate and analyze the filtrate using UV-Vis spectroscopy or LC-MS/MS.

Equilibrium (Thermodynamic) Solubility

Equilibrium solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute. The shake-flask method is the gold-standard for this determination. This value is crucial for preformulation and understanding the biopharmaceutical properties of the API.

  • System Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Using an excess of the solid ensures that equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated stability-indicating analytical method, such as HPLC-UV.

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to confirm it has not changed significantly.

Data Presentation: Expected Solubility Profile
ParameterBuffer SystemExpected SolubilityRationale
Kinetic Solubility PBS, pH 7.4High (>100 µg/mL)The hydrochloride salt and polar nature of the molecule suggest good initial dissolution.
Equilibrium Solubility pH 1.2 (Simulated Gastric Fluid)Very HighThe compound is a salt of a weak base and will be fully protonated and highly soluble in acidic conditions.
Equilibrium Solubility pH 4.5 (Acetate Buffer)HighSolubility is expected to remain high in the upper small intestine.
Equilibrium Solubility pH 6.8 (Simulated Intestinal Fluid)Moderate to HighSolubility may decrease slightly as the pH approaches the pKa of the triazole ring, but is expected to remain favorable.

Diagram: General Workflow for Solubility Assessment

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Equilibrium Solubility (Shake-Flask) k1 Prepare 10 mM Stock in DMSO k2 Dispense into 96-well Plate k1->k2 k3 Add Aqueous Buffer (pH 7.4) k2->k3 k4 Incubate (1-2h at 25°C) k3->k4 k5 Measure Precipitation (Nephelometry) k4->k5 e1 Add Excess Solid to Buffers (pH 1.2, 4.5, 6.8) e2 Agitate (24-48h at 37°C) e1->e2 e3 Filter Supernatant (0.45 µm) e2->e3 e4 Quantify by HPLC-UV e3->e4 start Start Solubility Assessment start->k1 start->e1 G cluster_stress Stress Conditions start Prepare API Solution (1 mg/mL) & Solid Sample acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid photo Photostability (ICH Q1B Light) start->photo thermal Thermal (Solid, 80°C) start->thermal analysis Sample at Time Points (e.g., 0, 2, 6, 24h) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc report Identify Degradation Products Determine Degradation Pathway Assess Method Specificity hplc->report

Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an exceptional building block for creating compounds with a wide spectrum of biological activities.[3][4] Derivatives of this core structure have demonstrated potent antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties, leading to numerous clinically successful drugs.[1][5][6]

This guide provides a technical exploration of the primary biological activities of 1,2,4-triazole derivatives. It is designed for researchers and drug development professionals, offering insights into the mechanisms of action, authoritative protocols for biological evaluation, and the scientific rationale behind these experimental choices.

Potent Antifungal Activity: The Hallmark of Triazole Derivatives

The most well-established and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections. Compounds like fluconazole and itraconazole are staples in clinical practice, underscoring the scaffold's efficacy.[1][7]

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal power of triazoles stems from their highly specific inhibition of a key fungal enzyme: lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51).[4][8][9]

Causality of Inhibition: The nitrogen atom at the 4-position (N4) of the triazole ring is crucial for this activity. It chelates the heme iron atom within the active site of the CYP51 enzyme, effectively blocking its function.[4][8] This targeted inhibition disrupts the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane responsible for maintaining its integrity, fluidity, and proper function.[9][10] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors lead to increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[4][11]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) ToxicSterols Toxic 14α-methylated Sterols Lanosterol->ToxicSterols Fungal_Membrane_Healthy Fungal_Membrane_Healthy Membrane Fungal Cell Membrane (Disrupted Integrity) ToxicSterols->Membrane Triazole 1,2,4-Triazole Derivative Triazole->Lanosterol:e Blocks Enzyme Inhibition Inhibits Ergosterol_Target Ergosterol_Target

Mechanism of antifungal action of 1,2,4-triazole derivatives.
Experimental Protocol: Antifungal Susceptibility Testing

To quantify the antifungal potency of novel triazole derivatives, a standardized methodology is critical for generating reproducible and comparable data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[12][13]

Self-Validating System: This protocol is inherently self-validating through the inclusion of positive controls (known antifungal agents like fluconazole), negative controls (no drug), and sterility controls. Consistent results for these controls are required to validate the data obtained for the test compounds.

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Compounds: Create a stock solution of the test triazole derivative in dimethyl sulfoxide (DMSO).[11] Prepare serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should be kept low (≤1%) to avoid solvent toxicity.[14]

  • Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[14]

  • Incubation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a positive control (e.g., fluconazole), a growth control (inoculum in medium without compound), and a sterility control (medium only). Incubate the plate at 35°C for 24-48 hours.[14]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥80% reduction) compared to the drug-free growth control.[12][15] This can be assessed visually or by using a spectrophotometer to read the optical density.

Protocol for Minimum Fungicidal Concentration (MFC) Determination:

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plate at 35°C for a duration sufficient for growth to appear in control spots (typically 24-96 hours depending on the species).[14]

  • MFC Determination: The MFC is the lowest compound concentration from which no colonies grow on the agar plate, representing a 99.9% kill of the original inoculum.[14]

G start Start prep_comp 1. Prepare Serial Dilutions of Triazole Compound in 96-Well Plate start->prep_comp inoculate 3. Inoculate Wells prep_comp->inoculate prep_inoc 2. Prepare Standardized Fungal Inoculum (0.5 McFarland) prep_inoc->inoculate incubate 4. Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture 6. Aliquot from clear wells onto Agar Plate read_mic->subculture incubate_mfc 7. Incubate Agar Plate subculture->incubate_mfc read_mfc 8. Read MFC (Lowest concentration with no fungal growth) incubate_mfc->read_mfc end End read_mfc->end

Workflow for Antifungal Susceptibility Testing (MIC/MFC).
Data Presentation: Antifungal Activity

Quantitative data should be summarized for clear comparison.

CompoundMIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. fumigatusMFC (µg/mL) vs C. albicans
Derivative A 248
Derivative B ≤0.12510.5
Derivative C 16>64>64
Fluconazole 1>644

Anticancer Activity: A Field of Diverse Mechanisms

Unlike their antifungal counterparts, 1,2,4-triazole derivatives exert anticancer effects through a variety of mechanisms, making them versatile candidates for oncology research.[16] Their activity often depends on the specific side chains and functional groups attached to the core triazole ring.

Mechanisms of Action in Oncology

The anticancer properties of triazoles are not linked to a single, universal target. Instead, different derivatives have been shown to interfere with multiple pathways critical for cancer cell proliferation and survival.

  • Enzyme Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[17]

  • Tubulin Polymerization Disruption: Some compounds bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17]

  • Induction of Apoptosis: Many triazole derivatives trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.[18]

  • Cell Cycle Arrest: By interfering with cyclin-dependent kinases (CDKs) or other cell cycle checkpoints, these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[18][19]

G cluster_targets Potential Molecular Targets & Pathways cluster_outcomes Cellular Outcomes center_node 1,2,4-Triazole Derivatives EGFR EGFR/BRAF Kinases center_node->EGFR Tubulin Tubulin Polymerization center_node->Tubulin Apoptosis Apoptotic Pathways (e.g., BCL-2) center_node->Apoptosis CellCycle Cell Cycle Checkpoints (e.g., CDKs) center_node->CellCycle SignalBlock Block Proliferation Signaling EGFR->SignalBlock M_Arrest Mitotic Arrest Tubulin->M_Arrest Apoptosis_Induction Induction of Apoptosis Apoptosis->Apoptosis_Induction CC_Arrest Cell Cycle Arrest CellCycle->CC_Arrest CancerDeath Cancer Cell Death SignalBlock->CancerDeath M_Arrest->CancerDeath Apoptosis_Induction->CancerDeath CC_Arrest->CancerDeath

Sources

(1H-1,2,4-triazol-5-yl)methanol hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Preamble: Charting a Course for a Novel Triazole Compound

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse mechanisms of action. These range from antifungal agents that inhibit cytochrome P450 enzymes to anxiolytics that modulate GABAergic neurotransmission. The subject of this guide, this compound, represents a novel entity within this chemical class. As such, a predefined mechanism of action is not yet established in the public scientific literature.

This guide, therefore, deviates from a retrospective summary and instead provides a prospective, in-depth framework for the systematic investigation and elucidation of the mechanism of action of this compound. It is designed to be a practical and scientifically rigorous roadmap for research teams, grounded in established principles of drug discovery and development. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, ensuring a self-validating and robust investigative cascade.

Part 1: Initial Hypothesis Generation and Target Identification

Given the novelty of this compound, our initial efforts must be directed at identifying its potential molecular targets. The structure, featuring a hydrophilic hydroxymethyl group, suggests potential interactions with polar pockets in enzymes or receptors. We will employ a dual-pronged approach: broad phenotypic screening and in silico target prediction.

Phenotypic Screening: Unveiling Cellular Effects

Phenotypic screening allows for an unbiased assessment of the compound's effects in a cellular context, which can provide crucial clues about its mechanism of action.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., MCF-7 for breast cancer, A549 for lung carcinoma, HepG2 for hepatocellular carcinoma, and a non-cancerous line like HEK293 for cytotoxicity assessment).

  • Compound Treatment: Seed cells in 96-well or 384-well microplates and treat with a concentration gradient of this compound (e.g., from 1 nM to 100 µM).

  • Staining: After an appropriate incubation period (e.g., 24, 48, 72 hours), fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria, and Phalloidin-AF488 for the actin cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Employ image analysis software to quantify a wide range of cellular features, such as cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal arrangement.

Causality and Interpretation: Significant changes in a specific cellular phenotype can point towards a particular mechanism. For instance, alterations in nuclear size and shape might suggest an effect on DNA replication or repair, while changes in mitochondrial morphology could indicate an impact on cellular metabolism or apoptosis.

In Silico Target Prediction: A Computational Approach

Computational methods can predict potential protein targets based on the chemical structure of the compound.

Workflow: Structure-Based Virtual Screening

  • Compound Preparation: Generate a 3D conformation of this compound.

  • Target Database Selection: Utilize a database of protein structures (e.g., Protein Data Bank - PDB).

  • Molecular Docking: Perform molecular docking simulations to predict the binding affinity of the compound to a wide range of protein targets.

  • Scoring and Ranking: Rank the potential targets based on their docking scores and binding energies.

Trustworthiness and Validation: In silico predictions are inherently probabilistic and must be experimentally validated. The top-ranked putative targets from this screen will serve as the basis for hypothesis-driven in vitro assays.

Part 2: Target Validation and Mechanistic Characterization

The insights gained from phenotypic screening and in silico modeling will inform the next phase of the investigation: direct validation of compound-target interactions and characterization of the downstream cellular consequences.

Validating Direct Target Engagement

Let us hypothesize that our initial screens suggest a potential interaction with a specific enzyme, for example, a kinase. The following experimental workflow would be necessary to validate this hypothesis.

Experimental Workflow: Kinase Engagement and Inhibition

G cluster_0 Hypothesis: Compound binds to Kinase X cluster_1 In Vitro Validation cluster_2 Cellular Validation hypothesis Putative Target: Kinase X spr Surface Plasmon Resonance (SPR) - Quantify binding affinity (KD) hypothesis->spr itc Isothermal Titration Calorimetry (ITC) - Determine thermodynamic profile hypothesis->itc kinase_assay Biochemical Kinase Assay - Measure IC50 hypothesis->kinase_assay cetra Cellular Thermal Shift Assay (CETSA) - Confirm intracellular target engagement kinase_assay->cetra phospho_wb Phospho-Specific Western Blot - Assess inhibition of downstream signaling cetra->phospho_wb

Caption: Workflow for validating kinase target engagement.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Chip Preparation: Covalently immobilize recombinant Kinase X onto a sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized kinase.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Summary of Biophysical and Biochemical Data

Assay TypeParameterValue
Surface Plasmon Resonance (SPR)KDTBD
Isothermal Titration Calorimetry (ITC)KDTBD
ΔHTBD
-TΔSTBD
Biochemical Kinase AssayIC50TBD
Cellular Thermal Shift Assay (CETSA)ΔTmTBD
Elucidating Downstream Signaling Pathways

Once a direct target has been validated, the next critical step is to map the downstream signaling pathways affected by the compound's activity.

Experimental Protocol: Phospho-Proteomic Profiling

  • Cell Treatment: Treat a relevant cell line with this compound at a concentration known to engage the target (e.g., 10x the cellular IC50).

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

  • Phosphopeptide Enrichment: Use an antibody-based or IMAC (Immobilized Metal Affinity Chromatography) method to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify changes in the phosphorylation status of thousands of proteins to map the affected signaling pathways.

Signaling Pathway Visualization

If the phospho-proteomic data reveals, for example, a downregulation of the PI3K/Akt/mTOR pathway, this can be visualized as follows:

G compound (1H-1,2,4-triazol-5-yl)methanol hydrochloride kinase_x Kinase X compound->kinase_x Inhibition pi3k PI3K kinase_x->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation Promotion

Caption: Hypothetical signaling pathway inhibited by the compound.

Part 3: In Vivo Validation and Therapeutic Potential

The final phase of the mechanistic investigation is to validate the proposed mechanism of action in a relevant in vivo model. This step is crucial for establishing the therapeutic potential of this compound.

Animal Model Selection

The choice of animal model will depend on the validated in vitro mechanism of action. For example, if the compound is found to inhibit a kinase involved in tumor growth, a mouse xenograft model would be appropriate.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that the compound is engaging its target in the in vivo setting, it is essential to measure a pharmacodynamic (PD) biomarker.

Experimental Protocol: In Vivo PD Biomarker Assessment

  • Animal Dosing: Dose tumor-bearing mice with this compound at various dose levels.

  • Tissue Collection: Collect tumor and surrogate tissue samples at different time points post-dosing.

  • Biomarker Analysis: Analyze the tissue samples for a biomarker that reflects the compound's activity. For our hypothetical kinase inhibitor, this would involve measuring the phosphorylation level of a downstream substrate using methods like Western blotting or immunohistochemistry.

  • PK/PD Modeling: Correlate the compound's concentration in the plasma and tumor (pharmacokinetics or PK) with the degree of target modulation (PD).

Trustworthiness and Self-Validation: A robust PK/PD relationship provides strong evidence that the observed anti-tumor efficacy is a direct result of the compound's engagement with its intended target.

Conclusion: A Path Forward

This guide has outlined a comprehensive and systematic approach to elucidating the mechanism of action of a novel chemical entity, this compound. By progressing from unbiased screening to hypothesis-driven validation and, ultimately, to in vivo confirmation, researchers can build a robust and well-supported understanding of the compound's biological activity. This foundational knowledge is indispensable for the continued development of this and other novel therapeutic agents.

References

(Note: As this compound is a novel compound, the following references provide authoritative sources for the methodologies and concepts discussed in this guide.)

  • High-Content Screening

    • Title: High-Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery
    • Source: N
    • URL: [Link]

  • Molecular Docking

    • Title: Molecular docking: a powerful approach for structure-based drug discovery
    • Source: Current Medicinal Chemistry
    • URL: [Link]

  • Surface Plasmon Resonance (SPR)

    • Title: Surface plasmon resonance (SPR)
    • Source: Journal of Pharmaceutical and Biomedical Analysis
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Phospho-Proteomics

    • Title: Phosphoproteomics: a key technology for the systems-level analysis of cellular signaling
    • Source: Science Signaling
    • URL: [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD)

    • Title: Pharmacokinetic-Pharmacodynamic Modeling in Oncology: A Review
    • Source: Clinical Pharmacokinetics
    • URL: [Link]

The Discovery of Novel 1,2,4-Triazole Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding, its dipole character, and its metabolic stability, make it a "privileged scaffold." This allows for the development of compounds that can interact with a wide array of biological targets with high affinity.[1][3] The versatility of the 1,2,4-triazole nucleus is evident in its presence in numerous clinically successful drugs, spanning a wide range of therapeutic areas, from antifungal agents like fluconazole and itraconazole to antiviral medications such as ribavirin.[2][3][4] This guide provides an in-depth technical overview of the discovery process for novel 1,2,4-triazole-based compounds, from initial synthesis to biological evaluation and structure-activity relationship (SAR) analysis.

Core Synthesis Strategies for 1,2,4-Triazole Derivatives

The synthesis of the 1,2,4-triazole core and its derivatives can be achieved through various established and modern chemical reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring and the availability of starting materials.

General Synthetic Workflow

A common and effective approach to synthesizing 3,4,5-trisubstituted-4H-1,2,4-triazoles involves the cyclization of thiosemicarbazide derivatives. This multi-step process offers a high degree of flexibility for introducing diverse functional groups.

G cluster_0 Synthesis of Thiosemicarbazide Intermediate cluster_1 Cyclization to 1,2,4-Triazole-3-thione cluster_2 Functionalization of the Triazole Core A Aromatic/Aliphatic Hydrazide C Thiosemicarbazide Derivative A->C Reaction in Ethanol B Isothiocyanate B->C Reflux D 1,2,4-Triazole-3-thione C->D Base-catalyzed cyclization (e.g., NaOH, KOH) E S-Alkylation D->E Alkyl halide Base F Mannich Reaction (N-amination) D->F Formaldehyde Secondary amine G Novel 1,2,4-Triazole Derivatives E->G F->G

Caption: General workflow for the synthesis of novel 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of a 4,5-disubstituted-2,4-dihydro-1,2,4-triazole-3-thione

This protocol provides a step-by-step methodology for a common synthetic route.

  • Synthesis of the Thiosemicarbazide Intermediate:

    • To a solution of an appropriate acylhydrazide (10 mmol) in ethanol (50 mL), add the corresponding isothiocyanate (11 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate. The causality behind this step is the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbon of the isothiocyanate.

  • Cyclization to the 1,2,4-Triazole-3-thione:

    • Suspend the thiosemicarbazide (8 mmol) in an aqueous solution of sodium hydroxide (2M, 40 mL).

    • Reflux the mixture for 6-8 hours. The base catalyzes an intramolecular cyclization with the elimination of water.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole-3-thione.

  • Characterization:

    • The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Screening and Biological Evaluation of Novel 1,2,4-Triazole Compounds

The diverse biological activities of 1,2,4-triazoles necessitate a systematic screening approach to identify lead compounds for specific therapeutic targets.[1][2][5]

Screening Cascade for Biological Activity

A tiered screening cascade is an efficient method to evaluate a library of newly synthesized compounds.

G A Library of Novel 1,2,4-Triazole Compounds B Primary Screening (e.g., Antimicrobial, Anticancer) A->B C Hit Identification B->C Activity > Threshold D Secondary Screening (Dose-response, Cytotoxicity) C->D E Lead Compound Selection D->E Potency & Selectivity F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A typical screening cascade for the evaluation of novel compounds.

Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding the mechanism of action and the relationship between the chemical structure and biological activity is crucial for optimizing lead compounds.

Hypothetical Signaling Pathway Inhibition

Many 1,2,4-triazole derivatives exert their therapeutic effects by inhibiting specific enzymes or signaling pathways. For instance, in cancer therapy, they can act as tubulin polymerization inhibitors.[6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazole 1,2,4-Triazole Compound Tubulin Tubulin Triazole->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Proliferation Required for Mitosis

Caption: Inhibition of tubulin polymerization by a 1,2,4-triazole compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives can be significantly modulated by the nature and position of substituents on the triazole ring and any appended functionalities.[1][8]

Position of SubstitutionEffect on ActivityExample
N-1 Introduction of bulky aromatic groups can enhance antifungal activity.Fluconazole, Itraconazole
C-3 Substitution with a thiol group and subsequent S-alkylation allows for diverse functionalization, often leading to potent antimicrobial agents.[9]Various 3-mercapto-1,2,4-triazole derivatives
C-5 Aromatic or heteroaromatic substituents at this position are often crucial for anticancer and anticonvulsant activities.Letrozole (anticancer)
N-4 Substitution with different aryl or alkyl groups can influence selectivity towards different biological targets.Alprazolam (anxiolytic)

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the wide range of biological activities exhibited by its derivatives ensure its continued relevance. Future research will likely focus on the development of more selective and potent 1,2,4-triazole-based compounds through computational drug design and the exploration of novel biological targets. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved January 9, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules. Retrieved January 9, 2026, from [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (2011). European Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2019). Molecules. Retrieved January 9, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 9, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 9, 2026, from [Link]

  • A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved January 9, 2026, from [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 9, 2026, from [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). ResearchGate. Retrieved January 9, 2026, from [Link]

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2017). Moroccan Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • Pharmacologically active 1,2,4-triazoles. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

In silico studies of 1,2,4-triazole derivatives as potential agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to In Silico Studies of 1,2,4-Triazole Derivatives as Potential Therapeutic Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the in silico methodologies employed in the rational design and evaluation of 1,2,4-triazole derivatives as potential drug candidates. We will delve into the strategic application of computational tools, from initial library design to the prediction of pharmacokinetic profiles, providing a robust framework for researchers in medicinal chemistry and drug development.

Introduction: The Therapeutic Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for amide and ester groups, enabling it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.

Derivatives of 1,2,4-triazole have demonstrated significant potential across multiple therapeutic areas, exhibiting antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Notable examples of marketed drugs incorporating this scaffold include the antifungal agents fluconazole and itraconazole, which target lanosterol 14α-demethylase, and the antiviral drug ribavirin. The versatility of the triazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a specific biological target.

The advent of powerful computational techniques has revolutionized the drug discovery pipeline for these derivatives. In silico approaches provide a time- and cost-effective means to screen vast virtual libraries, predict biological activity, and identify promising lead compounds for further experimental validation.

The In Silico Drug Discovery Workflow for 1,2,4-Triazole Derivatives

The computational workflow for investigating 1,2,4-triazole derivatives can be systematically organized into several key stages, each providing critical insights into the potential of a compound. This iterative process allows for the refinement of molecular designs based on predictive data.

In_Silico_Workflow cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Target Interaction & Screening cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Pharmacokinetic Profiling A Virtual Library Design of 1,2,4-Triazole Derivatives B 3D Structure Generation & Energy Minimization A->B Ligand Preparation D Molecular Docking (Virtual Screening) B->D C Target Identification & Protein Preparation C->D E Binding Affinity Estimation (Scoring Functions) D->E Pose Analysis F Molecular Dynamics (MD) Simulations E->F Identify Top Candidates G Binding Free Energy Calculations (e.g., MM/PBSA) F->G Trajectory Analysis H ADMET Prediction G->H Validated Hits I Drug-Likeness & Lipinski's Rule of Five Analysis H->I J Experimental Validation I->J Lead Compound Identification MD_Simulation_Analysis cluster_analysis Trajectory Analysis Metrics start MD Simulation Trajectory RMSD RMSD Analysis Stability of Complex start->RMSD RMSF RMSF Analysis Protein Flexibility start->RMSF Hbond Hydrogen Bond Analysis Interaction Persistence start->Hbond end Validated Stable Complex RMSD->end RMSF->end Hbond->end

Caption: Key analysis metrics derived from a molecular dynamics simulation trajectory.

ADMET and Drug-Likeness Prediction

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out compounds likely to fail in later developmental stages.

Key Parameters Evaluated:

  • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:

    • Molecular weight ≤ 500 Da

    • LogP (octanol-water partition coefficient) ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • Aqueous Solubility (LogS): Predicts the solubility of the compound in water, which is crucial for absorption.

  • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB, which is important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key cytochrome P450 enzymes.

  • Herg Inhibition: Predicts the risk of cardiotoxicity.

  • Toxicity Prediction: Various models can predict potential mutagenicity (Ames test) and other toxic endpoints.

Numerous online tools and software packages, such as SwissADME and pkCSM, can perform these predictions based on the 2D or 3D structure of the molecule.

Table 2: Predicted ADMET Properties for Lead Triazole Candidates
Compound ID Mol. Weight (Da) LogP LogS BBB Permeant?
Triazole-A01 450.53.8-3.5Yes
Triazole-C01 480.64.2-4.1Yes
Triazole-D05 520.75.5-5.2No

Compounds Triazole-A01 and Triazole-C01 show favorable predicted profiles, while Triazole-D05 violates two of Lipinski's rules.

Conclusion and Future Directions

The in silico methodologies detailed in this guide provide a powerful, multi-faceted approach to the discovery of novel 1,2,4-triazole derivatives with therapeutic potential. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can efficiently screen large virtual libraries, elucidate structure-activity relationships, and prioritize compounds with the highest probability of success for synthesis and experimental testing. This rational, computation-driven approach significantly accelerates the drug discovery timeline and reduces the attrition rate of candidates in preclinical and clinical development.

Future advancements in this field will likely involve the increasing use of artificial intelligence and machine learning models to build more accurate predictive models for bioactivity and ADMET properties, further enhancing the power of in silico drug design.

References

  • Kaur, R., & Ranjan, R. (2022). 1,2,4-Triazole Derivatives as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie, 355(5), 2100455. [Link]

  • Upmanyu, N., Kumar, A., & Singh, R. (2022). A Comprehensive Review on 1,2,4-Triazole Derivatives and Their Biological Significance. Mini-Reviews in Medicinal Chemistry, 22(1), 101-120. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

Physicochemical properties of triazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Triazole-Containing Compounds for Drug Development Professionals

Executive Summary

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its prevalence in pharmaceuticals, most notably in the class of azole antifungals, is not accidental but is a direct consequence of its unique and highly tunable physicochemical properties.[1][2][3] This guide provides an in-depth analysis of these core properties—lipophilicity, solubility, pKa, and metabolic stability—from the perspective of a senior application scientist. We will dissect the causal relationships between the triazole structure and its functional impact on drug-like behavior, provide field-proven experimental protocols for their characterization, and contextualize their importance through the well-established mechanism of action of triazole antifungals. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage the triazole scaffold in the design of next-generation therapeutics.

The Triazole Heterocycle: A Privileged Scaffold

The triazole ring exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both are aromatic, planar structures characterized by a significant dipole moment and a π-electron-rich system.[4][5] These intrinsic features are the origin of their utility in drug design.

  • Hydrogen Bonding: The lone-pair-bearing nitrogen atoms act as potent hydrogen bond acceptors, while the N-H group in unsubstituted triazoles can act as a hydrogen bond donor. This dual capability is pivotal for specific drug-target interactions.[6][7]

  • Polarity and Dipole Moment: The high density of nitrogen atoms imparts a significant dipole moment and inherent polarity. This contributes to a lower lipophilicity (LogP) compared to analogous carbocyclic rings like benzene, which can be strategically employed to enhance aqueous solubility.[6][8]

  • Metabolic Stability: The aromatic nature and the strength of the carbon-nitrogen bonds within the triazole ring confer remarkable resistance to metabolic degradation, a highly desirable trait for improving a drug's half-life and bioavailability.[4][6][7]

  • Coordinating Ability: The nitrogen lone pairs can coordinate with metal ions, a property famously exploited by antifungal triazoles to bind the heme iron within the active site of cytochrome P450 enzymes.[7]

These characteristics make the triazole moiety a versatile "pharmacophoric linker" capable of favorably modulating a molecule's overall physicochemical profile to meet the stringent demands of a successful drug candidate.[1][4]

cluster_Triazole Triazole Core Properties cluster_Impact Impact on Drug Development A Aromaticity & Planarity D Improved Metabolic Stability A->D Resistance to metabolism B Multiple Nitrogen Atoms F Specific Target Binding (H-Bonding, Metal Coordination) B->F H-Bond Acceptor/ Metal Coordination C High Dipole Moment E Enhanced Aqueous Solubility C->E Increases Polarity G Tunable Lipophilicity C->G Lowers LogP

Caption: Core properties of the triazole ring and their direct impact on key drug development parameters.

Critical Physicochemical Properties and Their Determination

A thorough understanding and precise measurement of a compound's physicochemical properties are non-negotiable in modern drug discovery. They govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ability to cross biological membranes, its potential for plasma protein binding, and its interaction with hydrophobic pockets in target proteins. It is expressed as the logarithm of the partition coefficient (LogP) for a neutral compound or the distribution coefficient (LogD) at a specific pH for an ionizable compound. The inherent polarity of the triazole ring generally contributes to lower LogP values, which can be a strategic advantage in mitigating issues of high lipophilicity, such as poor solubility and non-specific toxicity.[6][7][9]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the classic and most widely accepted method for measuring LogP. Its trustworthiness is established by achieving equilibrium and directly measuring concentrations in both phases.

  • Materials & Reagents:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Purified water or buffer (e.g., PBS, pH 7.4; pre-saturated with n-octanol)

    • Glass vials with PTFE-lined caps

    • Vortex mixer and/or shaker bath

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Step-by-Step Methodology:

    • Preparation of Phases: Vigorously mix equal volumes of n-octanol and water/buffer in a separatory funnel for 24 hours. Allow the layers to separate completely to create mutually saturated solvents. This step is critical to prevent volume changes during the experiment.

    • Compound Dosing: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add a small volume of this stock to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/buffer (e.g., 2 mL of each). The final concentration should be low enough to avoid saturation in either phase but high enough for accurate analytical detection.[10]

    • Partitioning: Cap the vials tightly and shake vigorously using a vortex mixer for 1-2 minutes, followed by agitation on a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vials at >2000 x g for 15-30 minutes to ensure complete separation of the two phases.

    • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be meticulous to avoid cross-contamination.

    • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). Create a calibration curve to ensure accurate quantification.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

      • P = [Compound]_octanol / [Compound]_aqueous

      • LogP = log10(P)

    • Self-Validation: The experiment should be run in triplicate. A control compound with a known LogP value (e.g., caffeine, logP ≈ -0.07) should be run in parallel to validate the experimental setup.

Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and for the preparation of intravenous formulations. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[11] The placement and modification of the triazole ring can be used to tune and improve the solubility of a lead compound.[9][12][13]

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

This high-throughput method is ideal for early discovery stages. It measures the solubility of a compound as it precipitates from a DMSO stock solution into an aqueous buffer, providing a rapid assessment for ranking compounds.

  • Materials & Reagents:

    • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

    • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Clear 96- or 384-well microplates

    • Plate-reading spectrophotometer (nephelometer) capable of measuring turbidity

    • Positive Control: A poorly soluble compound (e.g., Nifedipine)

    • Negative Control: A highly soluble compound (e.g., Caffeine)

  • Step-by-Step Methodology:

    • Plate Preparation: Add the aqueous buffer to the wells of the microplate (e.g., 198 µL for a final volume of 200 µL).

    • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer to initiate precipitation. This creates a concentration curve by serial dilution of the initial stock.

    • Incubation: Seal the plate and shake for 1-2 hours at a constant temperature (e.g., 25°C) to allow the precipitate to form and equilibrate.

    • Turbidity Measurement: Measure the absorbance or light scattering of each well at a suitable wavelength (e.g., 620 nm).

    • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the background is identified as the kinetic solubility limit.

    • Self-Validation: The inclusion of positive and negative controls ensures the assay is performing as expected. The clear difference in turbidity profiles between these controls validates the results for the test compounds.

Ionization State (pKa)

Scientific Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. This property is fundamental as the ionization state of a molecule dramatically affects its solubility, permeability, and ability to interact with its biological target. The 1,2,4-triazole ring is amphoteric; it can be protonated (pKa ≈ 2.2-2.5) and deprotonated (pKa ≈ 10.2).[14][15][16] This weak basicity and acidity mean that under physiological pH (~7.4), the triazole ring itself is predominantly neutral, which is often beneficial for membrane permeability. However, these pKa values can be modulated by substituents on the ring.

Table 1: Typical pKa Values of Triazole Scaffolds

CompoundpKa (Protonation)pKa (Deprotonation)Predominant State at pH 7.4Reference
1,2,4-Triazole~2.19 - 2.45~10.26Neutral[14][15]
1-Alkyl-1,2,4-triazoles~2.3 - 2.5N/ACationic (if protonated) / Neutral[16]
Substituted TriazolesVaries widelyVaries widelyDependent on substituents[17][18]

Note: The determination of pKa is typically done via potentiometric or UV-spectrophotometric titration, which are standard analytical procedures.[17]

Metabolic Stability

Scientific Rationale: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[19][20] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, rendering it ineffective. The triazole ring is known to be exceptionally stable to metabolic degradation.[4][6][7][8] This intrinsic stability is a key reason for its widespread use in drug design. Assessing metabolic stability early allows for the ranking and optimization of drug candidates.[20][21]

Experimental Protocol: Liver Microsomal Stability Assay

This is the gold-standard in vitro assay to determine a compound's intrinsic clearance rate by Phase I metabolic enzymes.

  • Materials & Reagents:

    • Pooled liver microsomes (human, rat, mouse, etc.)[21]

    • Test compound (1 mM in DMSO)

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) or 1 mM NADPH solution.[22][23]

    • Phosphate buffer (100 mM, pH 7.4)

    • Ice-cold acetonitrile (ACN) containing an internal standard (for LC-MS analysis)

    • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

    • Incubator/shaking water bath set to 37°C

  • Step-by-Step Methodology:

    • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[23]

    • Initiate Reaction: Pre-warm the master mix and test compound separately at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound is typically 1 µM.[23]

    • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube or well containing ice-cold ACN with the internal standard.[23][24] The 0-minute time point is taken immediately after adding NADPH.

    • Negative Control: Run a parallel incubation for the longest time point (45 min) without the NADPH cofactor. This accounts for any non-enzymatic degradation.[22]

    • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated protein.

    • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method, normalizing to the internal standard.

    • Data Analysis & Self-Validation:

      • Plot the natural logarithm (ln) of the percent remaining compound versus time.

      • The slope of the linear regression of this plot gives the elimination rate constant (k).

      • Calculate the half-life (t½) as: t½ = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

      • The results are validated by the performance of the high and low clearance controls, which must fall within an established range for the assay to be considered successful.

prep 1. Prepare Reagents (Microsomes, Buffer, NADPH) prewarm 2. Pre-warm at 37°C prep->prewarm initiate 3. Initiate Reaction (Add NADPH) prewarm->initiate sample 4. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench 5. Quench Reaction (Ice-cold Acetonitrile + IS) sample->quench process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis process->analyze calculate 8. Calculate t½ & CLint analyze->calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Causality in Action: The Mechanism of Triazole Antifungals

The success of triazole antifungals like fluconazole and voriconazole provides a perfect case study in how these physicochemical properties translate to therapeutic effect. Their primary mechanism of action is the inhibition of a fungal cytochrome P450 enzyme called lanosterol 14α-demethylase (LDM or CYP51).[25][26][27]

  • The Role of CYP51: This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[27] By inhibiting this enzyme, triazoles disrupt membrane integrity, leading to fungal cell death.[25][27]

  • The Physicochemical Connection: The inhibition is achieved through the coordination of one of the triazole ring's nitrogen atoms (specifically, the N4 of the 1,2,4-triazole ring) with the heme iron atom at the active site of the CYP51 enzyme.[28][29] This binding event blocks the natural substrate, lanosterol, from accessing the active site.[26] The overall binding affinity and specificity are further determined by other interactions (hydrophobic, van der Waals) between the rest of the drug molecule and the enzyme's active site pocket.[28][30] Human CYP51 is significantly less susceptible to inhibition by these drugs, providing a window of therapeutic selectivity.[31]

Lanosterol Lanosterol (Substrate) CYP51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to active site Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Inhibition INHIBITION Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Antifungal Drug Triazole->CYP51 N4 atom coordinates with Heme Iron

Caption: Mechanism of action of triazole antifungals via inhibition of fungal CYP51.

Conclusion

The triazole scaffold is a powerful tool in the arsenal of the medicinal chemist. Its value stems from a predictable and advantageous set of physicochemical properties: intrinsic metabolic stability, the capacity for strong hydrogen bonding and metal coordination, and a polarity that can be leveraged to optimize solubility and lipophilicity. By understanding the fundamental principles that govern these properties and by applying robust, self-validating experimental protocols to measure them, drug development professionals can rationally design and optimize triazole-containing compounds. This integrated approach, which connects molecular structure to physicochemical properties and ultimately to biological function, is essential for minimizing late-stage attrition and successfully advancing new chemical entities toward the clinic.

References

  • Guan, Q., Xing, S., Wang, L., Zhu, J., Guo, C., Xu, C., Zhao, Q., Wu, Y., & Chen, Y. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824.
  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghamdi, S. B. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6617.
  • Katritzky, A. R., & Rachwal, S. (n.d.). Product Class 14: 1,2,4-Triazoles. Science of Synthesis.
  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm.
  • Fawaz, M. V., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 936–942.
  • Aftab, O., & Zhalnina, M. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Al-Mokyna, F. H., et al. (2025). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances.
  • Kumar, A., & Singh, R. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 13(10), 1431–1444.
  • Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University.
  • Yan, J. X., & Bialk, H. M. (2011). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1335-1352.
  • Wikipedia contributors. (n.d.). 1,2,4-Triazole. Wikipedia.
  • Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University Open Access Theses.
  • Obach, R. S. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Guan, Q., et al. (2024).
  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • S.D., M., & R.T., M. (2014). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace.
  • Zhang, W., et al. (2014). Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives.
  • Yan, J. X., & Bialk, H. M. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1335-1352.
  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions.
  • Wang, Y., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility.
  • Niwa, T., et al. (2005). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Clinical Pharmacology & Therapeutics, 78(6), 571-581.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Fawaz, M. V., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 936–942.
  • Ulewicz, M., et al. (2014). The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • Sun, L., et al. (2018). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 12, 1793–1806.
  • Cui, H., et al. (2021). Metabolic degradation and calculated half‐lives (t1/2) of 1,5 triazoles...
  • Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(7), 647-663.
  • Fawaz, M. V., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PubMed.
  • Gökçe, M., et al. (2007). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green's Blog.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • Öztürk, G., et al. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 29(1), 21-27.
  • Zhang, Y., et al. (2022). Application of triazoles in the structural modification of natural products. RSC Medicinal Chemistry, 13(10), 1183–1200.
  • El-Fakharany, E. M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4945.
  • Kumar, S., et al. (2017). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Cogent Chemistry, 3(1), 1302219.
  • Kalita, D. J., et al. (2022). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Journal of Biomolecular Structure and Dynamics, 40(12), 5433-5447.
  • Wang, F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58614.
  • Keniya, M. V., et al. (2020). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 63(1), 372–387.
  • Sheehan, D. J., et al. (1999). Pharmacology of azole antifungal agents. Taylor & Francis Online.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • Keniya, M. V., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial Agents and Chemotherapy, 62(12), e01131-18.
  • Wang, D., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706223.

Sources

Tautomeric forms of 1,2,4-triazole and their stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Forms of 1,2,4-Triazole and Their Stability

Authored by a Senior Application Scientist

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and materials science, integral to a multitude of therapeutic agents and functional materials.[1][2][3] Its chemical behavior and biological activity are profoundly dictated by prototropic tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide provides a comprehensive exploration of the annular tautomers of 1,2,4-triazole, detailing the structural possibilities and the energetic landscape that governs their relative stability. We will dissect the critical influence of substituents, solvent effects, and pH on the tautomeric equilibrium. Furthermore, this document furnishes detailed, field-proven experimental and computational protocols for the unambiguous characterization of these forms, bridging theoretical predictions with empirical validation. The insights presented herein offer a crucial framework for researchers, scientists, and drug development professionals to rationally design and optimize 1,2,4-triazole-based molecules.

The Phenomenon of Tautomerism in the 1,2,4-Triazole Core

1,2,4-Triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[4] This arrangement facilitates prototropic tautomerism, where a hydrogen atom can migrate between the nitrogen atoms of the ring. This is not a simple resonance structure but a true chemical equilibrium between distinct, interconvertible isomers.[5]

For the unsubstituted parent 1,2,4-triazole, two tautomeric forms are possible: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole .[1][4][6][7] When the triazole ring is substituted, particularly at the carbon atoms (C3 and C5), three potential annular tautomers can exist: the 1H , 2H , and 4H forms. The position of this mobile proton is the defining feature that differentiates the tautomers, fundamentally altering their electronic distribution, dipole moment, hydrogen bonding capabilities, and steric profile.[5][8] Consequently, the predominant tautomeric form is a critical determinant of the molecule's interaction with biological targets like enzymes and receptors.

Tautomers cluster_unsubstituted Unsubstituted 1,2,4-Triazole cluster_substituted Substituted 1,2,4-Triazole (R at C3/C5) 1H 1H-1,2,4-triazole 4H 4H-1,2,4-triazole 1H->4H H⁺ shift S_1H 1H-tautomer S_2H 2H-tautomer S_1H->S_2H H⁺ shift S_4H 4H-tautomer S_2H->S_4H H⁺ shift

Caption: Tautomeric equilibria in unsubstituted and substituted 1,2,4-triazoles.

Governing Factors of Tautomer Stability

The tautomeric equilibrium is not static; it is a dynamic balance influenced by intrinsic molecular properties and the surrounding environment. Understanding these factors is paramount for predicting and controlling the behavior of triazole derivatives.

Intrinsic Stability and Substituent Effects

For the parent 1,2,4-triazole, the 1H-tautomer is demonstrably more stable than the 4H form.[1][5][6][7][9] Computational studies have shown the 1H form to be more stable by over 6 kcal/mol, a significant energy gap that can be attributed to reduced electrostatic repulsion between the lone pairs of adjacent nitrogen atoms.[10]

The introduction of substituents dramatically alters this landscape. The electronic nature of the substituent is the primary determinant of the preferred tautomeric form. A well-established principle has emerged from numerous spectroscopic and theoretical studies:[11]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and alkyl groups stabilize the 2H-tautomer .[11]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), carboxyl (-COOH), and formyl (-CHO) stabilize the 1H-tautomer .[11]

The 4H-tautomer is generally the least stable and least abundant form, except in specific cases involving certain C5-anions or C5-cations.[11] This differential stabilization arises from intramolecular interactions between the substituent and the electron-rich or electron-deficient centers of the triazole ring.[11]

Substituent Type at C3/C5Preferred TautomerRationaleExample Groups
Electron-Donating (EDG) 2HThe EDG increases electron density, which is favorably accommodated by the electronic structure of the 2H isomer.-NH₂, -OH, -Cl, -F[11]
Electron-Withdrawing (EWG) 1HThe EWG withdraws electron density, a demand that is best met by the electronic configuration of the 1H isomer.-NO₂, -COOH, -CHO, -CONH₂[11]
Unsubstituted 1HGreater intrinsic stability due to reduced lone-pair repulsion.-H
Solvent and Environmental Effects

The surrounding environment, particularly the solvent, can significantly shift the tautomeric equilibrium. The general principle is that the stability of a given tautomer can be enhanced by a solvent with matching polarity. A polar solvent will preferentially solvate and stabilize a more polar tautomer, thereby increasing its population in the equilibrium mixture. This is a critical consideration when transitioning from in-silico or gas-phase studies to real-world solution-phase applications, such as in biological assays. The self-association of 1,2,4-triazole through hydrogen bonding is also influenced by the solvent, which can compete for hydrogen bond donor and acceptor sites.[12]

Acidity, Basicity, and pH

1,2,4-triazole is an amphoteric molecule, capable of being both protonated and deprotonated.[13] The pKa values are crucial for predicting the ionization state of the molecule in a given environment, which in turn influences its tautomeric preference and biological interactions.

ParameterpKa ValueDescription
pKa of Triazolium Ion (C₂N₃H₄⁺) 2.19 - 2.45[4][13][14]Represents the acidity of the protonated form. Below this pH, the triazole ring is predominantly cationic.
pKa of Neutral Triazole 10.26[4][13][14]Represents the acidity of the N-H proton. Above this pH, the triazole is predominantly in its anionic (triazolate) form.

The weakly basic nature of the ring means that electrophilic attack, such as protonation, readily occurs at the N4 position in 1-substituted triazoles.[4][14]

Methodologies for Tautomer Characterization: A Validated Approach

A definitive assignment of tautomeric structure and stability requires a synergistic approach, combining theoretical predictions with rigorous experimental validation. This dual methodology forms a self-validating system, where computational insights guide experimental design and spectroscopic data confirm theoretical models.

Computational Chemistry: Predicting the Energetic Landscape

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used method that balances computational cost with high accuracy.[15]

Step-by-Step Protocol for Computational Analysis:

  • Structure Generation: Build the 3D structures of all possible tautomers (1H, 2H, 4H) of the target molecule.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or M06-2X/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.[10][15]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Energy Comparison: Compare the calculated Gibbs free energies (ΔG) or electronic energies of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant.

  • Solvent Modeling (Optional but Recommended): To simulate solution-phase conditions, repeat the calculations using a continuum solvent model like the Polarizable Continuum Model (PCM) or the SMD model.[11][12]

  • Spectroscopic Simulation: Simulate properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for the most stable tautomers.[10][16] These simulated data are crucial for comparison with experimental results.

ComputationalWorkflow cluster_workflow Computational Workflow for Tautomer Analysis Start Generate 3D Structures (1H, 2H, 4H Tautomers) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm Minima, Get ΔG) Opt->Freq Compare Compare Energies (Identify Most Stable Tautomer) Freq->Compare Solvent Incorporate Solvent Model (e.g., PCM/SMD) Compare->Solvent Simulate Simulate Spectra (NMR, IR, UV-Vis) Solvent->Simulate Result Predicted Stability & Spectra Simulate->Result

Caption: A validated computational workflow for predicting tautomer stability.

Experimental Validation: Spectroscopic and Crystallographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and especially ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the purified 1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can act as both a hydrogen bond donor and acceptor, revealing subtle shifts.

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. If the equilibrium is dynamic, temperature-dependent NMR studies can provide insight into the kinetics of interconversion.

  • Spectral Analysis: Compare the observed chemical shifts with those predicted by computational methods for each tautomer. The number of signals can also be informative; for example, a symmetrically substituted 1H-tautomer may show fewer signals than its asymmetric 2H counterpart.

  • 2D NMR: Utilize two-dimensional experiments like HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities, which can definitively confirm the position of the N-H proton and thus identify the major tautomer in solution.

Combined UV-Vis Spectroscopy and Theoretical Modeling

This combined approach is highly effective for structural assignment.[10][17][18]

Protocol for UV-Vis Analysis:

  • Experimental Spectrum: Dissolve the compound in a suitable solvent (e.g., methanol) and record its experimental UV-Vis absorption spectrum.[11]

  • Computational Simulation: Using the optimized geometries of the most stable tautomers (from the computational workflow), simulate their theoretical UV-Vis spectra.

  • Boltzmann Weighting and Comparison: Create a final theoretical spectrum by combining the simulated spectra of the individual tautomers, weighted according to their predicted Boltzmann population based on their relative free energies.

  • Validation: A close match between the experimental spectrum and the Boltzmann-weighted theoretical spectrum provides strong evidence for the predicted tautomeric equilibrium in solution.[10][11]

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state by precisely locating all atoms, including the hydrogen on the nitrogen. However, it is crucial to recognize that the forces in the crystal lattice can stabilize a tautomer that may not be the most abundant in solution. Therefore, crystallographic data should be complemented with solution-state studies like NMR.

Implications for Drug Design and Development

The tautomeric state of a 1,2,4-triazole derivative is not an academic curiosity; it is a critical parameter in drug design. Different tautomers are, in effect, different molecules with distinct properties:

  • Pharmacophore Presentation: They present different hydrogen bond donor/acceptor patterns to a biological target. A 1H-tautomer might be a hydrogen bond donor at the N1 position, while the 2H-tautomer cannot be. This can be the difference between a potent inhibitor and an inactive compound.

  • Molecular Shape and Lipophilicity: Tautomerism alters the molecule's three-dimensional shape and polarity, affecting its ability to fit into a binding pocket and its ADME (absorption, distribution, metabolism, and excretion) properties.

  • Structure-Activity Relationships (SAR): A failure to correctly identify the predominant tautomer can lead to profoundly flawed SAR models, misguiding a drug discovery campaign.

TautomerBinding cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer Receptor Receptor Binding Pocket T1 H-Bond Donor (N1-H) T1->Receptor Forms H-Bond (High Affinity) T1_Acceptor H-Bond Acceptor (N4) T2_Acceptor1 H-Bond Acceptor (N1) T2_Acceptor1->Receptor No H-Bond Donor (Low Affinity) T2_Acceptor2 H-Bond Acceptor (N4)

Caption: Differing pharmacophoric features of 1H and 2H tautomers impacting receptor binding.

Conclusion

The 1,2,4-triazole ring exists in a dynamic equilibrium between multiple tautomeric forms. The relative stability of these tautomers is dictated primarily by the electronic nature of substituents and is further modulated by the solvent environment and pH. The 1H- and 2H-tautomers are the most common, with electron-withdrawing groups favoring the former and electron-donating groups favoring the latter. Due to the profound impact of tautomerism on molecular properties and biological activity, a rigorous and integrated characterization strategy is essential. The combination of high-level computational modeling with definitive spectroscopic (NMR, UV-Vis) and crystallographic (X-ray) techniques provides the necessary validated framework for understanding and harnessing the tautomeric behavior of this privileged scaffold in modern drug discovery and materials science.

References

  • Barycki, M., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Barycki, M., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. ACS Publications. [Link]

  • Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Scribd. [Link]

  • Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

  • Barycki, M., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. [Link]

  • CoLab. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. CoLab.
  • ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

  • ResearchGate. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

  • ACS Publications. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. IJPRA Journal. [Link]

  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme. [Link]

  • ACS Publications. (n.d.). Isosteric Substitution of 4H-1,2,4-Triazole by 1H-1,2,3-Triazole in Isophthalic Derivative Enabled Hydrogel Formation for Controlled Drug Delivery. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Tautomeric structures of substituted 1,2,4-triazole. ResearchGate. [Link]

  • ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. ResearchGate. [Link]

  • ResearchGate. (2023). Solvent effect on the self-association of the 1,2,4-triazole: A DFT study. ResearchGate. [Link]

  • ResearchGate. (2023). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods... ResearchGate. [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Different tautomers of substituted and unsubistitued 1,2,3-triazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Triazole isomers and tautomer forms of 1,2,4‐triazole. ResearchGate. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents, including well-known antifungal and antiviral drugs.[1] This application note provides a detailed, two-step protocol for the synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a versatile building block for drug discovery and development. The protocol begins with the robust reduction of a stable ester precursor, ethyl 1H-1,2,4-triazole-5-carboxylate, using lithium aluminum hydride (LiAlH₄), followed by conversion to its hydrochloride salt. This guide emphasizes the causality behind experimental choices, safety considerations, and rigorous methods for product validation, ensuring reliability and reproducibility for researchers in the field.

Introduction and Scientific Rationale

(1H-1,2,4-triazol-5-yl)methanol and its derivatives serve as crucial intermediates in the synthesis of more complex bioactive molecules.[2][3] The primary alcohol moiety provides a reactive handle for further chemical elaboration, while the triazole ring offers a unique combination of hydrogen bonding capabilities, metabolic stability, and coordination properties.

The synthetic strategy outlined herein focuses on the reduction of an ester, a common and efficient pathway to primary alcohols. Due to the reduced electrophilicity of the ester carbonyl carbon compared to aldehydes or ketones, a powerful reducing agent is required. Sodium borohydride (NaBH₄) is generally ineffective for this transformation.[4] Therefore, lithium aluminum hydride (LiAlH₄), a potent source of nucleophilic hydride ions, is the reagent of choice.[4][5] The reaction proceeds via nucleophilic acyl substitution to transiently form an aldehyde, which is immediately reduced further to the primary alcohol. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics for downstream applications.

Synthetic Pathway Overview

The synthesis is achieved in two principal stages: the reduction of the ester to the free base alcohol, followed by the formation of the hydrochloride salt.

Start Ethyl 1H-1,2,4-triazole-5-carboxylate reagent1 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. Quench (Fieser Workup) Start->reagent1 FreeBase (1H-1,2,4-triazol-5-yl)methanol reagent2 HCl in Isopropanol or Ether FreeBase->reagent2 Product (1H-1,2,4-triazol-5-yl)methanol Hydrochloride reagent1->FreeBase reagent2->Product

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (1H-1,2,4-triazol-5-yl)methanol (Free Base)

Principle: This step involves the reduction of the ester group on ethyl 1H-1,2,4-triazole-5-carboxylate using LiAlH₄. The reaction must be conducted under anhydrous and inert conditions, as LiAlH₄ reacts violently with water and can be pyrophoric.[5] The reaction is initiated at 0 °C to control the initial exothermic reaction and is then allowed to proceed to completion at room temperature. A Fieser workup is employed to safely quench the excess LiAlH₄ and precipitate aluminum salts as a filterable solid.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Ethyl 1H-1,2,4-triazole-5-carboxylate141.135.0 g (35.4 mmol)Starting material.[6]
Lithium Aluminum Hydride (LiAlH₄)37.952.0 g (52.7 mmol)1.5 equivalents. Powerful reducing agent.
Anhydrous Tetrahydrofuran (THF)-150 mLReaction solvent. Must be dry.
Deionized Water (H₂O)18.022.0 mLFor quenching.
15% (w/v) Sodium Hydroxide (NaOH)40.002.0 mLFor quenching.
Ethyl Acetate (EtOAc)-~200 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-As neededDrying agent.
Celite®-As neededFiltration aid.

Step-by-Step Methodology

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (2.0 g, 52.7 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 1H-1,2,4-triazole-5-carboxylate (5.0 g, 35.4 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reaction Quench (Fieser Workup): CAUTION: This procedure is highly exothermic and generates hydrogen gas. Cool the reaction mixture back to 0 °C. Sequentially and very slowly, add the following reagents dropwise:

    • 2.0 mL of deionized water.

    • 2.0 mL of 15% aqueous NaOH solution.

    • 6.0 mL of deionized water. A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.

  • Workup and Isolation: Add a small amount of Celite® to the slurry and filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL). Combine the filtrate and washes.

  • Purification: Transfer the combined organic layers to a separatory funnel. Dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield (1H-1,2,4-triazol-5-yl)methanol as a white solid.

Part 2: Formation of this compound

Principle: This is a straightforward acid-base reaction. The purified free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The protonation of one of the nitrogen atoms in the triazole ring leads to the formation of the insoluble hydrochloride salt, which precipitates from the solution.

Materials and Reagents

Reagent/MaterialNotes
(1H-1,2,4-triazol-5-yl)methanol (Free Base)Product from Part 1.
Anhydrous Isopropanol or EthanolSolvent for dissolving the free base.
2 M HCl in Diethyl Ether or IsopropanolCommercially available or prepared fresh.
Anhydrous Diethyl EtherFor washing the final product.

Step-by-Step Methodology

  • Dissolution: Dissolve the purified (1H-1,2,4-triazol-5-yl)methanol in a minimum amount of anhydrous isopropanol (or ethanol) with gentle warming if necessary.

  • Salt Formation: Cool the solution to room temperature. While stirring, add a 2 M solution of HCl in diethyl ether (or isopropanol) dropwise. A white precipitate will form immediately.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation and Drying: Stir the resulting suspension for 30 minutes at room temperature. Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid.

  • Final Product: Dry the product under high vacuum to yield this compound as a stable, white crystalline solid.

Overall Experimental Workflow

The entire process from setup to final characterization follows a logical sequence designed to maximize yield and purity while ensuring safety.

cluster_reduction Part 1: Reduction cluster_salt Part 2: Salt Formation cluster_validation Validation process_node process_node qc_node qc_node final_node final_node A Inert Atmosphere Reaction Setup B LiAlH₄ Reduction (0 °C to RT) A->B C TLC Monitoring B->C D Fieser Quench (0 °C) C->D E Extraction & Drying D->E F Purification (Recrystallization) E->F G Dissolve Free Base F->G H Precipitation with HCl G->H I Isolation & Washing H->I J Drying Under Vacuum I->J K Characterization (NMR, MS, MP) J->K L Final Product K->L

Figure 2: Step-by-step experimental workflow from reaction setup to final product validation.

Product Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. The following data are expected for this compound.

Analysis TechniqueExpected Results
¹H NMR (DMSO-d₆)δ ~8.5-9.0 (s, 1H, triazole C-H), δ ~5.5-6.0 (br s, 1H, OH), δ ~4.6-4.8 (s, 2H, CH₂), plus a broad signal for the NH/HCl proton.
¹³C NMR (DMSO-d₆)δ ~150-155 (triazole C-OH), δ ~145-150 (triazole C-H), δ ~55-60 (CH₂).
Mass Spec. (ESI+)Calculated for C₃H₆N₃O⁺ [M+H]⁺: 100.0511. Found: 100.051x. (Analysis of the free base).
Melting Point A sharp melting point is indicative of high purity. This should be determined using a calibrated apparatus.
Appearance White to off-white crystalline solid.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive. It is pyrophoric and reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Handle only in a fume hood under an inert atmosphere (N₂ or Ar). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or solvent from a sealed bottle over molecular sieves.

  • Hydrochloric Acid: Corrosive. Handle with care in a well-ventilated fume hood.

References

  • MySkinRecipes. (n.d.). (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol. Retrieved from [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

Sources

Microwave-assisted synthesis of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The development of efficient, rapid, and sustainable synthetic methodologies for these vital heterocyclic compounds is a primary objective for researchers in drug discovery and development.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[5][6] This guide provides a detailed exploration of the principles of microwave synthesis and presents robust, field-proven protocols for the preparation of 1,2,4-triazole derivatives, designed for reproducibility and scalability.

The Rationale for Microwave-Assisted Synthesis

Conventional synthetic methods often rely on conductive heating (e.g., oil baths), where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[7] This process can lead to uneven temperature distribution, prolonged reaction times, and the formation of undesirable byproducts.[8] MAOS represents a paradigm shift by utilizing microwave energy for direct, volumetric heating of the reaction medium.[9][10]

Core Principles of Microwave Heating

Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[11][12] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the sample.[12]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat efficiently.[13]

This direct energy transfer is what allows for the instantaneous and highly efficient heating observed in microwave chemistry, often leading to reaction conditions unattainable by conventional means.[12]

Key Advantages in 1,2,4-Triazole Synthesis

The application of MAOS to 1,2,4-triazole synthesis offers a multitude of benefits, aligning with the principles of green chemistry.[6][14]

  • Accelerated Reaction Rates: Reactions that typically require hours or even days can often be completed in minutes.[5][14]

  • Increased Product Yields: The rapid and uniform heating minimizes decomposition and side-product formation, leading to cleaner reactions and higher yields.[6][14]

  • Enhanced Purity: Cleaner reaction profiles simplify the work-up and purification process.[6]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[7][11]

  • Solvent Reduction: The efficiency of microwave heating often allows for reactions to be run in smaller volumes of solvent or even under solvent-free conditions.[14]

Comparative Analysis: Microwave vs. Conventional Heating

The empirical advantages of MAOS are clearly demonstrated when comparing outcomes with traditional methods for synthesizing 1,2,4-triazole derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage of MAOSReference
Reaction Time Several hours (e.g., 27 hours)Minutes (e.g., 30 minutes)Dramatically Reduced[15]
Product Yield Moderate to GoodGood to Excellent (e.g., up to 96%)Often Significantly Higher[15][16]
Energy Input High (heats vessel and surroundings)Low (heats reactants directly)More Energy Efficient[7][11]
Temperature Profile Gradient (hotter at vessel walls)Uniform and HomogeneousReduced Byproduct Formation[6][11]
Process Control Less PreciseHighly Controlled and ReproducibleImproved Reproducibility[14]

Experimental Protocols and Methodologies

The following protocols are detailed, self-validating systems for the synthesis of substituted 1,2,4-triazoles using a dedicated microwave reactor.

Workflow Overview

The general workflow for microwave-assisted synthesis is streamlined for efficiency and safety.

G reagents 1. Reagent Preparation (Reactants, Solvent, Catalyst) vial 2. Vessel Assembly (Add reagents & stir bar to microwave-safe vial) reagents->vial seal 3. Vessel Sealing (Crimp cap securely) vial->seal mw 4. Microwave Irradiation (Set Temp, Time, Power) seal->mw cool 5. Cooling (Allow vial to cool to a safe temperature) mw->cool isolate 6. Product Isolation (Filtration / Extraction) cool->isolate purify 7. Purification (Recrystallization / Chromatography) isolate->purify analyze 8. Analysis (NMR, IR, MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via Cyclocondensation

This protocol describes the synthesis of 3,5-disubstituted-1,2,4-triazoles from aromatic hydrazides and substituted nitriles, a method noted for its efficiency and ease of product isolation.

Reaction Mechanism: The synthesis proceeds via a base-catalyzed condensation of the hydrazide and nitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic 1,2,4-triazole ring.

G start Aromatic Hydrazide + Substituted Nitrile intermediate Addition Intermediate start->intermediate + Base base Base Catalyst (e.g., K₂CO₃) base->intermediate cyclize Intramolecular Cyclization intermediate->cyclize dehydrate Dehydration & Aromatization (Microwave Heating) cyclize->dehydrate product 3,5-Disubstituted-1,2,4-Triazole dehydrate->product

Caption: Proposed mechanism for disubstituted 1,2,4-triazole synthesis.

Materials and Reagents:

ReagentQuantity (per reaction)MolesPurpose
Aromatic HydrazideVaries0.005 molReactant
Substituted NitrileVaries0.0055 molReactant
Potassium Carbonate (K₂CO₃)~760 mg0.0055 molBase Catalyst
n-Butanol10 mL-Solvent
EthanolAs needed-Recrystallization

Step-by-Step Methodology:

  • Preparation: To a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).[5]

  • Solvent Addition: Add 10 mL of n-butanol to the vessel.[5]

  • Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Irradiate the mixture at 150 °C for 2 hours .[5] Ensure that stirring is active throughout the reaction.

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) before handling.

  • Isolation: Upon cooling, the product typically precipitates from the n-butanol. Filter the solid product.

  • Purification: Wash the crude product with a small amount of cold ethanol. Further purify the product by recrystallization from ethanol to obtain analytically pure 3,5-disubstituted-1,2,4-triazole.[5]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as FT-IR, ¹H-NMR, and LC-MS.[17]

Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles

This protocol outlines a green, catalyst-free method for synthesizing 1,2,4-triazoles using readily available hydrazines and formamide, which serves as both a reactant and a solvent.[18]

Materials and Reagents:

ReagentQuantity (per reaction)MolesPurpose
Hydrazine DerivativeVaries1 mmolReactant
Formamide~0.75 mL20 mmolReactant & Solvent

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[5]

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 160 °C for 10 minutes .[5]

  • Cooling: After the reaction, allow the vessel to cool to a safe handling temperature.

  • Isolation & Purification: The product can be isolated by standard work-up procedures, which may involve trituration with cold water to induce precipitation, followed by filtration.[5] If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

  • Characterization: Analyze the final product using FT-IR, ¹H-NMR, and mass spectrometry to confirm its identity and purity.[17]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient construction of 1,2,4-triazole derivatives.[8] By leveraging direct and uniform heating, MAOS protocols dramatically reduce reaction times, improve yields, and promote greener chemical practices.[6][11] The methodologies presented in this guide are robust, reproducible, and can be readily adapted for the synthesis of diverse compound libraries, thereby accelerating research and development in medicinal chemistry and drug discovery.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Importance of Microwave Heating in Organic Synthesis. (No Date). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Microwave Chemistry and its Applications. (No Date). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
  • Theory of Microwave Heating for Organic Synthesis. (No Date).
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (No Date).
  • Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (No Date). Research Journal of Pharmacy and Technology.
  • An insight on medicinal attributes of 1,2,4-triazoles.
  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | Request PDF. (No Date).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • A brief review: Microwave assisted organic reaction.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (No Date).
  • A review on methods of synthesis of 1,2,4-triazole derivatives.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Compounds.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • 1, 2, 4-triazole derivatives: Significance and symbolism. (2025). Wisdomlib.
  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (2013). South African Journal of Chemistry.
  • Synthesis of 1H-1,2,4-triazoles.

Sources

Application Notes and Protocols for the Chromatographic Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Polar Triazoles

Triazole-containing compounds are a cornerstone of modern pharmaceuticals and agrochemicals, valued for their diverse biological activities. However, their inherent polarity, often imparted by the nitrogen-rich triazole ring and other polar functional groups, presents a significant challenge for purification.[1] Traditional chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), can struggle to adequately retain these hydrophilic molecules, leading to poor separation from impurities and co-elution with the solvent front.[2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the purification of polar triazole compounds using a range of chromatographic techniques. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common purification hurdles.

Strategic Approaches to Polar Triazole Purification

The key to successfully purifying polar triazoles lies in selecting a chromatographic system that promotes sufficient interaction between the analyte and the stationary phase. This can be achieved by moving beyond standard RP-HPLC and exploring alternative techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC), or by significantly modifying reversed-phase conditions.

Decision-Making Workflow for Method Selection

The choice of the primary purification strategy depends on the specific properties of the triazole compound and the available instrumentation. The following diagram outlines a logical workflow for selecting the most appropriate chromatographic technique.

MethodSelection Workflow for Selecting a Purification Strategy for Polar Triazoles start Start: Crude Polar Triazole Compound rp_check Initial Screening: Reversed-Phase HPLC (C18 column, ACN/H2O gradient) start->rp_check retention_check Sufficient Retention? rp_check->retention_check hilic Strategy 2: HILIC retention_check->hilic No rp_optimization Strategy 1: Reversed-Phase Optimization (e.g., 100% aqueous mobile phase, polar-embedded columns, ion-pairing) retention_check->rp_optimization Yes sfc Strategy 3: SFC hilic->sfc Alternative end Purified Triazole hilic->end sfc->end rp_optimization->end SFC_Workflow SFC Method Development for Polar Triazoles start Start: Polar Triazole Sample column_select Select a Polar Stationary Phase start->column_select mobile_phase Mobile Phase: CO2 with Methanol Modifier column_select->mobile_phase gradient_screen Screen Modifier Gradient (e.g., 5-50% Methanol) mobile_phase->gradient_screen peak_shape_check Acceptable Peak Shape? gradient_screen->peak_shape_check additives Add Modifier Additive (e.g., 0.1% TFA or NH4OH) peak_shape_check->additives No optimize Optimize Gradient and Flow Rate peak_shape_check->optimize Yes additives->gradient_screen end Purified Triazole optimize->end

Sources

Application Notes and Protocols for the Purification of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a key heterocyclic building block in pharmaceutical synthesis. The protocol details a robust recrystallization methodology, grounded in the principles of solvent selection, solubility gradients, and controlled crystal growth. The aim is to furnish a highly purified final product, suitable for downstream applications in drug discovery and development. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the protocol for analogous systems.

Introduction: The Importance of Purity for Triazole-Based Intermediates

This compound is a functionalized triazole derivative of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The purity of such synthetic intermediates is paramount, as even minute impurities can have a significant impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).[2]

Recrystallization remains a cornerstone technique for the purification of solid organic compounds. It is a self-validating system that relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. A successful recrystallization can effectively remove by-products, unreacted starting materials, and other contaminants, leading to a product with high crystalline and chemical purity.

Foundational Principles: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low Solvating Power at Reduced Temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety: The solvent should have a favorable safety profile (low toxicity, flammability, and environmental impact).

Given the polar nature of this compound, stemming from the triazole ring, the hydroxyl group, and the hydrochloride salt, polar protic solvents are logical starting points for screening.

Likely Impurities
  • Unreacted Starting Materials: Such as hydrazine or its derivatives, and precursors to the methanol side chain.

  • Isomeric By-products: Formation of other triazole isomers is a common challenge in heterocyclic synthesis.

  • Intermediates: Incomplete cyclization can lead to the presence of hydrazone or similar intermediates.

  • Decomposition Products: The compound may be susceptible to degradation under harsh reaction conditions.

Recommended Solvents for Screening

Based on the structure of the target compound and general practices for similar heterocyclic salts, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemRationaleBoiling Point (°C)
Isopropanol (IPA)Often a good choice for hydrochloride salts, balancing polarity with the ability to form well-defined crystals.[5]82.6
Ethanol (EtOH)Similar to IPA, with slightly higher polarity. Commonly used for recrystallizing triazole derivatives.[1]78.37
Methanol (MeOH)High solvating power; may require an anti-solvent to induce precipitation.64.7
AcetonitrileA polar aprotic solvent that can offer a different selectivity for impurities.81.6
IPA/WaterThe addition of water can increase solubility at high temperatures, but care must be taken to avoid "oiling out".Variable
EtOH/Diethyl EtherDiethyl ether can be used as an anti-solvent to reduce solubility and induce crystallization from a more polar solvent like ethanol.Variable

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. It is crucial to perform small-scale solvent screening tests to identify the optimal solvent or solvent system before proceeding to a larger scale.

Materials and Equipment
  • Crude this compound

  • Candidate recrystallization solvents (see Table above)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Recrystallization Procedure
  • Solvent Selection (Small-Scale Test):

    • Place approximately 100 mg of the crude compound into a small test tube.

    • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Observe the solubility at ambient temperature.

    • Heat the test tube in a water or sand bath, continuing to add the solvent dropwise until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. An ideal solvent will result in the formation of a significant amount of crystalline solid upon cooling.

  • Dissolution of the Crude Product:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the chosen solvent in portions, with stirring, until a slurry is formed.

    • Fit the flask with a condenser and heat the mixture to a gentle boil on a hot plate.

    • Continue to add small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be carried out quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a funnel (a stemless funnel is ideal).

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Compound Dissolved Saturated Solution Crude->Dissolved Dissolve Solvent Hot Solvent Solvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Remove Insoluble Impurities Cooling Slow Cooling Dissolved->Cooling HotFiltration->Cooling Crystals Crystal Formation Cooling->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Cold Solvent Wash Filtration->Washing Drying Drying Washing->Drying PureProduct Pure Crystals Drying->PureProduct

Caption: Workflow for the recrystallization of this compound.

Troubleshooting and Characterization

ProblemPossible CauseSuggested Solution
Oiling Out The compound's solubility is too high, or the solution is cooling too rapidly. The boiling point of the solvent may be higher than the melting point of the solute.Add more solvent, reheat to dissolve the oil, and allow to cool more slowly. Consider a different solvent or solvent system.
No Crystal Formation The solution is too dilute, or the compound is very soluble even at low temperatures.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.Minimize the amount of solvent used for dissolution and washing. Ensure adequate cooling time.

The purity of the recrystallized product should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step, researchers can effectively implement and adapt this methodology to obtain a high-purity product essential for advancing pharmaceutical research and development.

References

  • Chem-Impex. (1-Methyl-1H-[3][6][7]triazol-5-yl)methanol. [https://www.chemsavers.com/products/agrochemicals-and-pesticides/fungicides/(1-methyl-1h-[3][6][7]triazol-5-yl)methanol-cas-91616-38-5]([Link]3][6][7]triazol-5-yl)methanol-cas-91616-38-5)

  • MySkinRecipes. (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol. [Link]

  • CBRITE. (3-METHYL-1H-1 2 4-TRIAZOL-5-YL)METHANOL HYDROCHLORIDE. [Link]

  • Journal of University of Anbar for Pure Science. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

  • Solubility of Things. 1,2,4-Triazole. [Link]

  • PubChemLite. (1-ethyl-1h-1,2,4-triazol-5-yl)methanol. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. (2022). Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation. [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. [Link]

  • Cheméo. Chemical Properties of 1H-1,2,4-Triazole, 3-chloro-5-methyl- (CAS 15285-15-1). [Link]

Sources

Analytical methods for characterization of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of detailed analytical methods for the definitive characterization of this compound, a pivotal heterocyclic building block in modern drug discovery and development. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating chromatographic, spectroscopic, and thermal analysis techniques, this guide establishes a robust framework for verifying the identity, purity, structure, and stability of this compound, ensuring it meets the stringent quality standards required for pharmaceutical development. All methodologies are grounded in established principles and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analytical Imperative

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound serves as a crucial intermediate in the synthesis of these complex molecules.[2] Its purity and structural integrity are paramount, as any impurities or structural ambiguities can propagate through the synthetic route, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not merely a quality control exercise but a fundamental component of risk management in drug development. This guide presents a holistic analytical workflow, ensuring that each critical quality attribute of the compound is rigorously assessed.

Physicochemical Profile

A foundational understanding of the compound's basic properties is the first step in its analytical characterization. This information guides method development, from solvent selection to interpreting spectral data.

PropertyValueSource
Chemical Formula C₃H₇ClN₄OInferred
Molecular Weight 149.57 g/mol Inferred
CAS Number 123372-69-0[3]
Appearance White to off-white solidGeneric Knowledge
Structure Inferred

Analytical Characterization Workflow

A systematic approach is essential for the complete characterization of the material. The workflow below outlines the logical progression of analysis from initial purity assessment to definitive structural confirmation and stability evaluation.

Analytical_Workflow cluster_0 Phase 1: Purity & Assay cluster_1 Phase 2: Identity & Structure cluster_2 Phase 3: Physicochemical Properties cluster_3 Final Assessment Purity Purity & Assay Assessment (HPLC-UV) Identity Preliminary Identification (FTIR) Purity->Identity If pure Structure Definitive Structural Elucidation (NMR, MS) Identity->Structure Confirms Functional Groups Thermal Thermal Stability Analysis (TGA/DSC) Structure->Thermal If structure confirmed Report Certificate of Analysis (CoA) Generation Thermal->Report Compile Data HPLC_Workflow SamplePrep 1. Sample Preparation Dissolve sample in 50:50 ACN:H₂O HPLC 3. HPLC Analysis Inject onto HILIC column SamplePrep->HPLC StdPrep 2. Standard Preparation Prepare certified reference standard StdPrep->HPLC SST 4. System Suitability Test (SST) Verify resolution, tailing factor, precision HPLC->SST Quant 5. Quantification Calculate Purity (Area %) and Assay (vs. Std) SST->Quant If SST passes Structural_Elucidation MS Mass Spectrometry (MS) Confirms Molecular Weight (m/z of [M+H]⁺) Conclusion Structure Confirmed MS->Conclusion NMR NMR Spectroscopy (¹H, ¹³C) Defines C-H Framework & Connectivity NMR->Conclusion FTIR FTIR Spectroscopy Identifies Key Functional Groups (O-H, N-H, C=N) FTIR->Conclusion

Sources

The Versatile Building Block: Application Notes for (1H-1,2,4-triazol-5-yl)methanol hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1] Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to effectively interact with biological targets.[1] This has led to the incorporation of the 1,2,4-triazole nucleus in a wide array of clinically successful drugs, spanning antifungal agents like fluconazole and itraconazole, the antiviral ribavirin, and anticancer drugs such as anastrozole and letrozole. The broad spectrum of biological activities associated with 1,2,4-triazole derivatives—including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties—underscores its significance in drug discovery and development.[1][2]

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a key intermediate that provides a strategic entry point for the synthesis of diverse libraries of 1,2,4-triazole-containing compounds. Its bifunctional nature, possessing both a reactive triazole ring system and a primary alcohol, allows for sequential or orthogonal derivatization, making it an invaluable tool for researchers and drug development professionals. This guide provides detailed application notes and protocols for the synthesis and utilization of this versatile building block in medicinal chemistry programs.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₃H₆ClN₃O
Molecular Weight 135.55 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar protic solvents like methanol and ethanol.
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.

Note: As a hydrochloride salt, the compound is acidic and care should be taken to use appropriate personal protective equipment (PPE) during handling. The free base can be generated by neutralization with a suitable base, which may be necessary for certain subsequent reactions.

Synthesis Protocol: this compound

A common and efficient route to (1H-1,2,4-triazol-5-yl)methanol involves the cyclization of glycolic acid hydrazide with formamidine acetate, followed by salt formation.

Experimental Protocol: Synthesis of (1H-1,2,4-triazol-5-yl)methanol

Materials:

  • Glycolic acid hydrazide

  • Formamidine acetate

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycolic acid hydrazide (1 equivalent) in methanol.

  • Add formamidine acetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the crude residue in a minimal amount of hot isopropanol.

  • Cool the solution to 0°C and slowly add a solution of HCl in diethyl ether or isopropanol until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Causality: The reaction proceeds through the condensation of the hydrazide with formamidine, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring. The use of the hydrochloride salt facilitates purification and improves the stability of the final compound.

Applications in Medicinal Chemistry: Synthetic Derivatization Protocols

This compound is a versatile starting material for creating a diverse range of derivatives. The following protocols outline key transformations at both the triazole nitrogen and the hydroxyl group.

Protocol 1: N-Alkylation of the Triazole Ring

The triazole ring can be alkylated at the N1 or N2 position, often yielding a mixture of regioisomers. The regioselectivity can be influenced by the choice of base, solvent, and alkylating agent.

Workflow for N-Alkylation:

A (1H-1,2,4-triazol-5-yl)methanol hydrochloride B Deprotonation (Base, Solvent) A->B e.g., NaH, K2CO3 in DMF, ACN C Alkoxide/Triazolate Intermediate B->C D Alkylation (R-X) C->D Nucleophilic Attack E N-Alkylated Product (Mixture of Isomers) D->E F Chromatographic Separation E->F G Isolated N1 and N2 Isomers F->G

Caption: N-Alkylation Workflow.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group can be converted to an ether, which is a common moiety in many drug molecules. This is typically achieved via the Williamson ether synthesis.[3]

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Add a solution of (1H-1,2,4-triazol-5-yl)methanol (as the free base, 1 equivalent) in anhydrous THF dropwise at 0°C.

  • Stir the mixture at room temperature for 1 hour to form the alkoxide.

  • Add the alkyl halide (1.1 equivalents) and a catalytic amount of tetrabutylammonium iodide (optional, to facilitate the reaction with alkyl chlorides or bromides).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: O-Acylation (Ester Synthesis)

Esterification of the hydroxyl group is a common strategy to introduce new functional groups or to create prodrugs.

Experimental Protocol (using an Acyl Chloride):

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane or THF in a flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add a tertiary amine base, such as triethylamine or diisopropylethylamine (2.5 equivalents), and cool the mixture to 0°C.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Protocol 4: Conversion to 5-(Chloromethyl)-1H-1,2,4-triazole

The conversion of the hydroxymethyl group to a more reactive chloromethyl group opens up possibilities for a wider range of nucleophilic substitution reactions.

Workflow for Halogenation:

A (1H-1,2,4-triazol-5-yl)methanol C 5-(Chloromethyl)-1H-1,2,4-triazole (hydrochloride salt) A->C e.g., SOCl2, PCl5 B Thionyl Chloride (SOCl2) D Nucleophilic Substitution (Nu-) C->D E Diverse 5-Substituted 1,2,4-Triazoles D->E Formation of C-Nu bond

Caption: Conversion to Chloromethyl Triazole.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add thionyl chloride (5-10 equivalents).

  • Cool the thionyl chloride to 0°C in an ice bath.

  • Slowly and portion-wise, add this compound (1 equivalent).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.[4]

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual thionyl chloride.

  • The resulting crude 5-(chloromethyl)-1H-1,2,4-triazole hydrochloride can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).[4]

Self-Validation: The successful synthesis of the chloromethyl derivative can be confirmed by the disappearance of the hydroxyl proton signal and a characteristic shift of the methylene protons in the ¹H NMR spectrum. The reactivity of the product in a subsequent nucleophilic substitution reaction further validates its formation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the systematic exploration of chemical space around the privileged 1,2,4-triazole scaffold. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this key intermediate, enabling the generation of novel compounds for biological screening and the advancement of drug discovery programs. The inherent drug-like properties of the triazole nucleus, combined with the synthetic accessibility provided by this building block, ensure its continued importance in the quest for new and effective therapeutic agents.

References

  • MySkinRecipes. (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5643-5650.
  • Chernyshev, V. M., Chernysheva, A. V., & Taranushich, V. A. (2006). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Russian Journal of Applied Chemistry, 79(5), 783–786.
  • Der Pharma Chemica. (2015). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 7(7), 233-241.
  • IISTE. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
  • Molecules. (2022).
  • PrepChem. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

(1H-1,2,4-triazol-5-yl)methanol Hydrochloride: A Versatile Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of (1H-1,2,4-triazol-5-yl)methanol in Coordination Chemistry

The field of coordination chemistry is continually enriched by the introduction of novel ligands that offer unique structural and functional properties to the resulting metal complexes. Among these, nitrogen-rich heterocyclic compounds, particularly derivatives of 1,2,4-triazole, have garnered significant attention due to their versatile coordination behavior and the diverse applications of their metal complexes.[1] This guide focuses on (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a promising yet relatively unexplored ligand. Its structure, featuring a 1,2,4-triazole ring and a hydroxymethyl group, presents multiple potential coordination sites, suggesting a rich and varied coordination chemistry.

The 1,2,4-triazole moiety is a well-established building block in coordination chemistry, capable of acting as a monodentate, bidentate, or bridging ligand, leading to the formation of discrete mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).[1] The presence of a hydroxymethyl substituent at the 5-position introduces an additional potential donor site (the hydroxyl oxygen), opening the door to the formation of chelate rings and potentially influencing the dimensionality and properties of the resulting coordination compounds. The hydrochloride salt form ensures stability and solubility for synthetic manipulations.

These application notes will provide a comprehensive overview of the potential of (1H-1,2,4-triazol-5-yl)methanol as a ligand, including its synthesis, coordination behavior, and protocols for the preparation and characterization of its metal complexes. While direct literature on the coordination chemistry of this specific ligand is emerging, the principles and protocols outlined herein are based on the well-established chemistry of closely related 1,2,4-triazole and hydroxymethyl-substituted heterocyclic ligands.

PART 1: Ligand Synthesis and Characterization

The synthesis of this compound is a crucial first step for its use in coordination chemistry. A general synthetic approach is outlined below, based on established methods for the synthesis of 1,2,4-triazoles.[2]

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • Thiosemicarbazide

  • Glycolic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Hydrochloric acid (concentrated and ethereal solution)

  • Sodium hydroxide (for neutralization)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

  • Fume hood

Procedure:

  • Step 1: Synthesis of 5-hydroxymethyl-1,2,4-triazole-3-thione.

    • In a round-bottom flask, combine equimolar amounts of thiosemicarbazide and glycolic acid.

    • Add polyphosphoric acid as a dehydrating and cyclizing agent.

    • Heat the mixture with stirring at a temperature of 100-120 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully add the reaction mixture to ice-water with vigorous stirring to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

  • Step 2: Desulfurization to form (1H-1,2,4-triazol-5-yl)methanol.

    • The thione from the previous step can be desulfurized using an oxidizing agent such as nitric acid or hydrogen peroxide in an appropriate solvent. This step should be performed with caution in a fume hood.

    • Alternatively, reductive desulfurization can be achieved using Raney nickel in ethanol.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Step 3: Formation of the Hydrochloride Salt.

    • Dissolve the crude (1H-1,2,4-triazol-5-yl)methanol in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Slowly add a slight excess of a solution of hydrochloric acid in ether or a concentrated aqueous HCl solution with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The synthesized ligand should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons (CH₂), the hydroxyl proton (OH), and the triazole N-H proton. The chemical shifts will be influenced by the solvent and the protonation state.
¹³C NMR Resonances for the methylene carbon and the two distinct carbons of the triazole ring.
FT-IR Characteristic vibrational bands for O-H stretching (broad), N-H stretching, C-H stretching, and the triazole ring vibrations.
Mass Spectrometry A molecular ion peak corresponding to the mass of the free base or the protonated molecule.
Elemental Analysis The percentages of C, H, N, and Cl should match the calculated values for the hydrochloride salt.

PART 2: Coordination Chemistry and Synthesis of Metal Complexes

The (1H-1,2,4-triazol-5-yl)methanol ligand is expected to exhibit versatile coordination behavior due to the presence of multiple donor atoms. The triazole ring can coordinate through its nitrogen atoms, and the hydroxyl group can also participate in coordination.

Potential Coordination Modes

The following coordination modes are anticipated, based on the known chemistry of 1,2,4-triazoles and related ligands:

  • Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the triazole ring (typically N4).

  • Bidentate N,N-Coordination: The ligand can bridge two metal centers through the N1 and N2 atoms of the triazole ring. This is a common mode for 1,2,4-triazoles and can lead to the formation of coordination polymers.[3]

  • Bidentate N,O-Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through a triazole nitrogen (likely N4) and the oxygen atom of the hydroxymethyl group.[4]

  • Bridging N,O-Coordination: The ligand can bridge two metal centers using a triazole nitrogen and the hydroxyl oxygen.

The actual coordination mode will depend on several factors, including the nature of the metal ion, the counter-anion, the stoichiometry of the reaction, and the reaction conditions (e.g., pH, solvent, temperature).[5]

Diagram of Potential Coordination Modes:

G cluster_0 Potential Coordination Modes of (1H-1,2,4-triazol-5-yl)methanol cluster_1 cluster_2 M1 M L1_N4 N4 M1->L1_N4 Monodentate L1_ring Triazole Ring L1_N4->L1_ring L1_O O L1_CH2 CH2 L1_ring->L1_CH2 L1_CH2->L1_O M2 M L2_N1 N1 M2->L2_N1 Bidentate N,N-Bridging M3 M L2_N2 N2 M3->L2_N2 L2_ring Triazole Ring L2_N1->L2_ring L2_N2->L2_ring M4 M L3_N4 N4 M4->L3_N4 Bidentate N,O-Chelation L3_O O M4->L3_O L3_ring Triazole Ring L3_N4->L3_ring L3_CH2 CH2 L3_ring->L3_CH2 L3_CH2->L3_O

Caption: Potential coordination modes of the (1H-1,2,4-triazol-5-yl)methanol ligand.

Protocol 2: General Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of coordination complexes with (1H-1,2,4-triazol-5-yl)methanol. The specific conditions will need to be optimized for each metal ion and desired product.

Materials:

  • This compound

  • A soluble salt of the desired metal ion (e.g., chloride, nitrate, acetate, or perchlorate salts of Cu(II), Ni(II), Co(II), Zn(II), Cd(II), etc.)

  • A suitable solvent (e.g., methanol, ethanol, water, acetonitrile, or a mixture)

  • A base (e.g., sodium hydroxide, triethylamine, or ammonia solution) to deprotonate the ligand hydrochloride and the hydroxyl group if necessary.

Procedure:

  • Ligand Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent. If deprotonation of the hydrochloride is desired before coordination, add one equivalent of a base to the solution and stir.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Complexation Reaction:

    • Method A (Direct Mixing): Slowly add the metal salt solution to the ligand solution (or vice versa) with constant stirring at room temperature. The formation of a precipitate may indicate the formation of the complex.

    • Method B (Reflux): If no precipitate forms at room temperature, the reaction mixture can be heated to reflux for a period of time (e.g., 1-4 hours) to facilitate the reaction.

    • Method C (Solvothermal Synthesis): For the synthesis of coordination polymers or MOFs, the ligand and metal salt can be combined in a solvent in a sealed Teflon-lined autoclave and heated at elevated temperatures (typically 100-180 °C) for several days.

  • Isolation and Purification:

    • If a precipitate has formed, it can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

    • If the complex is soluble, single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent, vapor diffusion of a less polar solvent into the reaction mixture, or by cooling the solution.

    • The product should be washed with an appropriate solvent and dried in a desiccator or under vacuum.

Experimental Workflow Diagram:

G start Start ligand_prep Prepare Ligand Solution ((1H-1,2,4-triazol-5-yl)methanol HCl in solvent) start->ligand_prep metal_prep Prepare Metal Salt Solution start->metal_prep reaction Complexation Reaction (Mixing, Reflux, or Solvothermal) ligand_prep->reaction metal_prep->reaction isolation Isolation & Purification (Filtration or Crystallization) reaction->isolation characterization Characterization (Spectroscopy, X-ray, etc.) isolation->characterization end End characterization->end

Sources

Application Note: A Comprehensive Guide to Determining the Aqueous Solubility of Triazole Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Triazole Drug Development

The triazole moiety is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents, including highly successful antifungal and anticancer drugs.[1][2][3] The unique physicochemical properties of the triazole ring—such as its aromaticity, metabolic stability, and capacity for hydrogen bonding—contribute significantly to its versatility as a pharmacophore.[1][4] However, as with any class of small molecules destined for therapeutic use, aqueous solubility is a critical attribute that profoundly influences a compound's journey from a laboratory curiosity to a clinical candidate.

Poor aqueous solubility can severely hamper drug development by causing unreliable results in in vitro biological assays, limiting oral bioavailability, and creating significant challenges for formulation.[5][6] For triazole compounds, which can exhibit a range of polarities and may possess ionizable centers, a thorough understanding of their solubility behavior is paramount.[7] This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility of novel triazole compounds. We will delve into the theoretical underpinnings of different solubility types, provide step-by-step protocols for both thermodynamic and kinetic solubility assays, and discuss the rationale behind key experimental choices.

Understanding the Two Pillars of Solubility Measurement: Thermodynamic vs. Kinetic

In the context of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two fundamental types of measurements: thermodynamic and kinetic solubility.[8][9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[6][10] It is determined by equilibrating an excess of the solid compound with the solvent over an extended period, ensuring that the solution is saturated.[6][10] This "gold standard" measurement is vital for lead optimization and preformulation studies, as it reflects the intrinsic properties of the crystalline solid state.[11][12]

  • Kinetic Solubility: This measurement is more relevant to the high-throughput screening (HTS) environment typical of early drug discovery.[5][13] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[11][14] Kinetic solubility is an indicator of a compound's propensity to precipitate under non-equilibrium conditions and is often used to flag potential issues early in the discovery process.[9][11]

The choice between these assays depends on the stage of the drug discovery process. Early-stage discovery often relies on faster, high-throughput kinetic assays to rank-order compounds, while later-stage lead optimization demands the precision of thermodynamic solubility measurements.[9][11]

Visualizing the Experimental Decision Tree

The selection of an appropriate solubility assay is a critical first step. The following diagram illustrates a logical workflow for choosing between thermodynamic and kinetic solubility determination based on the stage of drug discovery.

G cluster_0 Drug Discovery Stage cluster_1 Assay Selection cluster_2 Primary Output Start Start: New Triazole Compound Decision Early Stage (HTS, Hit-to-Lead) or Late Stage (Lead Optimization)? Start->Decision Kinetic Kinetic Solubility Assay (High-Throughput) Decision->Kinetic Early Stage Thermo Thermodynamic Solubility Assay (Gold Standard) Decision->Thermo Late Stage Kinetic_Output Apparent Solubility & Precipitation Risk Kinetic->Kinetic_Output Thermo_Output Intrinsic & pH-dependent Equilibrium Solubility Thermo->Thermo_Output

Caption: Decision workflow for selecting the appropriate solubility assay.

Part 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[12][15] It involves agitating an excess amount of the solid triazole compound in a specific aqueous buffer until equilibrium is reached.

Causality Behind Experimental Choices:
  • Why excess solid? To ensure that the solution becomes saturated, which is the definition of thermodynamic equilibrium solubility.[10][14]

  • Why prolonged incubation (typically 24-72 hours)? To allow sufficient time for the dissolution process to reach equilibrium.[11][14] The exact time can be determined by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Why control temperature (e.g., 25°C or 37°C)? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility. 37°C is often chosen to mimic physiological conditions.[15][16]

  • Why test at multiple pH values? Many triazoles are weak bases due to the nitrogen atoms in the ring.[1] Their solubility can be highly dependent on the pH of the medium.[17] According to ICH M9 guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[15][16] Testing at pH 1.2, 4.5, and 6.8 is standard practice.[15]

Detailed Protocol: Shake-Flask Method

Materials:

  • Test triazole compound (solid powder)

  • Calibrated analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and potentially the pH of minimum solubility)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for analysis

  • Volumetric flasks and appropriate solvents for standard preparation

Procedure:

  • Compound Preparation: Add an excess amount of the solid triazole compound to a glass vial. A common starting point is to add enough compound to achieve a concentration of at least 1-2 mg/mL if it were all to dissolve.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 2 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours.[18]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to ensure that only the dissolved compound is measured.

  • Quantification: Analyze the concentration of the triazole compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[19][20] A standard calibration curve must be prepared to accurately determine the concentration.

  • pH Verification: Measure the pH of the remaining solution in the vial to confirm that it has not significantly changed during the experiment.[21][22]

Data Presentation: Thermodynamic Solubility
Triazole CompoundBuffer pHTemperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
Example-Tz-011.237485501500
Example-Tz-014.53748120327
Example-Tz-016.8374885231

Part 2: High-Throughput Kinetic Solubility Determination

For early-stage drug discovery, a higher throughput method is necessary to quickly assess the solubility of a large number of compounds. The most common approach involves diluting a DMSO stock solution into an aqueous buffer and measuring the amount of compound that remains in solution after a short incubation period.[11][13]

Causality Behind Experimental Choices:
  • Why use DMSO stock solutions? DMSO is a powerful solvent capable of dissolving a wide range of organic compounds at high concentrations, making it ideal for compound libraries.[23][24]

  • Why a short incubation time (e.g., 1-2 hours)? This method is not intended to reach equilibrium. Instead, it aims to identify compounds that rapidly precipitate out of solution under conditions that mimic the initial dilution in biological assays.[11]

  • Why is it called "kinetic"? The measured solubility is dependent on the rate of dissolution versus the rate of precipitation, and true equilibrium is not achieved.[25]

  • What is the "DMSO shock"? The rapid addition of an aqueous buffer to a DMSO solution can cause the compound to crash out of solution, a phenomenon often referred to as "DMSO shock." This is what the kinetic solubility assay is designed to measure.

Detailed Protocol: Kinetic Solubility Assay

Materials:

  • Test triazole compounds dissolved in 100% DMSO (e.g., 10 mM stock solutions)

  • 96-well microtiter plates (polypropylene for compound storage, clear for analysis)

  • Aqueous buffer (typically PBS at pH 7.4)

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC system[9][26]

Procedure:

  • Plate Preparation: Using a multichannel pipette or liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of each triazole compound to the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL of PBS pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a plate shaker for 1 to 2 hours at room temperature.[5]

  • Precipitate Detection/Separation:

    • Nephelometry (Turbidimetric Method): Measure the light scattering of the solution in each well using a nephelometer.[26] Increased light scattering indicates the presence of precipitated compound. This method is very rapid but less quantitative.

    • Filtration/Centrifugation Method: Use a filter plate (e.g., with a 0.45 µm filter) to separate the supernatant from any precipitate. Alternatively, centrifuge the plate at high speed and collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant (from the filtration/centrifugation method) using a suitable analytical technique like HPLC-UV or UV-Vis spectroscopy.[11]

Data Presentation: Kinetic Solubility
Triazole CompoundFinal Concentration (µM)Buffer SystemIncubation Time (h)% Remaining in SolutionKinetic Solubility (µM)
Example-Tz-02100PBS pH 7.4285%85
Example-Tz-03100PBS pH 7.4215%15
Example-Tz-04100PBS pH 7.4298%98

Part 3: Advanced Considerations for Triazole Compounds

The Role of pKa in Solubility

The basicity of the triazole ring means that the pKa of the compound will dictate its ionization state at different pH values. A protonated, charged species is generally more water-soluble than its neutral counterpart. Therefore, determining the pKa of a triazole compound is highly recommended to understand its pH-solubility profile. Potentiometric titration is a precise method for determining pKa and can also be adapted to measure solubility.[27][28][29]

G cluster_0 Chemical Equilibrium in Solution Solid Triazole (Solid) Neutral Triazole-H (Neutral, Dissolved) Solid->Neutral Dissolution (S0) Neutral->Solid Precipitation Protonated Triazole-H2+ (Protonated, Dissolved) (More Soluble) Neutral->Protonated Protonation (Low pH) Protonated->Neutral Deprotonation (High pH)

Caption: pH-dependent solubility equilibrium for a basic triazole.

Analytical Method Selection

The choice of analytical method for quantifying the dissolved compound is critical for accuracy.

  • HPLC-UV: This is the preferred method due to its ability to separate the analyte from any impurities or degradants, providing high selectivity and sensitivity.[19][30]

  • UV-Vis Spectrophotometry: A simpler and faster method, but it is only suitable for pure compounds where there are no interfering substances that absorb at the same wavelength.[31]

Conclusion

Accurately determining the aqueous solubility of triazole compounds is a non-negotiable step in the drug discovery and development pipeline. A strategic, phase-appropriate approach—employing high-throughput kinetic assays for early screening and the rigorous shake-flask method for lead optimization—provides the necessary data to make informed decisions. By understanding the principles behind these methods and meticulously executing the protocols outlined in this guide, researchers can effectively characterize their triazole candidates, mitigate risks associated with poor solubility, and ultimately increase the probability of advancing successful therapeutics.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Engineering, Design and Selection.[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.[Link]

  • Kinetic Solubility Assays Protocol. AxisPharm.[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.[Link]

  • ADME Solubility Assay. BioDuro.[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.[Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications.[Link]

  • In-vitro Thermodynamic Solubility. Protocols.io.[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed.[Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia.[Link]

  • High throughput solubility measurement in drug discovery and development. PubMed.[Link]

  • In vitro solubility assays in drug discovery. PubMed.[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. R Discovery.[Link]

  • Thermodynamic Solubility Assay. Evotec.[Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.[Link]

  • TSCA water solubility: Column elution method; shake flask method. GovInfo.[Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.[Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.[Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. NIH.[Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.[Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.[Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]

  • Triazole Compounds: Recent Advances in Medicinal Research. IntechOpen.[Link]

  • Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver. J-Stage.[Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications.[Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA.[Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. EMA.[Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH.[Link]

  • 1,2,4-Triazole. Wikipedia.[Link]

  • 1,2,4-Triazole. Solubility of Things.[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate.[Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry.[Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate.[Link]

  • Test No. 105: Water Solubility. OECD.[Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Erudition.[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[Link]

  • Dynamic pH responsivity of triazole-based self-immolative linkers. RSC Publishing.[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.[Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review.[Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.[Link]

Sources

Molecular docking studies of 1,2,4-triazole derivatives

Note: The inhibition constant (Ki) can be estimated from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin. [27]

References

  • Asian Journal of Chemistry. (2020). Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • MDPI. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]

  • PubMed. (2020). New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Research Square. (2025). 1,2,4-Triazoles as Potential Antibacterial Agents: Biological Screening, Molecular Docking, and ADME/T Prediction. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Springer. (2024). Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • University of Oxford. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2025). Tutorial - Protein-ligand docking with MOE. Retrieved from [Link]

  • YouTube. (2023). Docking Result Analysis and Validation with Discovery Studio. Retrieved from [Link]

  • PubMed. (2017). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • ResearchGate. (2015). How do I perform energy minimization of ligands before docking?. Retrieved from [Link]

  • YouTube. (2022). Energy minimization using openbabel. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Retrieved from [Link]

  • PubMed. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Retrieved from [Link]

  • International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Pharmacia. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationships between binding energy and Ki (inhibition constant) of compounds I-XV. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • ScienceDirect. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Retrieved from [Link]

  • ResearchGate. (2020). What is considered a good binding affinity energy value between macromolecules?. Retrieved from [Link]

  • Wiley Online Library. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Retrieved from [Link]

Sources

Application Note & Protocol: Enhancing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient method for forging covalent bonds in complex molecular environments.[1] The efficacy of this reaction hinges on maintaining the catalytically active Cu(I) oxidation state, which is susceptible to oxidation and disproportionation.[2][3][4] Accelerating ligands are crucial for stabilizing the Cu(I) ion, thereby enhancing reaction rates and yields, particularly in demanding applications like bioconjugation.[3][5][6] This document details the application of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a potent and versatile nitrogen-based ligand, for accelerating CuAAC reactions. We provide a mechanistic overview, detailed experimental protocols, and insights into its advantages for researchers in organic synthesis and drug development.

Introduction: The Critical Role of Ligands in CuAAC

The CuAAC reaction unites terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles, a significant improvement over the uncatalyzed Huisgen cycloaddition which yields mixtures of regioisomers at high temperatures.[1] The catalytic cycle is driven by a Cu(I) center. However, Cu(I) is unstable in many solvents, especially aqueous media, readily oxidizing to the inactive Cu(II) state.[4]

This is where accelerating ligands become indispensable. These molecules, typically nitrogen-based chelators, serve two primary functions:

  • Stabilization: They coordinate with the Cu(I) ion, protecting it from oxidation and preventing it from being sequestered by other coordinating functional groups present in the reaction mixture.[3][4][7]

  • Rate Acceleration: By modulating the electronic environment of the copper center, ligands facilitate the key steps of the catalytic cycle, leading to a dramatic increase in reaction velocity.[2][5][8]

(1H-1,2,4-triazol-5-yl)methanol is an effective ligand belonging to the family of nitrogen heterocycles used to enhance CuAAC reactions. Its triazole core provides strong coordination to the copper ion, while the hydroxymethyl group can enhance solubility in aqueous and mixed-solvent systems, making it a valuable tool for a broad range of applications, including bioconjugation.[9][10]

Mechanistic Insight: How (1H-1,2,4-triazol-5-yl)methanol Enhances Catalysis

The ligand participates directly in the catalytic cycle. While the precise structure of the active catalytic species can be complex and may involve multiple copper atoms, the fundamental role of the ligand is to create a favorable coordination sphere around the Cu(I) ion.[11]

The accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate. The ligand, in this case (1H-1,2,4-triazol-5-yl)methanol, stabilizes this intermediate and facilitates the subsequent coordination of the azide. This leads to the formation of a six-membered copper metallacycle which then rearranges to the stable triazolyl-copper product before protonolysis releases the final 1,4-disubstituted triazole product and regenerates the catalyst for the next cycle.[1][2][11]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle R_Alkyne R-C≡CH Cu_Acetylide Cu(I)-Acetylide Complex R_Alkyne->Cu_Acetylide Deprotonation R_Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle R_Azide->Metallacycle Coordination Cu_Ligand [Cu(I)-Ligand]+ Cu_Ligand->Cu_Acetylide Cu_Acetylide->Metallacycle Triazolide Triazolyl-Cu Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_Ligand Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis

Figure 1. Simplified catalytic cycle for the CuAAC reaction. The ligand, (1H-1,2,4-triazol-5-yl)methanol, stabilizes the Cu(I) center throughout the cycle, particularly the key copper acetylide intermediate.

Experimental Protocols

This section provides a detailed protocol for a model CuAAC reaction using this compound as the accelerating ligand.

Materials and Reagent Preparation
ReagentSupplierPurityNotes
This compoundBLDpharm (Cat# 1195596-30-5) or equivalent≥97%This is the accelerating ligand.[12]
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Standard Supplier≥98%The Cu(II) source, which will be reduced in situ.
Sodium L-AscorbateStandard Supplier≥99%The reducing agent to generate and maintain Cu(I).[5][8]
Benzyl AzideStandard Supplier≥95%Model azide substrate.
PhenylacetyleneStandard Supplier≥98%Model alkyne substrate.
Solvent (e.g., DMSO/H₂O 4:1 v/v)Standard SupplierHPLCA common solvent system. The reaction is often faster in water-containing mixtures.

Stock Solution Preparation:

  • Copper(II) Sulfate (20 mM): Dissolve 4.99 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • This compound (50 mM): Dissolve 6.73 mg of the ligand in 1.0 mL of deionized water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before each experiment to ensure maximum reducing activity.

  • Benzyl Azide (1 M): Prepare in the organic co-solvent (e.g., DMSO).

  • Phenylacetylene (1 M): Prepare in the organic co-solvent (e.g., DMSO).

Step-by-Step Reaction Protocol

This protocol describes a 500 µL total volume reaction.

Experimental_Workflow cluster_B cluster_C A 1. Prepare Stock Solutions B1 Add CuSO₄ Solution A->B1 C1 Add Solvent A->C1 B 2. Prepare Catalyst Premix C 3. Set Up Reaction D 4. Initiate Reaction E 5. Monitor & Work-Up D->E B2 Add Ligand Solution B1->B2 Order is important B3 Mix Gently B2->B3 C4 Add Catalyst Premix B3->C4 C2 Add Alkyne C1->C2 C3 Add Azide C2->C3 C3->C4 C4->D Add Ascorbate

Figure 2. General experimental workflow for the ligand-accelerated CuAAC reaction. Premixing the copper and ligand is a critical step.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine 6.3 µL of the 20 mM CuSO₄ stock solution and 12.5 µL of the 50 mM this compound stock solution. Mix gently by pipetting.

    • Causality Insight: Premixing the copper salt with the ligand allows for the formation of the Cu(II)-ligand complex before reduction. This prevents Cu(II) precipitation and ensures the Cu(I) is immediately stabilized upon its formation. A ligand-to-copper ratio of 5:1 is often used in bioconjugation to protect sensitive molecules from oxidative damage.[5][6]

  • Set Up the Reaction Vessel: In a separate 2 mL microcentrifuge tube, add the following in the specified order:

    • 421.2 µL of the DMSO/H₂O (4:1) solvent.

    • 10 µL of the 1 M Phenylacetylene stock solution (Final concentration: 20 mM).

    • 10 µL of the 1 M Benzyl Azide stock solution (Final concentration: 20 mM).

    • 18.8 µL of the Catalyst Premix from Step 1. (Final [Cu]: 0.25 mM; Final [Ligand]: 1.25 mM).

  • Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution to the reaction vessel. (Final concentration: 5 mM).

    • Causality Insight: The addition of sodium ascorbate is the final step, as it reduces Cu(II) to the active Cu(I) state, initiating the catalytic cycle.[8] Adding it last ensures all other components are present and ready to react.

  • Reaction Conditions: Close the tube and mix by vortexing or inverting. Allow the reaction to proceed at room temperature. For most standard substrates, the reaction should reach high conversion within 1-4 hours.

  • Monitoring and Work-up: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the product can be isolated by standard extractive work-up followed by column chromatography or recrystallization.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low or No Yield Inactive Cu(I) catalyst due to oxidation.1. Prepare the sodium ascorbate solution fresh.[4] 2. Ensure the ligand and copper were premixed. 3. Degas the solvent to remove dissolved oxygen, especially for sensitive substrates.
Poor substrate solubility.Adjust the solvent system (e.g., increase the proportion of organic co-solvent like DMSO or t-BuOH).
Side Product (Alkyne Homocoupling) Excess oxygen present; insufficient ascorbate.1. Increase the concentration of sodium ascorbate. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Reaction Stalls Catalyst poisoning by other functional groups (e.g., thiols).Increase catalyst and ligand loading. Thiols are known poisons for the CuAAC reaction, but higher ligand concentrations can sometimes mitigate the effect.

Conclusion

This compound is a highly effective and accessible accelerating ligand for CuAAC reactions. Its ability to stabilize the crucial Cu(I) catalytic species leads to faster reaction times, higher yields, and improved reproducibility. The straightforward protocols and the mechanistic benefits it provides make it an excellent choice for researchers in synthetic chemistry, medicinal chemistry, and bioconjugation, enabling the robust construction of complex molecular architectures with ease and efficiency.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). National Institutes of Health.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). PubMed Central.
  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews. (n.d.). ACS Publications.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025, November 11). Chemical Communications (RSC Publishing). DOI:10.1039/D5CC04435A.
  • This compound. (n.d.). BLDpharm.
  • (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanol. (n.d.). Benchchem.
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. (n.d.). Vector Labs.
  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
  • Water-soluble Ligand for Bioorthogonal Click Reactions. (2017, April 24). TCI Chemicals.
  • Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry. (n.d.). Benchchem.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). ACS Publications.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3][4] Its remarkable versatility and ability to engage in a wide range of biological interactions have led to the development of blockbuster drugs, including potent antifungal agents like fluconazole and itraconazole, as well as compounds with antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The successful transition of a promising 1,2,4-triazole-containing candidate from laboratory-scale discovery to industrial production hinges on the development of a robust, scalable, and safe synthetic process. This guide provides an in-depth technical overview of established methodologies for the scale-up synthesis of substituted 1,2,4-triazoles, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Scalable 1,2,4-Triazole Synthesis

Several synthetic routes to the 1,2,4-triazole core have been developed, each with its own set of advantages and challenges concerning scale-up. The choice of a particular synthetic strategy for industrial production is dictated by factors such as raw material cost and availability, reaction efficiency, safety, and the ease of purification of the final product. Herein, we discuss some of the most industrially viable methods.

The Einhorn-Brunner Reaction: A Classic Condensation Approach

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, the Einhorn-Brunner reaction remains a cornerstone for the synthesis of 1,2,4-triazoles.[5][6] This acid-catalyzed condensation of a diacylamine (imide) with a hydrazine derivative offers a direct and often high-yielding route to the triazole ring.[5][6][7]

Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups of the protonated imide, followed by a series of cyclization and dehydration steps to furnish the aromatic 1,2,4-triazole.[5][7] A key consideration for unsymmetrical imides is regioselectivity, where the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the final product.[6][7]

Scale-Up Considerations: The Einhorn-Brunner reaction is generally amenable to scale-up. However, the use of strong acids as catalysts necessitates careful material selection for reactors to prevent corrosion. Temperature control is crucial to minimize side reactions. Work-up typically involves neutralization and precipitation of the product, which can be readily adapted to large-scale filtration and drying equipment.

Protocol 1: Scale-Up Synthesis of a 1,5-Disubstituted-1,2,4-Triazole via the Einhorn-Brunner Reaction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Acetylbenzamide163.171.63 kg10.0
Phenylhydrazine108.141.19 kg11.0
Glacial Acetic Acid60.058.0 L-
Deionized Water18.0280 L-
Sodium Hydroxide (50% w/w)40.00As needed-

Procedure:

  • Reaction Setup: Charge a 20 L glass-lined reactor with glacial acetic acid (8.0 L). Begin agitation and add N-acetylbenzamide (1.63 kg).

  • Reagent Addition: Slowly add phenylhydrazine (1.19 kg) to the reactor over 30-60 minutes, maintaining the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Work-up and Precipitation: Cool the reaction mixture to 20-25°C. In a separate 100 L vessel, charge deionized water (80 L). Slowly transfer the reaction mixture into the water with vigorous stirring. The product will precipitate.

  • Neutralization: Adjust the pH of the slurry to 6.5-7.5 with a 50% (w/w) sodium hydroxide solution.

  • Isolation and Washing: Filter the solid product using a Nutsche filter. Wash the cake with deionized water (2 x 10 L) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

The Pellizzari Reaction: Thermal Condensation of Amides and Acylhydrazides

The Pellizzari reaction, discovered in 1911, involves the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[8] While effective, this reaction often requires high temperatures, which can present challenges on a large scale.[8]

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration to form the triazole ring.[9] When unsymmetrical starting materials are used, a mixture of products can be formed due to acyl interchange at high temperatures, complicating purification.[9][10]

Scale-Up Considerations: The high temperatures required for the Pellizzari reaction necessitate the use of high-boiling point solvents or neat conditions, which can be challenging to manage on a large scale due to safety and material handling concerns.[8][9] Heat transfer in large reactors needs to be efficient to ensure uniform heating and prevent localized overheating, which can lead to degradation and increased side product formation.[9] Modern approaches utilizing microwave irradiation have shown promise in reducing reaction times and improving yields on a laboratory scale, but the scalability of this technology for bulk production is still under development.[8][11]

Protocol 2: Microwave-Assisted Laboratory-Scale Synthesis of a 3,5-Disubstituted-1,2,4-Triazole (Illustrative)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzamide121.141.21 g0.01
Benzoylhydrazine136.151.36 g0.01
n-Butanol74.1215 mL-

Procedure:

  • Reaction Setup: In a 20 mL microwave reactor vial, combine benzamide (1.21 g), benzoylhydrazine (1.36 g), and n-butanol (15 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 30 minutes.

  • Work-up: After cooling, the product will precipitate. Collect the solid by filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 3,5-diphenyl-1,2,4-triazole.

Synthesis from Amidrazones: A Versatile and Scalable Route

The reaction of amidrazones with various one-carbon electrophiles (e.g., carboxylic acids, orthoesters, or aldehydes) is a highly versatile and widely used method for the synthesis of 1,2,4-triazoles.[12] This approach allows for the introduction of a wide range of substituents at the 3, 4, and 5-positions of the triazole ring.

Mechanism and Rationale: The reaction proceeds through the initial formation of an N-acylamidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 1,2,4-triazole. The choice of reaction conditions can influence the regioselectivity of the cyclization.

Scale-Up Considerations: This method is generally well-suited for scale-up. The starting amidrazones can often be prepared from readily available nitriles and hydrazines. The cyclization step can be carried out under relatively mild conditions, reducing the need for specialized high-pressure or high-temperature equipment. Purification is typically achieved through crystallization.

Protocol 3: Gram-Scale Synthesis of a 3,5-Disubstituted-1,2,4-Triazole from an Amidrazone

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzamidrazone135.1713.5 g0.1
Triethyl Orthoformate148.2022.2 g0.15
p-Toluenesulfonic Acid Monohydrate190.220.95 g0.005
Ethanol46.07150 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add benzamidrazone (13.5 g), triethyl orthoformate (22.2 g), and ethanol (150 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g) to the mixture.

  • Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water to yield the pure 3-phenyl-1,2,4-triazole.

Cyclization of Thiosemicarbazides: A Route to Thione Intermediates and Desulfurized Triazoles

The cyclization of thiosemicarbazides is another important method for the synthesis of 1,2,4-triazoles, often leading to 1,2,4-triazole-3-thiones as key intermediates.[13][14] These thiones can be further functionalized or desulfurized to yield the corresponding 1,2,4-triazoles.

Mechanism and Rationale: The cyclization of thiosemicarbazides can be promoted by either acid or base. In the presence of a base, the thiosemicarbazide is deprotonated, and the resulting anion undergoes intramolecular cyclization onto the carbonyl carbon, followed by elimination of water. Subsequent acidification yields the triazole-thione.[15]

Scale-Up Considerations: This method is often used in industrial settings due to the availability of the starting materials. The cyclization conditions are typically mild. The desulfurization step, if required, often employs oxidizing agents, which need to be handled with care on a large scale.

Protocol 4: Synthesis of a 5-Substituted-4-Phenyl-4H-1,2,4-triazole-3-thiol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Phenylthiosemicarbazide167.2316.7 g0.1
Formic Acid46.0350 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-phenylthiosemicarbazide (16.7 g) in formic acid (50 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water (200 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to give the pure 4-phenyl-4H-1,2,4-triazole-3-thiol.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations discussed.

Einhorn_Brunner_Workflow Imide Diacylamine (Imide) Reaction Condensation Reaction Imide->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Reaction Workup Work-up & Precipitation Reaction->Workup Purification Purification (Filtration & Drying) Workup->Purification Product Substituted 1,2,4-Triazole Purification->Product

Caption: Workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

Pellizzari_Reaction_Mechanism Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic Attack Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Acyl Amidrazone Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization H2O_1 - H2O Intermediate2->H2O_1 Product 1,2,4-Triazole Intermediate3->Product H2O_2 - H2O Product->H2O_2

Caption: Simplified mechanism of the Pellizzari reaction.

Critical Considerations for Scale-Up

Transitioning a synthetic route from the laboratory to a manufacturing plant requires careful consideration of several factors beyond simple stoichiometric scaling.

Process Safety and Hazard Analysis

A thorough process safety assessment is paramount before any scale-up activities. This involves:

  • Hazard Identification: Identifying potential hazards associated with all raw materials, intermediates, products, and reaction conditions. This includes flammability, toxicity, reactivity, and thermal stability.[16]

  • Process Hazard Analysis (PHA): Employing systematic methodologies like Hazard and Operability (HAZOP) studies to identify potential deviations from the intended process and their consequences.[11][17][18][19][20] A multidisciplinary team should conduct the HAZOP to ensure a comprehensive review.[11][20]

  • Thermal Safety: Characterizing the thermal properties of the reaction mixture, including the heat of reaction and the potential for thermal runaway. This data is crucial for designing an adequate cooling system for the reactor.

  • Material Handling: Establishing safe procedures for charging and discharging reactors, especially when dealing with hazardous or air-sensitive materials.

Purification and Isolation

The purification strategy employed at the laboratory scale may not be economically or practically viable for large-scale production.

  • Crystallization: This is the most common and cost-effective method for purifying solid active pharmaceutical ingredients (APIs) at an industrial scale.[14][][22][23] Key parameters to optimize include solvent selection, cooling profile, and agitation rate to control crystal size and morphology, which in turn affect filtration and drying characteristics.[][22]

  • Filtration and Drying: Large-scale filtration is typically performed using equipment such as Nutsche filters or centrifuges. The choice of drying equipment (e.g., tray dryers, fluid bed dryers) depends on the thermal stability and physical properties of the API.[24]

  • Solvent Recovery: In large-scale manufacturing, the recovery and recycling of solvents are crucial for both economic and environmental reasons.[5][25][26][27] Distillation is a common technique for solvent recovery.[26]

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product.[8][16][28][29][30]

  • In-Process Controls (IPCs): These are tests performed during the manufacturing process to monitor the progress of the reaction and ensure that critical process parameters are within the defined limits.[28][30]

  • Final Product Specification: A comprehensive set of tests is performed on the final API to ensure it meets the predefined quality standards for identity, purity, potency, and other critical attributes.

  • Analytical Method Validation: All analytical methods used for IPCs and final product release must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate that they are suitable for their intended purpose.[16] Common analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[8]

Conclusion

The scale-up synthesis of substituted 1,2,4-triazoles is a multifaceted endeavor that requires a deep understanding of synthetic organic chemistry, chemical engineering principles, and regulatory requirements. By carefully selecting a scalable synthetic route and addressing the critical aspects of process safety, purification, and quality control, researchers and drug development professionals can successfully navigate the path from laboratory discovery to commercial production of these vital heterocyclic compounds. The methodologies and protocols outlined in this guide provide a solid foundation for developing robust and efficient manufacturing processes for this important class of molecules.

References

  • AstraZeneca. (2016). Design of a Solvent Recovery System in a Pharmaceutical Manufacturing Plant. Diva-portal.org. [Link]

  • Benchchem. (2025).
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. [Link]

  • Benchchem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. Benchchem.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Knowledge Transfer Ireland. (n.d.). Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. Knowledge Transfer Ireland. [Link]

  • Wikipedia. (n.d.). Einhorn-Brunner-Reaktion. Wikipedia. [Link]

  • Benchchem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. Benchchem.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of bis(thiosemicarbazides), 1,2,4-triazoles, and 1,3,4-thiadiazoles. ResearchGate. [Link]

  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]

  • University of Iowa. (n.d.). Analytical Method Development and Validation. UI Pharmaceuticals. [Link]

  • GMP SOP. (n.d.). Use and Recovery of Solvents in API Manufacturing. GMP SOP. [Link]

  • Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. [Link]

  • Maratek. (2023). Solvent Recovery: The Key to Sustainable Manufacturing and Production. Maratek. [Link]

  • De Dietrich Process Systems. (n.d.). API Crystallization. De Dietrich Process Systems. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Recovery. ACS GCI Pharmaceutical Roundtable. [Link]

  • The Pharma Master. (2024). Quality Control Measures for APIs. The Pharma Master. [Link]

  • Pharma Engineering. (2020). Process Safety Management (PSM) in Pharma API. Pharma Engineering. [Link]

  • AIChE. (n.d.). (568b) Accelerated Early-Stage Enabling API Crystallization Process Development and Scale-up. AIChE. [Link]

  • BioProcess International. (2019). Points to Consider in Quality Control Method Validation and Transfer. BioProcess International. [Link]

  • Benchchem. (2025).
  • ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • ResearchGate. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. ResearchGate. [Link]

  • NIH. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health. [Link]

  • NIH. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health. [Link]

  • Inspectioneering. (2024). The Hazard and Operability Study (HAZOP) as a Strategic Safety Tool. Inspectioneering. [Link]

  • NIH. (n.d.). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. National Institutes of Health. [Link]

  • NIH. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. National Institutes of Health. [Link]

  • SafetyCulture. (2025). What is HAZOP? Hazard and Operability Study. SafetyCulture. [Link]

  • AIChE. (n.d.). Hazard and Operability Study (HAZOP). AIChE. [Link]

  • SepaChrom. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. SepaChrom. [Link]

  • NIH. (n.d.). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. National Institutes of Health. [Link]

  • ResearchGate. (2022). (PDF) Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. ResearchGate. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2,4-Triazole in Oncology

The 1,2,4-triazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs. Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding as both a donor and acceptor, and its polar nature which can enhance compound solubility, make it an invaluable component in the design of novel therapeutics.[1][3] In the realm of oncology, the 1,2,4-triazole moiety is integral to the mechanism of action of a diverse range of anticancer agents, from kinase inhibitors to aromatase inhibitors.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (1H-1,2,4-triazol-5-yl)methanol hydrochloride as a versatile building block in the synthesis of potent anticancer agents, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors.

Strategic Importance of this compound

This compound serves as an excellent starting material for the synthesis of more complex triazole-containing drug candidates. The primary alcohol functional group provides a reactive handle for various chemical transformations, allowing for the strategic introduction of the triazole pharmacophore onto different molecular scaffolds. This is particularly relevant for the synthesis of kinase inhibitors, where the triazole moiety can form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.[4]

Synthesis of a Triazole-Quinazoline Hybrid as a Potential EGFR Inhibitor

The following section outlines a detailed protocol for a proposed synthesis of a triazole-substituted quinazoline, a class of compounds known for their potent EGFR inhibitory activity.[4][7] The rationale behind this synthetic strategy is the nucleophilic substitution of a halogenated quinazoline core with the functionalized triazole building block.

Experimental Workflow Diagram

G cluster_0 Part 1: Activation of (1H-1,2,4-triazol-5-yl)methanol cluster_1 Part 2: Synthesis of the Quinazoline Core cluster_2 Part 3: Coupling Reaction A (1H-1,2,4-triazol-5-yl)methanol hydrochloride B 5-(chloromethyl)-1H-1,2,4-triazole A->B  SOCl₂  Reflux E 4-((1H-1,2,4-triazol-5-yl)methoxy)-6,7- dimethoxyquinazoline B->E  NaH, DMF  RT C Anthranilic acid derivative D 4-Chloro-6,7-dimethoxyquinazoline C->D  Formamide  POCl₃, Reflux D->E

Caption: Proposed synthetic workflow for a triazole-quinazoline hybrid.

Protocol 1: Synthesis of 5-(chloromethyl)-1H-1,2,4-triazole (Intermediate 1)

Rationale: The primary alcohol of the starting material is converted to a more reactive leaving group, a chloride, to facilitate subsequent nucleophilic substitution. Thionyl chloride is an effective reagent for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold toluene, and dry under vacuum to obtain 5-(chloromethyl)-1H-1,2,4-triazole.

Protocol 2: Synthesis of a 4-((1H-1,2,4-triazol-5-yl)methoxy)-quinazoline derivative

Rationale: This protocol describes a nucleophilic substitution reaction where the activated triazole intermediate is coupled with a quinazoline core. The quinazoline itself is a known pharmacophore in many EGFR inhibitors.[4] Sodium hydride is used as a base to deprotonate the hydroxyl group on the quinazoline, making it a more potent nucleophile.

Materials:

  • 5-(chloromethyl)-1H-1,2,4-triazole (Intermediate 1)

  • 4-Hydroxy-6,7-dimethoxyquinazoline (or a similar substituted quinazolin-4-ol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add the 4-hydroxy-6,7-dimethoxyquinazoline (1.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-((1H-1,2,4-triazol-5-yl)methoxy)-6,7-dimethoxyquinazoline.

Biological Activity and Mechanism of Action

Triazole-substituted quinazolines have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4] The primary mechanism of action for many of these compounds is the inhibition of the EGFR tyrosine kinase.[4][8]

Antiproliferative Activity of Representative Triazole-Quinazoline Hybrids

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative triazole-substituted quinazoline compounds against various human cancer cell lines, as reported in the literature.

CompoundMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Reference
Compound 5b 20.71>100>100>100[4]
Compound 5c >10040.23>100>100[4]
Compound 5d 29.3435.24>10045.34[4]
Compound 5f 25.12>10041.23>100[4]

Note: The compounds listed are from the cited literature and serve as examples of the biological activity of this class of molecules. The specific activity of the compound synthesized via the proposed protocol would require experimental determination.

Mechanism of Action: EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[9] Triazole-quinazoline hybrids act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent downstream signaling cascade.[4][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor (1H-1,2,4-triazol-5-yl)methanol -derived Quinazoline Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by a triazole-quinazoline hybrid.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols and conceptual framework provided in this application note demonstrate a clear and scientifically sound pathway to generate potent EGFR inhibitors based on a triazole-quinazoline scaffold. The inherent properties of the 1,2,4-triazole ring continue to make it a central element in the design of targeted cancer therapies. Future work should focus on expanding the library of derivatives synthesized from this building block and exploring their efficacy against a broader range of cancer-related kinases and other molecular targets.

References

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016). Anticancer Agents in Medicinal Chemistry. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2024). Archiv der Pharmazie. [Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. (2018). ACS Omega. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. (2024). Molecular Diversity. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]

  • A comprehensive review on triazoles as anticancer agents. (2023). Journal of Research in Pharmacy. [Link]

  • 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. (2019). European Journal of Medicinal Chemistry. [Link]

  • 1,2,4-Triazole Sodium Salt - Tolyltriazole | Benzotriazole. (2023). LookChem. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. (2022). Molecules. [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. (2016). ResearchGate. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. (2024). Scientific Reports. [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). Drug Design, Development and Therapy. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2023). Molecules. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic Chemistry. [Link]

Sources

Application Note: Continuous Flow Synthesis of 1,2,3-Triazoles and an Outlook on 1,2,4-Isomer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole core is a privileged structural motif in medicinal chemistry, materials science, and bioconjugation, largely due to its stability and unique electronic properties. The advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), revolutionized access to 1,4-disubstituted 1,2,3-triazoles.[1][2] However, batch synthesis involving organic azides poses significant safety risks due to their potentially explosive nature.[3][4] This guide details the transition of these powerful cycloaddition reactions to continuous flow processing, a technology that inherently mitigates safety concerns through small reactor volumes, superior heat and mass transfer, and the elimination of hazardous reagent accumulation.[5][6][7] We provide detailed protocols for the regioselective synthesis of both 1,4- and 1,5-disubstituted 1,2,3-triazoles using heterogeneous copper and homogeneous ruthenium catalysts, respectively. Furthermore, we explore the current landscape and future potential for adapting the synthesis of the isomeric 1,2,4-triazoles to continuous flow, a class of heterocycles with distinct and equally valuable applications.[2][8]

Introduction: Why Flow Chemistry for Triazole Synthesis?

The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is the foundational reaction for forming the 1,2,3-triazole ring.[9][10] The uncatalyzed thermal reaction requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[9][11] The development of metal-catalyzed variants provided a breakthrough:

  • Copper(I) Catalysis (CuAAC): Exclusively yields the 1,4-disubstituted 1,2,3-triazole.[2][12]

  • Ruthenium(II) Catalysis (RuAAC): Provides complementary and exclusive access to the 1,5-disubstituted 1,2,3-triazole.[13][14][15]

Despite their power, the use of organic azides, especially on a large scale, is a significant safety concern. Flow chemistry directly addresses these challenges:

  • Enhanced Safety: By confining the reaction to a small-volume reactor, only minuscule quantities of potentially hazardous material are present at any given moment. This prevents the accumulation of explosive azides or toxic intermediates like hydrazoic acid.[4][5][16]

  • Precise Process Control: Flow reactors offer unparalleled control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[7]

  • Scalability: Scaling up production is achieved by running the system for longer periods ("scaling out") rather than using larger, more dangerous reaction vessels.[7]

  • Integration of Heterogeneous Catalysts: Flow systems are ideal for packed-bed reactors containing solid-supported catalysts, which simplifies product purification by eliminating catalyst contamination in the product stream.[1][17]

Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Heterogeneous CuAAC

The CuAAC reaction is the cornerstone of click chemistry.[2][] In flow, using a heterogeneous copper source is highly advantageous as it provides the active Cu(I) species without the need for soluble copper salts and reducing agents, which can complicate downstream processing. Common heterogeneous systems include packed columns of copper-on-charcoal (Cu/C) or the use of copper tubing as the reactor itself.[1][17]

Causality of the Experimental Design

The mechanism involves the in-situ formation of a copper(I) acetylide, which then coordinates with the azide.[9][19][20] This is followed by a cyclization and protonation sequence to yield the 1,4-triazole product.[9][] Our protocol utilizes a commercially available, inexpensive, and robust copper-on-charcoal catalyst packed into a column. This design offers a high surface area for the reaction, ensures excellent catalyst longevity, and allows for the synthesis of a diverse library of compounds with minimal work-up.[1][21] Dichloromethane (DCM) is often chosen as the solvent for its ability to dissolve a wide range of substrates, though for more polar reactants like propiolamide, DMSO is a superior choice.[1][22]

General Workflow for Heterogeneous CuAAC

The experimental setup involves pumping separate solutions of the azide and alkyne through a T-mixer and into a heated catalytic column, followed by a back-pressure regulator to maintain a single liquid phase.

CuAAC_Flow_Workflow cluster_reaction Reaction Zone cluster_downstream Process Control & Collection PumpA Syringe Pump A (Azide Solution) Mixer PumpA->Mixer PumpB Syringe Pump B (Alkyne Solution) PumpB->Mixer Reactor Heated Packed Column (Copper-on-Charcoal) Mixer->Reactor Mixed Reagents BPR Back-Pressure Regulator (BPR) Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Caption: Workflow for continuous synthesis of 1,4-disubstituted 1,2,3-triazoles.

Protocol: Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole

This protocol is adapted from a robust and validated procedure using a copper-on-charcoal catalyst.[1][23]

Materials:

  • Phenylacetylene (1.3 eq.)

  • Phenyl azide (1.0 eq.)

  • Dichloromethane (DCM), HPLC grade

  • Copper-on-charcoal (Cu/C) catalyst, ~1 mmol Cu/g

Equipment:

  • Two high-precision syringe pumps

  • Stainless steel column (e.g., 150 mm x 4.6 mm ID) packed with Cu/C catalyst (~860 mg)

  • T-mixer

  • Column heater or oil bath

  • Back-Pressure Regulator (BPR) set to ~100 psi (7 bar)

  • Collection vial

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.10 M solution of phenyl azide in DCM.

    • Solution B: Prepare a 0.13 M solution of phenylacetylene in DCM.

    • Degas both solutions by sparging with nitrogen or argon for 15 minutes to prevent catalyst oxidation.

  • System Setup:

    • Assemble the flow system as depicted in the workflow diagram above.

    • Submerge the packed Cu/C column in an oil bath pre-heated to 110 °C.

  • Reaction Execution:

    • Set both syringe pumps to a flow rate of 0.375 mL/min, resulting in a total flow rate of 0.75 mL/min.

    • This flow rate corresponds to a residence time of approximately 2-3 minutes in the packed column.[1]

    • Prime the system with pure DCM first, then switch to the reagent solutions.

    • Discard the initial output volume corresponding to the system's dead volume.

    • Collect the product stream in a round-bottom flask.

  • Work-up and Analysis:

    • Monitor the reaction progress by TLC or in-line IR spectroscopy if available.

    • Once the desired amount of product is collected, flush the system with pure DCM.

    • The product stream typically contains the desired triazole with high purity. Evaporation of the solvent yields the product, which can be further purified by recrystallization if necessary.[1]

ParameterOptimized ValueRationale
Temperature 110 °CEnsures high reaction rate without significant substrate degradation.[1]
Azide Conc. 0.1 MA practical concentration to ensure solubility and prevent product precipitation in the system.[1]
Alkyne Stoich. 1.3 eq.A slight excess of the alkyne ensures complete conversion of the potentially hazardous azide.
Residence Time ~130 secondsSufficient time for complete conversion at the specified temperature and concentration.[1]
Catalyst Copper-on-CharcoalRobust, inexpensive, heterogeneous catalyst that prevents copper contamination of the product.[1][22]

Regiocontrol: Flow Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

For applications requiring the 1,5-disubstituted triazole isomer, a different catalytic system is necessary. Ruthenium complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), are highly effective and regioselective catalysts for this transformation.[13][14][24]

Mechanistic Divergence and Causality

Unlike the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is believed to proceed through an oxidative coupling pathway.[12][15] This mechanism involves the formation of a six-membered ruthenacycle intermediate, where the initial C-N bond forms between the internal carbon of the alkyne and the terminal nitrogen of the azide, leading to the 1,5-regioselectivity.[14][15] A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[13][15]

Regioselectivity Start Azide + Alkyne CuAAC Cu(I) Catalysis (CuAAC) Start->CuAAC 'Click' Pathway RuAAC Ru(II) Catalysis (RuAAC) Start->RuAAC Oxidative Coupling Pathway P14 1,4-Disubstituted 1,2,3-Triazole CuAAC->P14 P15 1,5-Disubstituted 1,2,3-Triazole RuAAC->P15 Flow_124_Triazole cluster_reactors Telescoped Reaction Stages cluster_collection Collection PumpA Pump A (Carboxylic Acid + Coupling Agent) Mixer1 PumpA->Mixer1 PumpB Pump B (Hydrazonamide) PumpB->Mixer1 Reactor1 Reactor Coil 1 (Low Temp) Acyl Intermediate Formation Mixer1->Reactor1 Reactor2 Reactor Coil 2 (High Temp, >170°C) Cyclization & Dehydration Reactor1->Reactor2 BPR BPR Reactor2->BPR Collection Product Stream BPR->Collection

Sources

The Potential of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Peptide Synthesis: A Mechanistic Inquiry and Methodological Proposal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the prospective application of (1H-1,2,4-triazol-5-yl)methanol hydrochloride in peptide synthesis. While direct, peer-reviewed protocols for this specific reagent are not yet established in the literature, this guide synthesizes foundational principles of acyl transfer catalysis, particularly focusing on the well-documented catalytic activity of the 1,2,4-triazole anion. We present a scientifically grounded hypothesis for the role of (1H-1,2,4-triazol-5-yl)methanol as a potential catalyst or additive in peptide bond formation. To provide a practical framework, we include detailed protocols for the use of the parent compound, 1,2,4-triazole, in analogous acyl transfer reactions, offering a validated starting point for the investigation of its hydroxylated derivative.

Introduction: The Challenge of Efficient Amide Bond Formation

The synthesis of peptides, a cornerstone of pharmaceutical research and development, hinges on the efficient and stereochemically pure formation of amide bonds between amino acid residues. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, necessitating the use of coupling reagents and additives to activate the carboxyl group and facilitate the reaction. A primary challenge in this field is the suppression of racemization, particularly of the activated amino acid residue, which can lead to the formation of undesired diastereomeric peptides that are difficult to separate and can have significantly different biological activities.

The 1,2,4-Triazole Anion: A Potent Acyl Transfer Catalyst

Recent research has highlighted the remarkable catalytic activity of the deprotonated 1,2,4-triazole anion in acyl transfer reactions, such as the aminolysis and transesterification of esters.[1][2][3] This catalytic power stems from the optimal pKa of 1,2,4-triazole, which allows it to act as a potent nucleophile in its anionic form, attacking an activated carboxyl group (or an ester) to form a highly reactive N-acyltriazole intermediate. This intermediate is then readily attacked by a nucleophile, such as the amino group of another amino acid, to form the desired amide bond and regenerate the triazole catalyst.[1][4]

This compound: A Hypothesis for its Role in Peptide Synthesis

While specific data on the use of this compound in peptide synthesis is currently unavailable, we can hypothesize its potential utility based on the known mechanism of the parent 1,2,4-triazole. The presence of the hydroxymethyl group at the 5-position could modulate the electronic properties and steric environment of the triazole ring, potentially influencing its catalytic activity. The hydroxyl group might also participate in hydrogen bonding interactions with the reacting species, further stabilizing the transition state and potentially enhancing the rate and selectivity of the reaction. The hydrochloride salt form ensures solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN).

The proposed catalytic cycle for a 1,2,4-triazole derivative in peptide synthesis is illustrated below:

Peptide Synthesis Catalytic Cycle cluster_activation Activation cluster_catalysis Catalytic Cycle Amino_Acid_1 R1-COOH (Protected Amino Acid) Activated_Intermediate Activated Intermediate Amino_Acid_1->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) N_Acyl_Triazole N-Acyl-Triazole Intermediate Activated_Intermediate->N_Acyl_Triazole + Triazole Catalyst Triazole_Catalyst (1H-1,2,4-triazol-5-yl)methanol (Deprotonated) Peptide_Bond Dipeptide (R1-CO-NH-R2) N_Acyl_Triazole->Peptide_Bond + Amino_Acid_2 Amino_Acid_2 H2N-R2 (Protected Amino Acid/Peptide) Peptide_Bond->Triazole_Catalyst Releases Catalyst

Figure 1: Proposed catalytic cycle of (1H-1,2,4-triazol-5-yl)methanol in peptide bond formation.

Experimental Protocols: 1,2,4-Triazole-Catalyzed Acyl Transfer Reactions

The following protocols are based on the established use of the parent 1,2,4-triazole as an acyl transfer catalyst and serve as a validated starting point for exploring the utility of this compound.[1][2] Researchers should note that optimization of reaction conditions will be necessary when adapting these protocols for the hydroxylated derivative.

Protocol 1: 1,2,4-Triazole-Catalyzed Aminolysis of an Ester

This protocol describes the synthesis of an amide from an ester and an amine, a reaction that is mechanistically analogous to peptide bond formation.

Materials:

  • Ester (e.g., phenyl acetate)

  • Amine (e.g., isopropylamine)

  • 1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., acetonitrile or benzene)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ester (1.0 mmol), the amine (1.2 mmol), and 1,2,4-triazole (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (5 mL).

  • Add DBU (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: 1,2,4-Triazole-Catalyzed Transesterification

This protocol demonstrates the versatility of 1,2,4-triazole in catalyzing the transfer of an acyl group between two different alcohols.

Materials:

  • Ester (e.g., isopropenyl acetate)

  • Alcohol (e.g., benzyl alcohol)

  • 1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., benzene)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol), 1,2,4-triazole (0.05 mmol, 5 mol%), and DBU (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (5 mL).

  • Add the ester (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Reaction Parameters

The following table summarizes typical reaction parameters for 1,2,4-triazole-catalyzed acyl transfer reactions, which can serve as a starting point for optimizing reactions with this compound.

ParameterAminolysisTransesterification
Catalyst Loading 5 mol%5 mol%
Base DBU (1 equivalent)DBU (5 mol%)
Solvent Acetonitrile, BenzeneBenzene
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 24 hours1 - 12 hours

Workflow for Investigating this compound in Peptide Synthesis

The following workflow is proposed for researchers interested in evaluating the efficacy of this compound as an additive in peptide synthesis.

Investigation_Workflow start Start: Hypothesis Formulation model_reactions Model Reactions: Test with simple amide bond formation (e.g., Boc-Phe-OH + H-Gly-OMe) start->model_reactions spps_integration Solid-Phase Peptide Synthesis (SPPS): Incorporate as an additive in a standard SPPS protocol model_reactions->spps_integration racemization_assay Racemization Assay: Synthesize a model dipeptide prone to racemization (e.g., Z-Phe-Val-OH) and analyze by chiral HPLC spps_integration->racemization_assay optimization Optimization of Conditions: Vary catalyst loading, base, solvent, and temperature racemization_assay->optimization comparison Comparison with Standard Additives: Benchmark against HOBt, Oxyma, etc. optimization->comparison conclusion Conclusion: Evaluate efficacy and potential for broader application comparison->conclusion

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Poor Retention of Polar Triazoles in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists and researchers encountering challenges with the chromatographic analysis of polar triazole compounds. This guide is structured to provide not just solutions, but a foundational understanding of the principles governing the retention of these often-problematic analytes. We will explore the causality behind common issues in reversed-phase high-performance liquid chromatography (RP-HPLC) and provide validated strategies and alternative approaches to achieve robust and reproducible separations.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are my polar triazoles showing little to no retention on a standard C18 column?

A1: This is a classic and expected challenge rooted in the fundamental principles of reversed-phase chromatography.

  • The "Like Dissolves Like" Mismatch: RP-HPLC operates by partitioning analytes between a nonpolar stationary phase (like C18) and a polar mobile phase (typically a water/acetonitrile or water/methanol mixture)[1]. Polar triazoles, due to their hydrophilic nature, have a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase. Consequently, they spend minimal time interacting with the stationary phase and elute very early, often at or near the column's void volume (t₀)[2].

  • Ionization State: Many triazole derivatives are weakly basic.[3] Depending on the mobile phase pH, they can exist in a protonated (ionized) state. Ionized species are significantly more polar and water-soluble, which further reduces their interaction with the hydrophobic stationary phase.

  • Stationary Phase Dewetting: To try and force retention, a common first step is to increase the aqueous content of the mobile phase (e.g., >95% water). However, on traditional C18 columns, this can lead to a phenomenon called "dewetting" or "phase collapse." The highly aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of surface area and, consequently, a complete loss of retention.

Q2: I need to use my existing RP-HPLC system. What adjustments can I make to improve the retention of my polar triazoles?

A2: While challenging, it is sometimes possible to achieve adequate retention on an RP system by carefully manipulating the mobile phase and selecting a more suitable column chemistry.

  • Mobile Phase Optimization: This is the most critical factor. The goal is to decrease the polarity of your triazole analyte or increase its interaction with the stationary phase.

    • Decrease Organic Content: The most straightforward approach is to reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[4] This increases the mobile phase's polarity, making the nonpolar stationary phase relatively more attractive to your polar analyte. However, be mindful of the dewetting issue mentioned above.

    • Control the pH: For basic triazoles, increasing the mobile phase pH can suppress their ionization, making them less polar and more likely to be retained. Conversely, for acidic triazoles, lowering the pH will suppress ionization and increase retention.[5] A good starting point is to adjust the pH to be at least ±1 unit away from the analyte's pKa.[6]

    • Use Acidic Modifiers: Adding a small concentration of an acid like trifluoroacetic acid (TFA) or formic acid can be highly effective.[5] TFA, in particular, can act as an ion-pairing agent and also has chaotropic effects that can increase the apparent hydrophobicity of analytes, thereby enhancing retention.[3] Be aware that TFA concentrations can dramatically affect retention and even elution order, so optimization is key.[3]

  • Select a Specialized Reversed-Phase Column: Not all C18 columns are the same. Modern column technologies are designed to address the challenges of polar analytes.

    • Polar-Endcapped Columns: These columns have special modifications to the silica surface that prevent unwanted interactions and allow for stable use in highly aqueous mobile phases.

    • Columns with Lower Ligand Density: Columns like the Waters T3 series feature a lower C18 ligand density, which reduces the risk of dewetting and enhances the retention of polar analytes in 100% aqueous conditions.

    • Mixed-Mode Columns: These advanced columns incorporate both reversed-phase (e.g., C18) and ion-exchange functionalities. For instance, an Atlantis Premier BEH C18 AX column can retain polar acids via anion exchange while still separating compounds based on hydrophobicity.[7]

Q3: I've tried optimizing my reversed-phase method, but retention is still insufficient. What alternative chromatographic modes should I explore?

A3: When RP-HPLC is not a viable option, switching to a different chromatographic mode is the most effective solution. For polar triazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is the leading alternative.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique specifically designed for the retention and separation of highly polar compounds.[8]

  • Mixed-Mode Chromatography (MMC): As mentioned earlier, MMC columns provide multiple retention mechanisms. They offer great flexibility during method development by allowing for adjustments to mobile phase pH, ionic strength, and organic solvent content to fine-tune selectivity for a wide range of analytes, including polar triazoles.

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses silica-hydride-based stationary phases and can retain both polar and nonpolar compounds.[2] It operates similarly to normal phase chromatography but uses aqueous-organic mobile phases, making it compatible with standard HPLC instrumentation.[2]

Experimental Protocols & Workflows

Protocol 1: Systematic Mobile Phase Optimization in RP-HPLC
  • Initial Scouting Gradient: Begin with a fast gradient (e.g., 5-95% acetonitrile in water over 10 minutes) on a C18 column known for good performance with polar analytes (e.g., Waters CORTECS T3). Use 0.1% formic acid in both the aqueous and organic phases to ensure good peak shape.[5]

  • Assess Retention: If the triazole elutes very early, the next step is to increase retention.

  • Reduce Initial Organic Content: Lower the starting percentage of the organic solvent. If your initial gradient started at 5%, try running an isocratic hold at 5%, 2%, or even 0% organic (100% aqueous) for several minutes.[4]

  • Adjust pH (if necessary): If the analyte is basic and still poorly retained, prepare mobile phases with a buffer at a higher pH (e.g., ammonium acetate at pH 6.8 or ammonium bicarbonate at pH 10). Ensure your column is stable at the chosen pH.

  • Test Different Modifiers: Compare the results using 0.1% formic acid versus 0.05% TFA. The stronger ion-pairing and chaotropic effects of TFA may provide the necessary boost in retention.[3]

Diagram: Troubleshooting Workflow for Poor Retention

TroubleshootingWorkflow cluster_MP Mobile Phase Adjustments cluster_Col Reversed-Phase Column Options cluster_Modes Alternative Modes Start Poor Retention of Polar Triazole in RP-HPLC CheckSystem Q: Using a standard C18 column? Start->CheckSystem OptimizeMP Optimize Mobile Phase CheckSystem->OptimizeMP Yes ChangeColumn Change Column Chemistry CheckSystem->ChangeColumn Yes DecreaseOrganic Decrease % Organic (e.g., to 100% Aqueous) OptimizeMP->DecreaseOrganic PolarC18 Use Polar-Analyte C18 (e.g., T3 type) ChangeColumn->PolarC18 SwitchMode Switch Chromatographic Mode HILIC HILIC is the primary choice SwitchMode->HILIC AdjustpH Adjust pH to suppress ionization DecreaseOrganic->AdjustpH AddModifier Add/Change Modifier (e.g., TFA) AdjustpH->AddModifier Decision Retention Still Poor? AddModifier->Decision MixedModeRP Use Mixed-Mode RP/Ion-Exchange PolarC18->MixedModeRP MixedModeRP->Decision Decision->SwitchMode Yes Success Success Decision->Success No ANP Aqueous Normal Phase (ANP) HILIC->ANP

Caption: A decision tree for troubleshooting poor retention of polar triazoles.

Alternative Chromatography: RP-HPLC vs. HILIC

Understanding the fundamental differences between RP-HPLC and HILIC is crucial for successful method development for polar compounds.

Diagram: Retention Mechanisms of RP-HPLC vs. HILIC

Mechanisms cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC Hydrophilic Interaction (HILIC) RP_Stationary Nonpolar Stationary Phase (C18) Hydrophobic Interaction RP_Mobile Polar Mobile Phase (High % Aqueous) RP_Mobile->RP_Stationary Weak Affinity HILIC_Stationary Polar Stationary Phase (Silica, Diol) Water Layer Partitioning HILIC_Mobile Nonpolar Mobile Phase (High % Organic) HILIC_Stationary->HILIC_Mobile Weak Affinity Analyte Polar Triazole (Analyte) Analyte->RP_Mobile Strong Affinity (Poor Retention) Analyte->HILIC_Stationary:head Strong Affinity (Good Retention)

Caption: Contrasting retention mechanisms for polar analytes in RP-HPLC and HILIC.

Data Summary: Comparison of Chromatographic Modes
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Mixed-Mode (MMC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol, Triazole)[9]Combination of RP and Ion-Exchange ligands
Mobile Phase Polar (High % Aqueous)Nonpolar (High % Organic, e.g., ACN)Polar (similar to RP-HPLC)
Elution Order Nonpolar elutes lastPolar elutes last (hydrophilicity increases retention)Dependent on multiple analyte properties
Primary Use Case Nonpolar and moderately polar compoundsVery polar and hydrophilic compounds[8]Complex mixtures of polar, nonpolar, acidic, and basic compounds
Key Challenge Poor retention of very polar analytes, phase dewettingRequires careful equilibration, sensitive to water contentCan have complex method development, potential for nonspecific adsorption

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • The Novel Triazole Bonded HILIC Column. Chromatography Today.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer.
  • COSMOSIL HILIC. NACALAI TESQUE, INC.
  • Retaining Polar Compounds. LCGC Europe.
  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Waters Knowledge Base.
  • COSMOSIL HILIC. Nacalai USA, Inc.
  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Waters.

Sources

Technical Support Center: Improving the Solubility of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge: the poor solubility of (1H-1,2,4-triazol-5-yl)methanol hydrochloride in organic solvents. As a polar, ionic salt, this compound's low solubility in non-polar or moderately polar organic media can hinder reaction progress, limit formulation options, and complicate purification. This document offers a series of structured, chemically-sound strategies to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene?

Scientific Principle: The primary reason lies in the fundamental principle of "like dissolves like." this compound is a salt. The presence of the hydrochloride moiety makes the molecule ionic and highly polar. The triazole ring and the methanol group also contribute to its polarity through hydrogen bonding capabilities. In contrast, solvents like dichloromethane (DCM), toluene, and ethyl acetate are significantly less polar. This large mismatch in polarity between the solute (the salt) and the solvent results in weak solute-solvent interactions, which are insufficient to overcome the strong, stabilizing lattice energy of the crystalline salt.

Solution Pathway: To achieve dissolution, you must either increase the polarity of the solvent system or decrease the polarity of the compound itself. The following sections detail practical methods for both approaches.

Q2: I need to run my reaction in a non-polar or weakly polar solvent. What is the most reliable strategy to solubilize the hydrochloride salt?

Scientific Principle: The most effective and widely applicable strategy is to convert the highly polar hydrochloride salt into its corresponding neutral "freebase" form. The freebase is an amine and is significantly less polar, making it much more soluble in a wider range of organic solvents.[1][2] This conversion is a simple acid-base reaction where a base is added to neutralize the hydrochloric acid component of the salt.[1]

Troubleshooting Protocol: Conversion of Hydrochloride Salt to Freebase

This protocol is designed for a non-aqueous workup, which is ideal if your subsequent reaction is water-sensitive.

Materials:

  • This compound

  • Anhydrous organic solvent in which the freebase is soluble (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

  • Filtration apparatus

Step-by-Step Procedure:

  • Suspension: Suspend the this compound in a suitable anhydrous organic solvent (e.g., DCM, THF) at a concentration of approximately 0.1-0.5 M.

  • Basification: While stirring the suspension, slowly add 1.1 to 1.5 equivalents of a non-nucleophilic organic base like triethylamine (TEA). The suspension should gradually become a clear solution as the freebase forms and dissolves. A solid precipitate of triethylamine hydrochloride (TEA·HCl) will form.

  • Completion Check: Stir the mixture at room temperature for 30-60 minutes to ensure the reaction is complete. You can monitor the dissolution of the starting material visually.

  • Salt Removal: Remove the precipitated TEA·HCl salt by vacuum filtration. Wash the filter cake with a small amount of the anhydrous solvent to recover any trapped product.

  • Solution Ready: The resulting filtrate is a solution of the freebase (1H-1,2,4-triazol-5-yl)methanol in your chosen organic solvent, which can now be used directly in your subsequent reaction.

Alternative Aqueous Protocol: If your process is not water-sensitive, an aqueous workup can be used.

  • Dissolve the hydrochloride salt in water.

  • Add a solution of a weak inorganic base, such as sodium bicarbonate (NaHCO₃), until the pH of the solution is basic (pH 8-9).[3]

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.[3][4]

  • Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[3]

  • Filter and evaporate the solvent to isolate the freebase, or use the resulting solution directly.

Below is a workflow diagram illustrating the decision process and steps for the freebase conversion.

Caption: Workflow for converting hydrochloride salt to freebase.

Q3: Are there other methods besides free-basing? Can I use co-solvents?

Scientific Principle: Yes, using a co-solvent is a viable alternative, particularly when you want to avoid an extra chemical step. A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a solute.[5] In this case, adding a highly polar, miscible co-solvent to your main reaction solvent can significantly enhance the solubility of the hydrochloride salt. The co-solvent works by disrupting the crystal lattice of the salt and creating a more favorable, polar micro-environment for the solute to dissolve in.[6]

Troubleshooting Protocol: Using Co-solvents

Commonly Used Polar Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Propylene Glycol[]

Step-by-Step Procedure:

  • Selection: Choose a co-solvent that is miscible with your primary reaction solvent and inert to your reaction conditions. DMSO and DMF are powerful but can be difficult to remove. Methanol is often a good first choice.

  • Minimal Addition: Add the hydrochloride salt to your primary organic solvent.

  • Titration: While stirring or sonicating, add the polar co-solvent dropwise until the solid dissolves. The goal is to use the absolute minimum amount necessary, often just 1-5% of the total volume.[5]

  • Proceed: Once a homogenous solution is achieved, you can proceed with your experiment. Be mindful that the co-solvent is now part of your reaction mixture and may need to be accounted for during workup and purification.

The table below provides a guide to solvent selection.

Solvent CategoryExample SolventsSuitability for the HCl SaltSuitability for the FreebaseNotes
Highly Polar Aprotic DMSO, DMFHigh HighExcellent solubilizing power, but high boiling points can complicate removal.
Polar Protic Water, Methanol, EthanolHigh Moderate-HighExcellent for the salt due to hydrogen bonding. Methanol is a good co-solvent choice.
Polar Aprotic Acetonitrile (ACN), AcetoneLow to Moderate Moderate-HighMay work as part of a co-solvent system.[8]
Weakly Polar Dichloromethane (DCM), Ethyl AcetateVery Low High Ideal for extracting and running reactions with the freebase.
Non-Polar Toluene, HexanesInsoluble Moderate-HighSuitable for the freebase, especially in reactions requiring azeotropic water removal.
Q4: Can I just heat the mixture to get it to dissolve?

Scientific Principle: Increasing the temperature will generally increase the solubility of a solid in a liquid. This is because the added thermal energy helps overcome the solute-solute interactions (lattice energy) and promotes mixing. However, this method comes with significant caveats.

Recommendations and Cautions:

  • Thermal Stability: Before heating, verify the thermal stability of (1H-1,2,4-triazol-5-yl)methanol. Many complex organic molecules can decompose at elevated temperatures. A preliminary Differential Scanning Calorimetry (DSC) analysis can provide this information.

  • Precipitation Risk: The compound may dissolve at a higher temperature but will likely precipitate out of solution upon cooling. This can be problematic if your reaction needs to be run at room temperature or below.

  • Use as a Last Resort: Heating should be considered a secondary technique, used in combination with other methods like co-solvency, and only when the compound's stability is confirmed.

The following diagram outlines a general decision-making process for addressing solubility issues.

Solubility_Troubleshooting Start Compound does not dissolve in desired organic solvent Check_Reaction Is an extra chemical step (basification) acceptable? Start->Check_Reaction Freebase Strategy 1: Convert to Freebase (See Protocol Q2) Check_Reaction->Freebase Yes Check_Cosolvent Is a small amount of a polar co-solvent compatible with the reaction? Check_Reaction->Check_Cosolvent No Reassess Re-evaluate solvent choice or reaction conditions Freebase->Reassess If fails Cosolvent Strategy 2: Use a Polar Co-solvent (e.g., DMSO, MeOH) (See Protocol Q3) Check_Cosolvent->Cosolvent Yes Check_Temp Is the compound thermally stable? Check_Cosolvent->Check_Temp No Cosolvent->Reassess If fails Heat Strategy 3: Gentle Heating (Use with caution) Check_Temp->Heat Yes Check_Temp->Reassess No Heat->Reassess If fails

Caption: Decision tree for solubility enhancement strategies.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem. Retrieved from [Link]

  • Ghassemi, A. H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Retrieved from [Link]

  • Al-Sindy, A. A., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Retrieved from [Link]

  • Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Sciencemadness.org. (2013). serine methyl ester HCl to freebase. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

Sources

Technical Support Center: Stability of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-1,2,4-triazol-5-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations.

This resource provides frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The inherent structure of the 1,2,4-triazole ring and the presence of the hydroxymethyl group are key determinants of its reactivity and degradation pathways.

Q2: How does pH influence the stability of the compound?

The pH of the solution is a critical factor. While the 1,2,4-triazole ring is generally stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis. For some triazole derivatives, an increase in pH can enhance the nucleophilicity of hydroxyl groups, potentially influencing reaction rates[1]. The hydrochloride salt form of the compound indicates that it is likely more stable in mildly acidic conditions. It is advisable to determine the optimal pH range for your specific application through stability studies.

Q3: What is the expected thermal stability of this compound in solution?

Many 1,2,4-triazole derivatives exhibit good thermal stability[2]. However, elevated temperatures can accelerate degradation reactions in solution. The rate of degradation is typically temperature-dependent and follows first-order kinetics for some triazole compounds[2]. For solutions, it is recommended to avoid prolonged exposure to high temperatures.

Q4: Is the compound susceptible to photodegradation?

Yes, triazole-based compounds can be susceptible to photodegradation, especially upon exposure to UV light. Studies on other triazole antifungal drugs have shown significant degradation when exposed to UV-Vis radiation[3]. Therefore, it is crucial to protect solutions of this compound from light to prevent the formation of photodegradants.

Q5: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for triazole derivatives in general include:

  • Hydrolysis: Cleavage of substituents from the triazole ring, particularly under harsh pH and temperature conditions. The hydrolysis of related triazoles has been studied, suggesting this is a potential pathway[1][4].

  • Oxidation: The triazole ring and the hydroxymethyl group may be susceptible to oxidation, leading to the formation of various oxidation products.

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to isomerization or cleavage of the molecule[3][5].

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition, with studies on other 1,2,4-triazoles showing multi-stage degradation processes[2][6].

Q6: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, it is recommended to:

  • Store solutions at low temperatures (2-8 °C or frozen at -20 °C for long-term storage).

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use buffers to maintain a stable pH, preferably in the mildly acidic range.

  • Prepare fresh solutions for critical experiments whenever possible.

Q7: How can I monitor the stability of my solution over time?

The most common method for monitoring the stability of pharmaceutical compounds in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. An effective HPLC method should be able to separate the parent compound from its potential degradation products. LC-MS/MS can also be a powerful tool for identifying and quantifying degradants.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound solutions.

TroubleshootingGuide cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent Results Inconsistent Experimental Results Loss of compound activity Degradation Compound Degradation Due to pH, temp, or light Inconsistent Results->Degradation Likely Unknown Peaks Appearance of Unknown Peaks In HPLC/LC-MS analysis Impurity Formation of Impurities Degradation products Unknown Peaks->Impurity Likely Precipitation Precipitation of Compound From solution Solubility Poor Solubility Incorrect solvent or pH Precipitation->Solubility Likely Check_Storage Verify Storage Conditions Temp, light, pH Degradation->Check_Storage Action Run_Control Run a Freshly Prepared Control Compare results Degradation->Run_Control Action Analyze_Degradants Characterize Unknown Peaks Use LC-MS/MS Impurity->Analyze_Degradants Action Optimize_Solvent Optimize Solvent System Check pH and co-solvents Solubility->Optimize_Solvent Action Filter_Solution Filter the Solution Use a 0.22 µm filter Solubility->Filter_Solution Action

Caption: Troubleshooting workflow for stability issues.

Issue 1: Inconsistent experimental results or a noticeable loss of the compound's biological activity.

  • Potential Cause: Degradation of this compound in your experimental solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your stock and working solutions are stored under the recommended conditions (refrigerated and protected from light).

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock before each experiment.

    • pH and Buffer Control: Check the pH of your experimental medium. If it is outside the optimal stability range, consider using a suitable buffer system.

    • Run a Control: Include a control sample of a freshly prepared solution in your assay to compare its activity with older solutions.

Issue 2: Appearance of new, unidentified peaks in your HPLC or LC-MS chromatogram over time.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help in confirming if the new peaks correspond to degradants.

    • Peak Tracking: Analyze samples at different time points under your typical experimental conditions to track the appearance and growth of these new peaks.

    • LC-MS/MS Analysis: Utilize LC-MS/MS to obtain the mass of the unknown peaks, which can provide valuable information for their identification and the elucidation of the degradation pathway.

Issue 3: The compound precipitates out of the solution.

  • Potential Cause: Poor solubility of the compound or its degradants in the chosen solvent system, or a change in pH.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of the compound in different solvents and at various pH values to find the optimal conditions.

    • Co-solvents: Consider the use of a co-solvent (e.g., DMSO, ethanol) to improve solubility, but ensure it is compatible with your experimental system.

    • pH Adjustment: Carefully adjust the pH of the solution to a range where the compound is most soluble.

    • Filtration: If precipitation occurs after storage, it may be a degradant. Filter the solution through a 0.22 µm filter before use, and re-analyze the concentration of the active compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

ForcedDegradation cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution In a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis 0.1 M HCl, 60°C Prepare_Stock->Acid Expose to Base Base Hydrolysis 0.1 M NaOH, 60°C Prepare_Stock->Base Expose to Oxidation Oxidation 3% H2O2, RT Prepare_Stock->Oxidation Expose to Thermal Thermal Degradation 60°C in solution Prepare_Stock->Thermal Expose to Photo Photodegradation UV/Vis light exposure Prepare_Stock->Photo Expose to Neutralize Neutralize (for acid/base) and dilute samples Acid->Neutralize Process Base->Neutralize Process HPLC_Analysis Analyze by HPLC-UV/MS at different time points Oxidation->HPLC_Analysis Analyze Thermal->HPLC_Analysis Analyze Photo->HPLC_Analysis Analyze Neutralize->HPLC_Analysis Analyze Compare Compare with Control (unstressed sample) HPLC_Analysis->Compare

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw and neutralize aliquots as described for acid hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Dilute 1 mL of the stock solution with 9 mL of water.

    • Incubate the solution at 60°C in the dark.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Dilute 1 mL of the stock solution with 9 mL of water.

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[7].

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol 2: General HPLC-UV Method for Stability Monitoring

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the observed degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm (or a wavelength of maximum absorbance for the compound)

Note: This is a generic method. The gradient, mobile phase composition, and detection wavelength should be optimized to achieve good separation between the parent peak and any degradation products. Several HPLC methods for the analysis of triazole compounds have been reported and can be adapted[8][9][10][11].

Data Summary

The following table summarizes the expected stability of this compound in solution based on the general behavior of triazole derivatives. Experimental verification is highly recommended.

Condition Expected Stability Potential Degradation Products
Acidic (pH < 3) Moderate to LowHydrolysis products
Neutral (pH 6-8) HighMinimal degradation
Alkaline (pH > 9) Moderate to LowHydrolysis products
Elevated Temperature (>40°C) ModerateThermally induced degradation products
Light Exposure (UV/Vis) LowPhotodegradation products
Oxidizing Conditions Moderate to LowOxidized derivatives

Chemical Structure

Caption: this compound.

References

  • Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 288(2), 634-640. [Link]

  • Ekiert, R. J., & Krzek, J. (2014). Photostability of triazole antifungal drugs in the solid state. Acta Poloniae Pharmaceutica, 71(4), 647-652. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Zheng, Y., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(13), 5085. [Link]

  • Shinde, P., et al. (2018). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. Journal of Pharmaceutical and Biomedical Analysis, 159, 349-357. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Sadowski, Z., et al. (2020). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry, 142(2), 793-801. [Link]

  • Milyushkin, A. L., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1338-1358. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Biological and Pharmaceutical Sciences, 16(3), 118-126. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. [Link]

  • Prom-u-thai, C., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20958-20967. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

  • Garcia-Valcarcel, A. I. (2013). Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection. UVaDOC. [Link]

  • Robertson, R. E., et al. (2003). Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy. Organic & Biomolecular Chemistry, 1(4), 720-723. [Link]

  • Satpayeva, Z., et al. (2020). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. ResearchGate. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. [Link]

  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666-8669. [Link]

  • Murthy, Y. L. N., et al. (2015). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 7(1), 116-120. [Link]

  • Ghosh, K. K., & Sinha, D. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013, 1-7. [Link]

Sources

Side reaction products in the synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification, mitigation, and elimination of side reaction products. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the purity and yield of your target compound.

Overview of the Core Synthesis Pathway

The successful synthesis of this compound is critical for various applications in pharmaceutical and agrochemical research.[1] The most prevalent synthetic routes involve the formation of a 1,2,4-triazole ring, followed by functionalization. A common pathway begins with the cyclization of aminoguanidine with an appropriate C1 source, like formic acid, to form 3-amino-1,2,4-triazole.[2] This intermediate is then diazotized and subsequently hydroxymethylated to yield the desired product.

While seemingly straightforward, each step is susceptible to side reactions that can introduce impurities, complicating purification and potentially impacting downstream applications. Understanding the origin and structure of these byproducts is the first step toward rational process optimization.

Core Reaction Workflow

Synthesis_Pathway A Aminoguanidine + Formic Acid B Aminoguanidine Formate (Intermediate Salt) A->B Salt Formation C 3-Amino-1,2,4-triazole B->C Cyclization (Heat) D Diazonium Salt Intermediate C->D Diazotization (NaNO2, HCl) E (1H-1,2,4-triazol-5-yl)methanol D->E Hydroxymethylation (HCHO) F (1H-1,2,4-triazol-5-yl)methanol hydrochloride E->F HCl Salt Formation

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an in-depth explanation of the potential cause, the chemical nature of the likely side product, and actionable strategies for mitigation.

Q1: My initial cyclization of aminoguanidine formate is producing a significant amount of an insoluble white solid. What is it and how can I prevent it?

A1: This is a classic issue in triazole synthesis from cyanamide-derived starting materials. The insoluble white solid is likely dicyandiamide , which is formed by the dimerization of cyanamide. Cyanamide can be present as an impurity in aminoguanidine or can form under certain pH and temperature conditions.

  • Side Reaction Mechanism: The formation of dicyandiamide from cyanamide is a known side reaction.

  • Causality: A patent for the synthesis of 3-amino-1,2,4-triazole highlights that maintaining a pH between 6 and 7 during the initial reaction of hydrazine hydrate, cyanamide, and formic acid is crucial to prevent the formation of byproducts like dicyandiamide.[2] The patent further specifies that the resulting aminoguanidine formate should be washed to a dicyandiamide content below 0.25% before proceeding to the cyclization step.[2]

  • Mitigation Protocol:

    • pH Control: During the formation of aminoguanidine formate, simultaneously add hydrazine hydrate and formic acid to the cyanamide solution while maintaining the temperature between 0-10°C and the pH between 6-7.[2]

    • Purity of Starting Material: Use high-purity aminoguanidine hydrochloride.

    • Intermediate Purification: Before the high-temperature cyclization, isolate the aminoguanidine formate salt and wash it thoroughly to remove any dicyandiamide. A dicyandiamide content below 0.25% is recommended.[2]

Q2: During the diazotization of 3-amino-1,2,4-triazole, my reaction mixture turns dark red or brown, and I'm getting a complex mixture of products. What's happening?

A2: A dark coloration during diazotization is a strong indicator of azo coupling reactions . This occurs when the newly formed diazonium salt (an electrophile) reacts with a molecule of unreacted 3-amino-1,2,4-triazole (a nucleophile) instead of reacting with the desired nucleophile for the next step.

  • Side Product: The primary side products are highly colored azo-coupled dimers, such as 5,5'-azobis(1H-1,2,4-triazole-3-amine) and related structures.

  • Causality: This side reaction is highly dependent on temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite). If the local concentration of the diazonium salt becomes too high or if the temperature rises, coupling is favored. Diazotization reactions of C-amino-1,2,4-triazoles can yield varying quantities of products depending on the acidity of the reaction media.[3]

  • Mitigation Protocol:

    • Low Temperature: Maintain the reaction temperature strictly between 0°C and 5°C. Use an ice/salt bath for effective cooling.

    • Slow Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of 3-amino-1,2,4-triazole. This ensures that the diazonium salt reacts in the desired manner before it can accumulate and couple.

    • Adequate Stirring: Ensure vigorous stirring to dissipate localized heat and concentration gradients.

    • Proper Acidity: Ensure the reaction medium is sufficiently acidic (typically using HCl) to stabilize the diazonium salt and protonate the amino group of the unreacted starting material, reducing its nucleophilicity.

Q3: My final product shows an additional peak in the 1H NMR spectrum, a singlet around 8.5 ppm, and a corresponding peak in the HPLC. What is this impurity?

A3: This impurity is likely the oxidation byproduct, (1H-1,2,4-triazol-5-yl)carbaldehyde . The primary alcohol of your target molecule is susceptible to over-oxidation, especially if strong oxidizing conditions are inadvertently created or if the product is exposed to air and heat for extended periods.

  • Side Product Structure: The -CH₂OH group is oxidized to a -CHO group.

  • Causality: This can occur if residual oxidizing agents are present from previous steps or during workup and purification under harsh conditions. The 1,2,4-triazole ring itself is relatively stable, but the substituent groups can be more reactive.[4]

  • Mitigation & Removal:

    • Inert Atmosphere: Conduct the final steps of the synthesis and the purification under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.

    • Controlled Temperature: Avoid excessive heat during purification steps like distillation or drying.

    • Purification: This aldehyde impurity can often be removed by column chromatography, as its polarity will be different from the desired alcohol. Recrystallization may also be effective if the impurity level is low.

Q4: I have an impurity with a mass two units higher than my product and it appears to be a dimer. What could it be?

A4: A likely candidate for this dimeric impurity is bis(1H-1,2,4-triazol-5-yl)methane . This side product can form from the reaction of the hydroxymethyl group of the product (or an intermediate) with another triazole ring, particularly under acidic conditions and with heating, leading to the elimination of water.

  • Side Reaction Mechanism: This is essentially a condensation reaction. The hydroxymethyl group can be protonated under acidic conditions, forming a good leaving group (water) and generating a reactive carbocation that is then attacked by the nucleophilic nitrogen of another triazole ring. The formation of such methylene-bridged bis(triazole) compounds has been documented.[5][6]

  • Mitigation Protocol:

    • Stoichiometry Control: Ensure precise control over the amount of formaldehyde used in the hydroxymethylation step to avoid side reactions.

    • Temperature Management: After the hydroxymethylation step, avoid prolonged heating under strongly acidic conditions.

    • Workup Procedure: Promptly neutralize the reaction mixture after the desired product has formed to quench further condensation reactions.

Analytical & Purification Protocols

Accurate identification of side products is crucial for effective troubleshooting. A combination of spectroscopic and chromatographic techniques is typically employed.[7]

Table 1: Common Impurities and Analytical Signatures
Impurity NameLikely OriginAnalytical MethodExpected Signature
DicyandiamideStarting material dimerizationHPLC-UVEarly eluting, sharp peak on reverse-phase columns.
3-Amino-1,2,4-triazoleUnreacted intermediateHPLC-UV, 1H NMRPolar compound, shorter retention time. Distinct aromatic and amine proton signals in NMR.
Azo-Coupled DimersDiazotization side reactionUV-Vis, LC-MSStrong absorbance in the visible region (color). Mass corresponding to the dimer.
(1H-1,2,4-triazol-5-yl)carbaldehydeProduct oxidationHPLC, 1H NMR, GC-MSAldehyde proton signal (~9-10 ppm) in NMR. Different retention time in HPLC/GC.
bis(1H-1,2,4-triazol-5-yl)methaneCondensation byproductLC-MS, 1H NMRMass corresponding to the dimer. Methylene bridge signal (~4-5 ppm) in NMR.
Protocol 1: General HPLC Method for Purity Analysis
  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Rationale: This gradient method is effective for separating polar starting materials and intermediates from the more non-polar product and dimeric impurities.[8]

Protocol 2: Recrystallization for Product Purification

Recrystallization is often the most effective method for removing small amounts of impurities.

  • Solvent Screening: Test the solubility of your crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and at reflux. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Filtration (Hot): If insoluble impurities (like dicyandiamide) are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow

When encountering an issue, a systematic approach is key. The following diagram outlines a logical workflow for identifying and resolving problems related to side product formation.

Troubleshooting_Flow cluster_mitigation Implement Corrective Actions Start Problem Encountered (e.g., Low Yield, Extra Peak, Color) Step1 Characterize the Impurity (LC-MS, NMR, etc.) Start->Step1 Step2 Identify the Synthesis Step Where Impurity Forms Step1->Step2 Step3 Hypothesize the Side Reaction Mechanism Step2->Step3 Step4 Consult Literature & This Guide Step3->Step4 Action1 Modify Reaction Conditions (Temp, pH, Stoichiometry) Step4->Action1 Action2 Purify Intermediates Step4->Action2 Action3 Implement New Purification Strategy Step4->Action3 End Problem Resolved Purity & Yield Optimized Action1->End Action2->End Action3->End

Caption: A systematic workflow for troubleshooting side product formation.

References

  • European Union Reference Laboratory for Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Available from: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Available from: [Link]

  • ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available from: [Link]

  • ResearchGate. Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available from: [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • National Center for Biotechnology Information. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Available from: [Link]

  • Google Patents. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • National Center for Biotechnology Information. Crystal structure, thermal properties and detonation characterization of bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dinitrate. Available from: [Link]

  • Semantic Scholar. Synthesis of Bis(benzotriazol-1-yl)methane Derivatives by Cobalt-Catalyzed Formation of C-C Bonds. Available from: [Link]

Sources

Methods for removing impurities from crude (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1H-1,2,4-triazol-5-yl)methanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore common issues, provide detailed troubleshooting steps, and present validated protocols to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions regarding the purification of this compound, focusing on the nature of the compound and its likely impurities.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for 1,2,4-triazole syntheses, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like hydrazines, amidines, or formamide derivatives.

  • Regioisomers: Synthesis of 1,2,4-triazoles can sometimes yield isomeric products, which can be challenging to separate due to similar physical properties.

  • Side-Reaction Products: Dehydration products, over-alkylation products, or products from the decomposition of thermally sensitive intermediates can occur.

  • Residual Solvents and Reagents: High-boiling point solvents (like DMF or DMSO) or excess acid/base used during the synthesis and workup can be present.

Q2: Why is this compound particularly challenging to purify?

A2: The difficulty arises from the physicochemical properties of the molecule. The presence of the 1,2,4-triazole ring, a hydroxyl group, and its formulation as a hydrochloride salt make it a highly polar and often water-soluble compound. This high polarity can lead to issues such as streaking on standard silica gel chromatography and difficulty in finding a suitable single-solvent system for recrystallization.

Q3: How do I choose the right primary purification technique?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • For Crystalline or Semi-Solid Crude: Recrystallization is almost always the preferred first-line method. It is cost-effective, scalable, and can yield very high purity material if a suitable solvent system is identified.

  • For Oily or Intractable Crude with Multiple Impurities: Flash column chromatography may be necessary. However, given the compound's polarity, this requires special consideration regarding the stationary and mobile phases.

Section 2: Troubleshooting Common Purification Issues

This section provides a problem-and-solution guide for specific challenges you may encounter during the purification process.

Recrystallization Troubleshooting

Issue 1: My crude product oils out or fails to crystallize upon cooling.

  • Underlying Cause: This often happens when the solution is too concentrated (supersaturated) or cools too quickly, causing the compound to crash out as a liquid phase (oil) instead of forming an ordered crystal lattice. The presence of certain impurities can also inhibit crystallization.

  • Solutions:

    • Re-heat and Dilute: Add a small amount (5-10% of the total volume) of the hot solvent to the oiled-out mixture and reheat until everything dissolves again. Allow it to cool more slowly.

    • Induce Crystallization: If the solution remains clear upon slow cooling, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.

    • Seed Crystals: Add a tiny, pure crystal of the target compound to the cooled solution to initiate crystallization.

    • Consider a Different Solvent System: The current solvent may be too good, keeping the compound soluble even at low temperatures. Try a solvent system where the compound has slightly lower solubility when hot.

Issue 2: My recovery after recrystallization is very low.

  • Underlying Cause: The most common reasons are using an excessive amount of solvent to dissolve the crude material or the compound having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.

    • Mother Liquor Recovery: Concentrate the filtrate (mother liquor) by about 50-75% using a rotary evaporator. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure and require a separate recrystallization.

Chromatography Troubleshooting

Issue 3: My compound streaks badly or won't move from the baseline on a silica gel TLC plate.

  • Underlying Cause: As a hydrochloride salt, your compound is very polar and likely acidic. It interacts very strongly with the acidic silanol groups on the surface of the silica gel, leading to poor mobility and band smearing.

  • Solutions:

    • Increase Mobile Phase Polarity: Use a highly polar mobile phase. A common starting point for such compounds is Dichloromethane (DCM) / Methanol (MeOH). If streaking persists, increase the proportion of MeOH (e.g., from 95:5 to 90:10 or even 85:15 DCM/MeOH).

    • Modify the Mobile Phase: Add a small amount of acid (e.g., 0.5-1% acetic acid) or a competing base (e.g., 0.5-1% triethylamine, though this will neutralize your salt) to the mobile phase. An acid can help by protonating any basic impurities, while a base can saturate the acidic sites on the silica. For a hydrochloride salt, adding a small amount of HCl in methanol can sometimes help maintain the salt form and improve chromatography.

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).

Section 3: Detailed Purification Protocols

Here we provide step-by-step guides for the most effective purification methods.

Protocol 1: Optimized Recrystallization from a Mixed Solvent System

This protocol is ideal for crude material that is mostly the desired product but contains minor impurities. A mixed-solvent system, such as Ethanol/Ethyl Acetate, is often effective.

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of your crude material in a test tube. Add ethanol dropwise while heating until the solid dissolves. This is your "soluble solvent." Then, add ethyl acetate (the "anti-solvent") dropwise until the solution becomes cloudy. Re-heat to clarify. This confirms the solvent pair is suitable.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum volume of hot ethanol needed to dissolve the solid completely. Use a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat. Slowly add ethyl acetate dropwise with swirling until the solution just begins to turn persistently cloudy. Add a final drop or two of hot ethanol to make it clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/ethyl acetate mixture (in the same approximate ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Parameter Recommendation Rationale
Solvent 1 (Soluble) Ethanol, Methanol, or WaterThe target compound, being a polar salt, dissolves well in these polar protic solvents when hot.
Solvent 2 (Anti-Solvent) Ethyl Acetate, Diethyl Ether, AcetoneThe compound is poorly soluble in these less polar solvents, which helps induce precipitation upon cooling.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals by allowing impurities to remain in the solution.
Protocol 2: Flash Column Chromatography on Silica Gel

This method should be used when recrystallization fails or when separating multiple components of similar solubility.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value between 0.2 and 0.4 and separates it from impurities. A good starting point is 90:10 DCM/MeOH. Adjust as needed.

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure methanol. If solubility is an issue, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the crude in a volatile solvent (e.g., methanol), add silica gel, and evaporate the solvent completely to get a free-flowing powder.

  • Elution: Carefully load the sample onto the top of the packed column. Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visualization of the Purification Workflow

A logical workflow is critical for efficient and effective purification. The following diagram outlines a standard decision-making process.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Product Crude Crude Product ((1H-1,2,4-triazol-5-yl)methanol HCl) Analysis Analyze Crude (TLC, 1H NMR) Crude->Analysis Decision Is crude >85% pure and crystalline? Analysis->Decision Recrystallize Recrystallization (e.g., EtOH/EtOAc) Decision->Recrystallize Yes Column Flash Column Chromatography (e.g., DCM/MeOH) Decision->Column No / Oily Final_Check Purity Check (TLC, NMR, LC-MS) Recrystallize->Final_Check Column->Final_Check Pure_Product Pure Product (>98% Purity) Final_Check->Pure_Product Purity Confirmed

Caption: Decision workflow for purifying crude this compound.

Section 5: Troubleshooting Logic Diagram

This diagram illustrates a logical path for troubleshooting a common purification problem: low yield from recrystallization.

Troubleshooting Problem Problem: Low Recrystallization Yield Cause1 Possible Cause 1: Too Much Solvent Used Problem->Cause1 Cause2 Possible Cause 2: Product is Soluble in Cold Solvent Problem->Cause2 Cause3 Possible Cause 3: Premature Crystallization During Hot Filtration Problem->Cause3 Solution1 Solution: - Use minimum hot solvent. - Concentrate mother liquor  for a second crop. Cause1->Solution1 Solution2 Solution: - Ensure thorough cooling  (ice bath >30 min). - Change to a solvent system  with lower cold solubility. Cause2->Solution2 Solution3 Solution: - Pre-heat funnel and flask. - Use a small amount of extra  hot solvent before filtering. Cause3->Solution3

Caption: Troubleshooting logic for low recrystallization yield.

References

  • Overcoming challenges in the purification of heterocyclic compounds. 1

  • common challenges in the synthesis of 1,2,4-triazole derivatives. 2

  • synthesis of 1,2,4 triazole compounds. 3

  • Purification: Troubleshooting Flash Column Chromatography. 4

  • troubleshooting guide for the synthesis of heterocyclic compounds. 5

  • Recent Developments Towards the Synthesis of Triazole Deriv

Sources

Technical Support Center: Optimizing Triazole Synthesis Reaction Time Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis reactions, with a specific focus on the critical role of solvent selection in minimizing reaction times and improving overall efficiency. The following question-and-answer format directly addresses common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sluggish, taking hours or even days to reach completion. Could the solvent be the primary issue?

A1: Absolutely. The choice of solvent is a paramount factor that dictates the kinetics of CuAAC reactions.[1] A suboptimal solvent can significantly hinder the reaction rate for several reasons:

  • Solubility of Reactants and Catalyst: For a homogenous reaction to proceed efficiently, all components—the azide, the alkyne, and the copper catalyst—must be well-dissolved.[1] Poor solubility leads to a heterogeneous mixture, where reactions can only occur at the interface between phases, dramatically slowing down the process.

  • Catalyst Activity and Stability: Solvents can directly interact with the copper catalyst. Some solvents can stabilize the active Cu(I) oxidation state, which is crucial for the catalytic cycle.[2] Conversely, certain coordinating solvents, like acetonitrile, can bind too strongly to the copper center, inhibiting its catalytic activity.[3]

  • Diffusion Rates: The viscosity of the solvent affects how quickly the reactant molecules can move and collide.[1] Highly viscous solvents can impede diffusion, leading to longer reaction times.[1]

If you are experiencing slow reaction times, the first step in troubleshooting should be to re-evaluate your solvent system.

Q2: I'm observing a low yield in my triazole synthesis. How does solvent choice impact the final product yield?

A2: Low yields are often intertwined with slow reaction kinetics, and solvent choice plays a significant role here as well. An inappropriate solvent can lead to low yields through several mechanisms:

  • Incomplete Reactions: If the reaction is slow due to poor solubility or catalyst inhibition, it may not proceed to completion within a practical timeframe, resulting in a low yield of the desired triazole.

  • Side Reactions: The solvent can influence the prevalence of side reactions. For instance, in some cases, the solvent can participate in or promote undesired pathways, consuming starting materials and reducing the yield of the target product. In the synthesis of certain 1,2,4-triazoles, specific solvents might favor the formation of 1,3,4-oxadiazole byproducts.[4][5]

  • Product Precipitation: While sometimes desirable for purification, premature precipitation of the product in a solvent where it has low solubility can halt the reaction by coating the catalyst or trapping unreacted starting materials.

Optimizing the solvent can often lead to a cleaner reaction profile and a significant improvement in isolated yield.[6]

Q3: There's a wide array of solvents available. How do I rationally select a starting solvent for my triazole synthesis?

A3: A rational approach to solvent selection involves considering the properties of your reactants and the nature of the reaction. Here's a decision-making workflow:

G cluster_0 Solvent Selection Workflow A Analyze Reactant Solubility B Consider Reaction Type (e.g., CuAAC, RuAAC, Thermal) A->B Soluble in common solvents? C Evaluate Solvent Properties B->C Mechanism known? D Perform Small-Scale Solvent Screen C->D Identify 3-5 candidates E Optimize Leading Candidates D->E Monitor by TLC/LC-MS Identify fastest reaction F Scale-Up Reaction E->F Fine-tune concentration & temperature

Caption: A workflow for rational solvent selection in triazole synthesis.

Step-by-Step Guidance:

  • Assess Reactant Solubility: Start by determining the solubility of your specific azide and alkyne in a range of common solvents. A good starting point is to test solubility in solvents from different classes (polar aprotic, polar protic, and nonpolar).

  • Consider the Reaction Mechanism: For the widely used CuAAC reaction, polar solvents are generally preferred.[7] Water or mixtures of water with organic co-solvents often give excellent results.[8]

  • Evaluate Solvent Properties: Key solvent properties to consider include polarity, coordinating ability, and boiling point (especially if heating is required).

Q4: What are the differences between polar protic, polar aprotic, and nonpolar solvents in the context of triazole synthesis?

A4: The classification of solvents is crucial for understanding their potential effects on the reaction.

  • Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[9] They are particularly effective for CuAAC reactions, as they can stabilize ionic intermediates and the catalyst.[10] Water, in particular, is often considered an ideal solvent for "click chemistry," promoting high reaction rates and yields.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) have significant dipole moments but lack O-H or N-H bonds.[9][10] They are excellent at dissolving a wide range of organic molecules. However, their coordinating ability can sometimes inhibit copper catalysts.[11][12][13] For instance, while DMSO and DMF are commonly used, acetonitrile should be used with caution in CuAAC reactions due to its strong coordination to Cu(I).[3]

  • Nonpolar Solvents: Solvents like toluene and dichloromethane (DCM) have low dielectric constants. While generally less common for CuAAC, they can be effective in certain cases, particularly when reactants are highly nonpolar.[14] For example, DCM has been used successfully as a co-solvent with water to increase reaction rates.[8]

The following table summarizes the properties of common solvents used in triazole synthesis:

Solvent ClassExample SolventsKey PropertiesTypical Application in Triazole Synthesis
Polar Protic Water (H₂O), Ethanol (EtOH), tert-Butanol (tBuOH)High polarity, hydrogen bond donors.[9]Excellent for CuAAC, often used as a co-solvent with organic solvents.[3]
Polar Aprotic DMF, DMSO, THFHigh polarity, cannot donate hydrogen bonds.[10]Good for dissolving a wide range of reactants.[3]
Nonpolar Toluene, Dichloromethane (DCM)Low polarity.Used for nonpolar substrates or as a co-solvent.[14][15]
Q5: I'm considering using microwave-assisted synthesis to reduce reaction times. How does solvent choice change under these conditions?

A5: Microwave-assisted synthesis is an excellent technique for accelerating triazole formation, often reducing reaction times from hours to minutes.[16][17] However, solvent selection is even more critical under microwave irradiation.

The primary requirement for a microwave solvent is a high dielectric constant, which allows it to absorb microwave energy efficiently and heat the reaction mixture rapidly.[18] Solvents like DMF, DMSO, and ethanol are well-suited for microwave synthesis.[6][19] It is crucial to use a sealed vessel designed for microwave chemistry to safely reach temperatures above the solvent's boiling point, further accelerating the reaction.[20]

A comparative study has shown that microwave-assisted synthesis can improve yields from 48-62% with conventional heating to 75-90% under microwave conditions, with a significant reduction in reaction time.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for CuAAC Reactions

This protocol outlines a method for efficiently screening multiple solvents to identify the optimal one for your specific substrates.

Materials:

  • Your organic azide (1.0 eq)

  • Your terminal alkyne (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • A selection of solvents to be screened (e.g., H₂O, DMF, DMSO, t-BuOH/H₂O (1:1), DCM)

  • Small reaction vials (e.g., 1-dram vials) with stir bars

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of your azide and alkyne in a solvent known to dissolve both, if possible. If not, weigh them out individually for each reaction.

  • Reaction Setup: In separate, labeled vials, add the azide and alkyne.

  • Solvent Addition: Add the solvent to be tested to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Degassing (Optional but Recommended): Sparge each solution with an inert gas like argon or nitrogen for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[16]

  • Catalyst Addition: Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate. Add the sodium ascorbate solution to each reaction vial, followed by the CuSO₄ solution.[16]

  • Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the reaction rates in the different solvents to identify the one that provides the fastest conversion to the desired triazole product.

Caption: A simplified workflow for the solvent screening protocol.

References

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.

  • Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education.

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed.

  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. MDPI.

  • Technical Support Center: Solvent Effects in Triazole Cycloaddition Reactions. Benchchem.

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.

  • Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate.

  • Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Semantic Scholar.

  • Technical Support Center: Optimizing Triazole Cyclization Reactions. Benchchem.

  • Is there a guide to selecting solvents for synthesis?. Reddit.

  • Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection.

  • Method for selection of solvents for promotion of organic reactions. ResearchGate.

  • Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction a. ResearchGate.

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. NIH.

  • Optimization of the reaction conditions: effect of solvent and base.. ResearchGate.

  • troubleshooting side reactions in 1,2,4-triazole synthesis. Benchchem.

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals.

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.

  • A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.

  • Protic and Aprotic solvents - and the reaction speed. YouTube.

  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. Benchchem.

  • What is Click Chemistry? An Introduction. Sigma-Aldrich.

  • Polar Protic and Aprotic Solvents. Chemistry Steps.

  • Polar Protic and Aprotic Solvents. ChemTalk.

  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. ResearchGate.

  • Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Unipd.

  • "common challenges in the synthesis of 1,2,4-triazole derivatives". Benchchem.

  • Introduction to Cu-catalyzed Azide-Alkyne Cycloaddition CuAAC. Project topics materials.

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.

  • A New Solvent System for Efficient Synthesis of 1,2,3-Triazoles. ResearchGate.

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.

  • Optimization of solvent for the synthesis of triazole(5d). a. ResearchGate.

  • Click Chemistry Azide-Alkyne Cycloaddition.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.

  • Solvent effect in copper-catalyzed coupling reactions. ResearchGate.

  • Unbelievable Challenges in Triazole Synthesis!. YouTube.

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications.

  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.

Sources

Technical Support Center: Enhanced Extraction of Basic Triazoles Through pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to optimizing the extraction of basic triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve their extraction efficiency and troubleshoot common issues encountered during sample preparation. Here, you will find in-depth scientific explanations, practical troubleshooting advice, and detailed protocols to enhance your experimental workflow.

The Fundamental Principle: Why pH Matters for Basic Triazoles

Many triazole-containing compounds, particularly those of pharmaceutical interest, are weak bases. Their solubility in aqueous and organic solvents is highly dependent on the pH of the solution. This behavior is governed by the Henderson-Hasselbalch equation, which provides a mathematical relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of a compound.[1][2]

For a basic compound (B), the equilibrium in an aqueous solution can be represented as:

B + H₂O ⇌ BH⁺ + OH⁻

The pKa value corresponds to the pH at which the concentrations of the ionized (BH⁺, conjugate acid) and un-ionized (B, free base) forms are equal.[3]

  • At a pH below the pKa , the equilibrium shifts to the left, favoring the formation of the ionized, protonated form (BH⁺). This form is more polar and thus more soluble in aqueous solutions.

  • At a pH above the pKa , the equilibrium shifts to the right, favoring the un-ionized, free base form (B). This form is less polar and therefore more soluble in organic solvents.

This pH-dependent solubility is the cornerstone of efficiently extracting basic triazoles from various matrices. By manipulating the pH of the sample, you can control the form of the triazole and selectively partition it into either the aqueous or organic phase.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal pH for extracting my basic triazole?

To determine the optimal pH for extraction, you first need to know the pKa value of your target triazole. The general rule of thumb for maximizing the concentration of the un-ionized form, which is preferable for extraction into a non-polar organic solvent, is to adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the triazole.[4] This ensures that over 99% of the compound is in its neutral, more lipophilic state, facilitating its transfer into the organic phase.

Conversely, if you want to retain the triazole in the aqueous phase, you should adjust the pH to be at least 2 pH units below its pKa, ensuring it is predominantly in its ionized, more water-soluble form.

Here is a table of approximate pKa values for some common pharmaceutical triazole antifungals:

Triazole AntifungalApproximate pKa
Fluconazole2.0
Voriconazole1.8
Itraconazole3.7
Posaconazole3.6, 4.6

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

Q2: What is the Henderson-Hasselbalch equation and how does it apply to my extraction?

The Henderson-Hasselbalch equation is a fundamental tool for understanding and predicting the ionization state of a weak acid or base at a given pH.[5] For a basic compound, the equation can be written as:

pH = pKa + log ([B]/[BH⁺])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the conjugate acid.

  • [B] is the concentration of the un-ionized base.

  • [BH⁺] is the concentration of the ionized conjugate acid.

This equation allows you to calculate the ratio of the un-ionized to the ionized form of your triazole at a specific pH, which is crucial for optimizing your extraction protocol.[6] For instance, if you know the pKa of your triazole is 4.0 and you adjust the sample pH to 6.0, you can calculate that the ratio of the un-ionized to the ionized form is 100:1, indicating that the vast majority of the compound will be in the form that is readily extracted into an organic solvent.

cluster_0 Henderson-Hasselbalch for Basic Triazoles cluster_1 Extraction Strategy Equation pH = pKa + log([Base]/[Acid]) Low_pH pH < pKa - 2 (e.g., pH 2 for pKa 4) Ionized Predominantly Ionized (BH⁺) Aqueous Soluble Low_pH->Ionized Favors High_pH pH > pKa + 2 (e.g., pH 6 for pKa 4) Un-ionized Predominantly Un-ionized (B) Organic Soluble High_pH->Un-ionized Favors Aqueous Phase Retention Aqueous Phase Retention Ionized->Aqueous Phase Retention Organic Phase Extraction Organic Phase Extraction Un-ionized->Organic Phase Extraction cluster_0 Troubleshooting Low Recovery in Basic Triazole Extraction cluster_1 Solutions Low_Recovery Low Recovery Incorrect_pH Incorrect pH? Low_Recovery->Incorrect_pH Wrong_Solvent Wrong Solvent? Low_Recovery->Wrong_Solvent Emulsion Emulsion Formation? Low_Recovery->Emulsion Adjust_pH Adjust pH to > pKa + 2 Incorrect_pH->Adjust_pH Yes Change_Solvent Test Different Solvents Wrong_Solvent->Change_Solvent Yes Break_Emulsion Add Salt / Centrifuge Emulsion->Break_Emulsion Yes

A simplified troubleshooting workflow for low recovery.

Experimental Protocols

Protocol 1: pH-Adjusted Liquid-Liquid Extraction (LLE) of a Basic Triazole from Plasma

This protocol is a general guideline and should be optimized for your specific triazole and analytical method.

  • Sample Preparation:

    • To 1 mL of plasma in a centrifuge tube, add an appropriate internal standard.

    • Add 1 mL of a suitable buffer with a pH at least 2 units above the pKa of your triazole (e.g., 0.1 M sodium carbonate buffer, pH 10).

    • Vortex briefly to mix.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Analyte Recovery:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Back-Extraction (Optional, for sample clean-up):

    • To the collected organic phase, add 2 mL of a dilute acid solution with a pH at least 2 units below the pKa of your triazole (e.g., 0.1 M hydrochloric acid).

    • Vortex for 2 minutes and centrifuge to separate the layers. The triazole will now be in the aqueous layer.

    • Discard the organic layer.

    • To the aqueous layer, add a strong base (e.g., 1 M sodium hydroxide) to raise the pH to at least 2 units above the pKa.

    • Add 5 mL of fresh organic solvent, vortex, and centrifuge.

    • Collect the organic layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for your analytical instrument (e.g., HPLC-MS/MS).

Protocol 2: pH-Optimized Solid-Phase Extraction (SPE) of a Basic Triazole from Urine

This protocol is a general guideline for a reversed-phase SPE and should be optimized.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard.

    • Add 1 mL of a buffer to adjust the pH to at least 2 units above the pKa of your triazole.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the triazole from the cartridge with 1 mL of a suitable organic solvent containing a small amount of a weak acid (e.g., 2% formic acid in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for analysis.

cluster_0 pH-Optimized SPE Workflow Start Start Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Equilibrate 2. Equilibrate Cartridge (Buffer at high pH) Condition->Equilibrate Load 3. Load Sample (pH > pKa + 2) Equilibrate->Load Wash_1 4. Wash 1 (Water) Load->Wash_1 Wash_2 5. Wash 2 (Weak Organic Solvent) Wash_1->Wash_2 Elute 6. Elute Analyte (Organic Solvent + Acid) Wash_2->Elute End End Elute->End

A general workflow for pH-optimized solid-phase extraction.

Mitigating Matrix Effects with pH Adjustment

Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte in mass spectrometry, are a significant challenge in bioanalysis. [4][7]Proper pH adjustment during sample preparation can play a crucial role in minimizing these effects.

By optimizing the pH during LLE or SPE, you can selectively extract your basic triazole while leaving behind many interfering matrix components. For example, in a plasma sample, many acidic and neutral lipids will have different partitioning behavior than your basic triazole at an optimized pH. A multi-step extraction involving both acidic and basic washes can provide a much cleaner final extract, leading to more accurate and reproducible analytical results.

References

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025). Pharmacia. [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. (2025). ResearchGate. [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2025). ResearchGate. [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (n.d.). Springer Nature Experiments. [Link]

  • (PDF) Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. (2025). ResearchGate. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (n.d.). PMC. [Link]

  • Preparation of Magnetic Metal Organic Framework and Development of Solid Phase Extraction Method for Simultaneous Determination of Fluconazole and Voriconazole in Rat Plasma Samples by HPLC. (2020). PubMed. [Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. (2007). PubMed. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. (2015). Agilent. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

    • Toxicity and safety properties of the extraction solvent. (n.d.). University of Alberta. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info. [Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. (n.d.). Economy Process Solutions. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil. [Link]

  • Henderson-Hasselbalch Equation. (n.d.). Study.com. [Link]

  • (PDF) A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2025). ResearchGate. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. (n.d.). NIH. [Link]

  • Optimization of Solid-Phase Microextraction Procedure Coupled to GC-ECD for Triazole Fungicides Determination in Juice Samples. (2025). ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]

  • Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. (2024). PubMed Central. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). MDPI. [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. [Link]

  • (PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023). ResearchGate. [Link]

  • In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. (n.d.). PubMed. [Link]

  • Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. (n.d.). PubMed. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025). ResearchGate. [Link]

  • In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts. (n.d.). NIH. [Link]

  • Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determine. (n.d.). CORE. [Link]

  • Photostability of triazole antifungal drugs in the solid state. (n.d.). Medical University of Lublin. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). [Link]

  • THE INFLUENCE OF PH ON THE SOLUBILITY OF MICONAZOLE AND ITS EFFECT ON SURVIVAL OF C.ALBICANS. (n.d.). University of Malta. [Link]

  • Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute. (n.d.). Haematologica. [Link]

  • Antifungal Reference Document for Adult Patients at Stanford Health Care. (n.d.). Stanford Health Care. [Link]

  • Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. (n.d.). Analytical Methods (RSC Publishing). [Link]

Sources

Technical Support Center: Navigating Thermal Stability of Triazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with triazole compounds. This guide is designed to provide in-depth technical support and troubleshooting advice for a common challenge encountered in the synthesis and application of triazoles: their decomposition at elevated temperatures. Understanding the underlying mechanisms of thermal degradation is paramount to designing robust experimental protocols and ensuring the integrity of your research. This center offers field-proven insights and practical solutions to help you mitigate these challenges effectively.

The Challenge of Triazole Thermal Instability

Triazoles are a cornerstone in medicinal chemistry, materials science, and agrochemicals due to their diverse biological activities and structural properties.[1][2][3] However, their five-membered heterocyclic ring, rich in nitrogen atoms, can be susceptible to degradation under thermal stress. The stability of the triazole core is significantly influenced by its substitution pattern, the specific isomer (1,2,3-triazole vs. 1,2,4-triazole), and the reaction conditions employed.[4][5] Theoretical and experimental studies have shown that 1,2,4-triazoles generally exhibit higher thermal stability compared to their 1,2,3-triazole counterparts due to a higher energy barrier for their primary decomposition pathway.[4][5][6] Decomposition can lead to low product yields, complex reaction mixtures, and unreliable experimental outcomes, making it a critical hurdle to overcome.[7][8]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you might encounter during your experiments, providing likely causes and actionable solutions.

Question 1: My 1,2,4-triazole synthesis is resulting in a low yield and a complex mixture of byproducts, especially at higher temperatures. What's happening?

Answer: This is a classic sign of thermal decomposition competing with your desired reaction. High temperatures, while often necessary to drive reactions to completion, can initiate degradation pathways in your starting materials or the triazole product itself.[7][8]

Underlying Causes & Mechanistic Insights:

  • Ring Opening & Fragmentation: For 1,2,4-triazoles, the initial decomposition often involves an H-transfer followed by bond cleavage, whereas 1,2,3-triazoles tend to undergo a ring-opening pathway, which requires less energy.[4][5][6] This fundamental difference explains the generally lower stability of 1,2,3-triazoles.

  • Substituent Effects: The nature of the substituents on the triazole ring plays a crucial role. Electron-withdrawing groups, such as nitro groups, can alter the decomposition mechanism, sometimes leading to C-NO2 bond cleavage as a competing pathway.[4][9] Conversely, groups that can form strong intermolecular interactions, like hydrogen bonds, may enhance thermal stability.[10]

  • Catalyst Decomposition: In catalyzed reactions, it's also possible that the catalyst itself is degrading at high temperatures, leading to uncontrolled side reactions or a stall in the desired transformation.[11] For instance, some ruthenium catalysts used in "click chemistry" can be unstable in certain solvents at elevated temperatures.[11]

Solutions & Experimental Strategies:

  • Optimize Reaction Temperature & Time:

    • Systematically lower the reaction temperature in increments of 5-10 °C to find the minimum temperature required for product formation. Monitor the reaction progress carefully using TLC or ¹H NMR to avoid prolonged reaction times that can lead to decomposition.[7][8]

    • Consider that a longer reaction time at a lower temperature may be preferable to a shorter time at a higher, decomposition-inducing temperature.[7]

  • Employ Microwave-Assisted Synthesis:

    • Microwave irradiation offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[2][12][13] This rapid heating minimizes the exposure of the substrate to high temperatures, often preventing decomposition and improving yields.[2][12] Specialized microwave reactors allow for precise temperature control, preventing overheating.[12]

  • Solvent Selection:

    • For microwave synthesis, the choice of solvent is critical as it must efficiently absorb microwave energy.[11]

    • In conventional heating, using a high-boiling point, inert solvent can help maintain a stable reaction temperature. Ensure the solvent does not promote decomposition pathways.

Question 2: I suspect my triazole is degrading, but how can I confirm this and differentiate it from other side reactions like the formation of a 1,3,4-oxadiazole?

Answer: Differentiating between thermal decomposition and the formation of isomeric byproducts requires a combination of analytical techniques and careful experimental design.

Diagnostic Workflow:

  • Comparative Analysis: Run the reaction at your standard high temperature and a significantly lower temperature. Analyze the crude reaction mixtures by LC-MS. If the undesired products are significantly reduced or absent at the lower temperature, thermal decomposition is a likely culprit.

  • Byproduct Characterization:

    • 1,3,4-Oxadiazole Formation: This is a common side reaction, particularly when using hydrazides in the synthesis of 1,2,4-triazoles.[7] It arises from a competing cyclization pathway.[7] Mass spectrometry will show a product with the same mass as your expected triazole, as they are isomers. However, their fragmentation patterns will differ. NMR spectroscopy is definitive; the chemical shifts and coupling patterns for the ring protons will be distinct.

    • Decomposition Products: Thermal decomposition often leads to a complex array of lower molecular weight fragments. Look for masses corresponding to the loss of N₂, HCN, NH₃, or substituent groups.[10][14] TG-FTIR analysis, if available, can directly identify the gaseous products evolved during heating.[10]

  • Control Experiment: Heat your purified triazole product in the reaction solvent at the reaction temperature (without other reagents). If you observe the formation of the same byproducts seen in your reaction, it confirms the thermal instability of the product itself.

Visualizing the Problem: Decomposition vs. Side Reaction

G

Frequently Asked Questions (FAQs)

Q1: Which classes of triazoles are most susceptible to thermal decomposition? A1: Generally, 1,2,3-triazoles are less thermally stable than 1,2,4-triazoles.[4][5][6] The stability is also highly dependent on the substituents. Triazoles with bulky substituents that cause steric strain or those with thermally labile functional groups (like certain nitro compounds) can be more prone to decomposition.[4][9]

Q2: Can structural modifications to my triazole substrate improve its thermal stability? A2: Yes, strategic structural modifications can significantly enhance thermal stability.

  • Introducing Bridges: Linking two heterocyclic rings with a bridge can improve thermal stability.[15]

  • Functional Group Manipulation: The introduction of amino groups can enhance stability through hydrogen bonding.[10] Fused heterocyclic systems often exhibit high thermal stability due to their planar structure and π-π interactions.[16]

  • Bioisosteric Replacement: In peptide chemistry, replacing an amide bond with a 1,4-disubstituted 1,2,3-triazole can increase metabolic stability, a related concept.[17] This highlights the inherent robustness of the triazole core when appropriately incorporated.

Q3: Are there any general-purpose stabilizers I can add to my reaction? A3: The concept of a universal stabilizer is not well-established for triazole synthesis. The choice of any additive would be highly specific to the reaction mechanism and the nature of the decomposition. Instead of additives, focusing on optimizing reaction conditions (temperature, time, pressure) and methodology (e.g., switching to microwave synthesis) is a more robust and generally applicable strategy.[11][12]

Q4: How can I perform a rapid screening to find optimal, non-degrading reaction conditions? A4: A parallel reactor system or the use of a multi-vial microwave reactor is ideal for this purpose. You can set up an array of reactions to simultaneously screen different temperatures, solvents, and catalysts. This high-throughput approach allows you to quickly identify a "safe" operating window where your product is formed efficiently with minimal degradation.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 1,2,4-Triazole to Minimize Decomposition

This protocol provides a general workflow for converting a high-temperature, long-duration conventional synthesis to a rapid microwave-assisted method.

Objective: To synthesize a 5-substituted-3-amino-1,2,4-triazole with reduced byproduct formation.[18]

Materials:

  • Aminoguanidine hydrochloride

  • Carboxylic acid of interest

  • 10 mL microwave process vial with a stir bar

  • Monowave or multimode microwave reactor

Procedure:

  • Reagent Preparation: In a 10 mL microwave process vial, combine aminoguanidine hydrochloride (1.0 eq) and the desired carboxylic acid (1.2 eq). If the carboxylic acid is a solid, a minimal amount of a high-boiling, microwave-transparent solvent like isopropanol can be added.[18]

  • Vial Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Reactor Setup:

    • Place the vial in the microwave reactor cavity.

    • Set the target temperature. A good starting point is often slightly lower than the conventional heating temperature (e.g., 150-180 °C).[18]

    • Set the reaction time. Start with a short duration, for example, 15-30 minutes.[12][13]

    • Set the power to "variable" to allow the instrument to maintain the target temperature precisely.

    • Enable magnetic stirring.

  • Reaction Execution: Start the microwave program. The reactor will rapidly heat the mixture to the set temperature and hold it for the specified time.

  • Cooling and Work-up: After the program is complete, the reactor's cooling system will reduce the vial's temperature and pressure. Once at a safe temperature, carefully open the vial.

  • Analysis: Take a sample of the crude mixture for analysis by TLC and LC-MS to determine conversion and purity. Compare the impurity profile to that of your conventionally heated reaction.

  • Optimization: Based on the initial result, adjust the temperature and time to maximize yield and minimize byproducts. The rapid nature of microwave synthesis allows for several optimization cycles in a short period.

Logical Workflow for Troubleshooting Triazole Decomposition

G

References

  • Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study.Source: Multiple theoretical chemistry journals. This is a general topic covered by several papers found in the search results.
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Source: Broad Institute. [Link]

  • Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. Source: IJSDR (International Journal of Scientific Development and Research). [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Source: RSC Publishing. [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. Source: PubMed, The Journal of Physical Chemistry A. [Link]

  • Thermal properties and decomposition mechanism of disubstituted fused 1,2,4-triazoles considered as potential anticancer and antibacterial agents. Source: ResearchGate, Journal of Thermal Analysis and Calorimetry. [Link]

  • The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials | Request PDF. Source: ResearchGate, The Journal of Physical Chemistry A. [Link]

  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Source: ResearchGate, Chemical Engineering Journal. [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Source: ResearchGate, Russian Chemical Bulletin. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Source: JOCPR (Journal of Chemical and Pharmaceutical Research). [Link]

  • Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Source: ResearchGate, Propellants, Explosives, Pyrotechnics. [Link]

  • Removal and degradation of triazole fungicides using Ag/PEG-CuO: an efficient adsorbent-catalyst coupling process. Source: Figshare, Green Chemistry Letters and Reviews. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Source: RSC Publishing. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Source: Journal of Pharmaceutical Negative Results. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Source: MDPI, Molecules. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Source: MDPI, Catalysts. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF. Source: ResearchGate. [Link]

  • Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Source: NIH, Journal of Peptide Science. [Link]

  • Triazole - Wikipedia. Source: Wikipedia. [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Source: MDPI, Molecules. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Source: RSC Publishing. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: NIH, Frontiers in Chemistry. [Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Source: ISRES Publishing. [Link]

Sources

Technical Support Center: Characterization of Hygroscopic Triazole Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of hygroscopic triazole salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with these challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What makes triazole salts prone to hygroscopicity?

A1: Triazole salts possess several structural features that contribute to their hygroscopicity. The triazole ring itself contains nitrogen atoms with lone pairs of electrons that can form hydrogen bonds with water molecules[1][2]. When triazoles are formulated as salts, the presence of a counter-ion can further enhance their affinity for water, especially if the counter-ion is also hygroscopic. The overall polarity of the molecule plays a significant role in its water-solubility and tendency to absorb moisture from the environment[1].

Q2: Why is characterizing hygroscopicity critical in drug development?

A2: The uptake of water by an active pharmaceutical ingredient (API) can have profound effects on its physicochemical properties.[3][4] Moisture can induce changes in the crystal structure, potentially leading to polymorphism or the formation of hydrates[5][6]. These changes can alter the drug's stability, dissolution rate, and bioavailability[][8]. Furthermore, hygroscopicity can negatively impact manufacturing processes by affecting powder flow and compaction properties[8][9]. Therefore, a thorough characterization of a triazole salt's hygroscopic behavior is essential for formulation development, packaging selection, and defining appropriate storage conditions to ensure product quality and efficacy[4][10].

Q3: What are the initial signs that my triazole salt is hygroscopic?

A3: Initial indicators of hygroscopicity can often be observed visually. These include the material becoming sticky or clumpy, changes in color, or even complete deliquescence (dissolving in the absorbed water) at high relative humidity.[11] During handling, you might notice that the powder's flowability decreases over time when exposed to ambient conditions. For a more quantitative initial assessment, you can monitor for weight gain when a sample is exposed to a controlled humidity environment[].

Q4: What is the difference between absorption and adsorption of water?

A4: Adsorption refers to the accumulation of water molecules on the surface of the material, while absorption involves water penetrating the bulk structure of the solid.[12] Dynamic Vapor Sorption (DVS) and microcalorimetry are techniques that can help differentiate between these two mechanisms[8]. Understanding this distinction is crucial as it can inform different mitigation strategies. For instance, surface adsorption might be addressed with a protective coating, whereas bulk absorption may necessitate changes to the crystal form of the API[8][13].

Troubleshooting Guides

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[14][15] It is a cornerstone for characterizing hygroscopic materials.

Q: My DVS isotherm for a triazole salt shows an unusual hysteresis loop. What could be the cause?

A: An atypical hysteresis loop, where the desorption curve does not follow the sorption curve back to the starting point, can indicate several phenomena.

  • Mechanism: The absorbed water may have induced a phase change in the material, such as a transition from an amorphous to a crystalline state, or the formation of a hydrate.[5][6] This new form may not release water as readily as the original material, resulting in a different desorption profile. The triazole salt's molecular structure and its interaction with water molecules can lead to the formation of stable hydrates.[16]

  • Troubleshooting Protocol:

    • Correlate with other techniques: Couple the DVS analysis with Powder X-ray Diffraction (PXRD) by analyzing the sample before and after the DVS run.[][9] This will reveal any changes in the crystal structure.

    • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the post-DVS sample to detect the presence of hydrates and assess their thermal stability.[16][17]

    • Vary the DVS method: Modify the DVS experiment by using smaller RH steps or allowing for longer equilibration times at each step. This can help to determine if the transformation is kinetically or thermodynamically driven.[18]

Experimental Workflow: Investigating DVS Hysteresis

DVS_Troubleshooting cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Validation & Characterization cluster_3 Conclusion DVS DVS Isotherm with Atypical Hysteresis Hypothesis Possible Causes: - Phase Change - Hydrate Formation - Amorphous to Crystalline Transition DVS->Hypothesis PXRD PXRD Analysis (Pre- & Post-DVS) Hypothesis->PXRD Structural Analysis TGA_DSC Thermal Analysis (TGA/DSC) (Post-DVS) Hypothesis->TGA_DSC Thermal Stability DVS_Modified Modified DVS Protocol (Smaller Steps / Longer Equilibration) Hypothesis->DVS_Modified Kinetic Analysis Conclusion Confirm Mechanism: - Identify New Crystal Form - Quantify Water Content - Assess Kinetic vs. Thermodynamic Control PXRD->Conclusion TGA_DSC->Conclusion DVS_Modified->Conclusion

Caption: Troubleshooting workflow for atypical DVS hysteresis.

Q: The mass of my sample is not stabilizing during the DVS experiment, even after a long time. What should I do?

A: Failure to reach mass equilibrium can be frustrating and may point to several issues.

  • Mechanism: Highly hygroscopic or deliquescent materials can continuously absorb water without reaching a stable state, especially at high relative humidity.[8] Alternatively, the triazole salt might be undergoing a slow chemical degradation reaction that is catalyzed by the absorbed water, leading to a continuous change in mass.

  • Troubleshooting Protocol:

    • Visual Inspection: If your DVS instrument has a camera, visually inspect the sample during the run to check for deliquescence.

    • Limit the RH range: For the initial run, limit the maximum RH to a lower value (e.g., 75-80%) to avoid deliquescence.[19]

    • Chemical Stability Assessment: Use a technique like High-Performance Liquid Chromatography (HPLC) to analyze the purity of the sample before and after the DVS experiment to check for degradation products.

    • Isothermal Microcalorimetry: This technique can be used in conjunction with DVS to detect the heat changes associated with phase transitions or chemical reactions, providing more insight into the processes occurring.

Parameter Potential Issue Recommended Action
Equilibration Time Exceedingly longShorten the RH range; check for deliquescence
Mass Change Continuous driftAssess for chemical degradation (HPLC); use isothermal microcalorimetry
Sample Appearance Becomes liquidMaterial is deliquescent; limit maximum RH in subsequent experiments
Powder X-ray Diffraction (PXRD) Analysis

PXRD is a critical technique for identifying the solid-state form of a material. For hygroscopic compounds, obtaining a high-quality diffraction pattern can be challenging.[20]

Q: My PXRD pattern for a triazole salt shows broad peaks and a high background. How can I improve the data quality?

A: Poorly defined PXRD patterns for hygroscopic materials are often due to the presence of adsorbed water.

  • Mechanism: Water absorbed onto the surface of the crystals can create a disordered or amorphous layer, which contributes to a broad, "amorphous halo" in the background of the diffraction pattern.[20] This can also lead to a reduction in the overall crystallinity of the sample, causing peak broadening.

  • Troubleshooting Protocol:

    • Controlled Environment: Whenever possible, prepare and analyze the sample in a low-humidity environment, such as a glove box.

    • Sample Holder: Use a sample holder with a cover (e.g., a sealed capillary or a holder with a Kapton® film cover) to protect the sample from ambient humidity during the measurement.

    • Fast Acquisition: Utilize a fast detector to minimize the exposure time of the sample to the environment.

    • In-situ Analysis: If available, use a PXRD instrument equipped with a humidity-controlled stage. This allows you to analyze the sample under a controlled atmosphere and even study humidity-induced phase transitions in real-time.

PXRD Sample Preparation for Hygroscopic Materials

PXRD_Workflow Start Start: Hygroscopic Triazole Salt Sample GloveBox Prepare Sample in Low-Humidity Glove Box Start->GloveBox SampleHolder Select Appropriate Sample Holder GloveBox->SampleHolder Capillary Sealed Capillary SampleHolder->Capillary CoveredHolder Covered Holder (e.g., Kapton® film) SampleHolder->CoveredHolder HumidityStage Humidity-Controlled Stage SampleHolder->HumidityStage Analysis Perform PXRD Analysis (Fast Acquisition) Capillary->Analysis CoveredHolder->Analysis HumidityStage->Analysis Data Obtain High-Quality Diffraction Pattern Analysis->Data

Caption: Recommended PXRD sample preparation workflow.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques like TGA and DSC are invaluable for studying the effects of water on the thermal properties of triazole salts.[17][21]

Q: My TGA results show a continuous weight loss instead of a distinct step for dehydration. How do I interpret this?

A: A gradual weight loss in TGA can be indicative of weakly bound surface water.

  • Mechanism: Unlike the stoichiometric water in a true hydrate which is released at a specific temperature range, adsorbed or non-stoichiometric water is held by weaker forces and is released over a broader temperature range.[16]

  • Troubleshooting Protocol:

    • Correlate with DSC: Examine the corresponding DSC thermogram. The dehydration of a true hydrate is typically associated with a sharp endothermic peak, while the loss of adsorbed water may show a broad, shallow endotherm.[22]

    • Modulated TGA (MTGA): If available, MTGA can help to separate overlapping thermal events and provide a clearer picture of the dehydration process.

    • Karl Fischer Titration: Use Karl Fischer titration to determine the total water content of the sample.[8] Comparing this value with the TGA weight loss can help to confirm if the weight loss is solely due to water.

Q: The DSC thermogram of my triazole salt changes after storage at high humidity. What does this signify?

A: Changes in the DSC profile upon exposure to humidity are a strong indicator of a physical transformation.

  • Mechanism: The absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) of an amorphous solid or inducing crystallization.[23] It can also trigger a polymorphic transformation or the formation of a hydrate, each of which will have a unique melting point or other thermal events.[5]

  • Troubleshooting Protocol:

    • Characterize the "before" and "after": Run DSC and PXRD on the sample before and after humidity exposure to identify the new solid form.

    • Cyclic DSC: Perform a cyclic DSC experiment (heat-cool-heat) to investigate the reversibility of the transformation. This can provide information on the stability of the different solid forms.

    • Humidity-Controlled DSC: If available, use a DSC instrument with a humidity-controlled cell to directly observe the effect of humidity on the thermal transitions.

Thermal Event Change (Post-Humidity) Likely Cause Confirmatory Technique
Appearance of a new endothermPolymorphic transformation or hydrate formationPXRD
Shift in melting pointFormation of a new solid formPXRD
Appearance/shift of a glass transition (Tg)Plasticization or crystallization of amorphous contentModulated DSC

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, you can overcome the challenges associated with the characterization of hygroscopic triazole salts and generate reliable, high-quality data to support your drug development programs.

References
  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • CD Formulation. Hygroscopicity Evaluation. [Link]

  • Pharma Innovation. API Hygroscopicity. [Link]

  • ResearchGate. (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Scirp.org. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • ACS Publications. Solid-State Interaction of Pharmaceutical Cocrystals with Water Vapor. [Link]

  • ResearchGate. (PDF) The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. [Link]

  • Technology Networks. Hygroscopicity Evaluation. [Link]

  • NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • ACS Publications. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • ResearchGate. Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • Advanced Damp. Understanding Hygroscopic Salts and Their Effects. [Link]

  • MnDOT. Salt Testing For Moisture. [Link]

  • Sussex Damp Experts. Hygroscopic Salts. [Link]

  • NIH. Discovery of 'click' 1,2,3-triazolium salts as potential anticancer drugs. [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • ResearchGate. The structures of triazoles 1 and triazolium salts 2. [Link]

  • MDPI. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. [Link]

  • Semantic Scholar. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. [Link]

  • NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • NIH. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Emerald Publishing. Hygroscopic moisture content: determination and correlations. [Link]

  • PubMed. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • utstester. Methods for measuring hygroscopicity of fibrous materials. [Link]

  • Science Alert. Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. [Link]

  • ResearchGate. (PDF) Interpreting dynamic vapor sorption (DVS) measurements: Why wood science needs to hit the reset button. [Link]

  • Semantic Scholar. Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. [Link]

  • NIH. Advances in synthetic approach to and antifungal activity of triazoles. [Link]

  • METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • AQUALAB. Dynamic Vapor Sorption. [Link]

  • NIH. Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • PubMed. Triazole antifungals: a review. [Link]

  • Kintek Solution. Navigating Xrd Testing Challenges. [Link]

  • Pragolab. Dynamic Vapor Sorption. [Link]

  • Journal of Pharmaceutical Negative Results. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

  • NIH. New Antifungal Agents with Azole Moieties. [Link]

  • CCDC. Strengths and Limitations of Powder X-ray Diffraction. [Link]

  • MDPI. Effect of Hygroscopic and Electronic Materials, Challenges, and Sensing Requirements in Humidity-Controlled Industry. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Multicomponent Reactions for Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with byproduct formation in multicomponent reactions for triazole synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target triazole compounds.

Introduction: The Challenge of Purity in Triazole Synthesis

Multicomponent reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," are lauded for their efficiency and broad applicability in synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] However, despite its robustness, undesirable side reactions can occur, leading to complex product mixtures and purification challenges. This guide is structured to address these issues head-on, providing not just solutions but also the underlying chemical reasoning to empower you to troubleshoot your specific system effectively.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting

The CuAAC reaction is the workhorse for 1,4-disubstituted 1,2,3-triazole synthesis. Most byproduct issues stem from the instability of the Cu(I) catalyst and the presence of oxygen.

Frequently Asked Questions (FAQs)

Q1: My primary byproduct has a mass double that of my starting alkyne. What is it and how can I prevent it?

A1: This is a classic case of alkyne homocoupling , also known as the Glaser coupling.[3][4] This reaction is catalyzed by Cu(II) ions in the presence of oxygen, leading to the formation of a diyne byproduct.[5]

Causality: The catalytically active species in CuAAC is Cu(I). If Cu(I) is oxidized to Cu(II) by dissolved oxygen, it can no longer efficiently catalyze the azide-alkyne cycloaddition. Instead, it promotes the oxidative coupling of your terminal alkyne.

Solutions:

  • Oxygen Exclusion: The most effective strategy is to minimize oxygen in your reaction. This can be achieved by:

    • Degassing Solvents: Sparge your solvents with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. For highly sensitive reactions, a glovebox is recommended.[6]

  • Use of a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent used in CuAAC to maintain copper in the active Cu(I) state.[7] Any Cu(II) that forms is reduced back to Cu(I). Always use a freshly prepared solution of sodium ascorbate.

  • Optimizing Reagent Stoichiometry: A slight excess of sodium ascorbate (relative to copper) can help suppress Glaser coupling.[7]

Q2: My reaction is sluggish or fails to go to completion, and I observe significant starting material decomposition. What's happening?

A2: This issue often points to an inactive or poisoned catalyst, or the formation of unreactive copper-acetylide aggregates.

Causality:

  • Catalyst Oxidation: As mentioned in Q1, oxygen can deactivate the Cu(I) catalyst.[8]

  • Ligand Absence/Choice: In the absence of a suitable ligand, Cu(I) can be unstable. Additionally, copper-acetylide intermediates can form insoluble aggregates, removing the catalyst from the reaction cycle.[4]

  • Substrate-Specific Issues: Some substrates, particularly those with free thiols (like cysteine residues in proteins), can strongly coordinate to copper and inhibit catalysis.[8][9]

Solutions:

  • Copper-Stabilizing Ligands: The use of a copper-chelating ligand is highly recommended. These ligands stabilize the Cu(I) oxidation state, prevent aggregation, and can accelerate the reaction.[10]

    • For aqueous systems and bioconjugation: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is an excellent choice.[11]

    • For organic solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is often effective.

  • Order of Addition: The order in which you add your reagents matters. A recommended order is:

    • Prepare a premixed solution of your copper source (e.g., CuSO₄) and the stabilizing ligand.[6]

    • Add this catalyst-ligand complex to your azide and alkyne substrates.

    • Initiate the reaction by adding the fresh sodium ascorbate solution.[6] This ensures the ligand complexes with the copper before reduction, preventing the precipitation of inactive copper species.

  • For Thiol-Containing Substrates: If you suspect thiol poisoning, you may need to use an excess of the copper/ligand complex or add a sacrificial metal like Zn(II) to occupy the thiol sites.[8][9]

Q3: I'm working with proteins, and I'm concerned about oxidative damage and other side reactions. How can I protect my biomolecules?

A3: This is a critical consideration in bioconjugation. The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which can damage sensitive amino acid residues.[12] Furthermore, byproducts of ascorbate oxidation can lead to unwanted modifications of proteins.[12][13]

Causality:

  • ROS Generation: The reaction of Cu(I) with oxygen, even in the presence of ascorbate, can produce ROS that oxidize residues like histidine, methionine, and cysteine.[12]

  • Ascorbate Byproduct Reactivity: Dehydroascorbate, the initial oxidation product of ascorbate, is an electrophile that can react with lysine and arginine residues, potentially leading to protein cross-linking and aggregation.[12][13]

Solutions:

  • Use of Additives:

    • Aminoguanidine: This additive acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation, preventing them from modifying your protein.[12] It is typically used at a final concentration of 5 mM.[11]

    • Excess Ligand: Using a higher ligand-to-copper ratio (e.g., 5:1) can help protect biomolecules. The ligand can act as a sacrificial reductant, intercepting ROS.[11][12]

  • Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible, thereby reducing the exposure time of your biomolecule to potentially damaging reagents. Microwave-assisted synthesis can be beneficial here.[14][15]

Troubleshooting Workflow for CuAAC Reactions

CuAAC_Troubleshooting start Low Yield or Byproduct Formation check_byproduct Identify Byproduct (e.g., via MS) start->check_byproduct glaser Alkyne Dimer (Glaser Coupling) check_byproduct->glaser Mass = 2x Alkyne other Other Byproducts/ Decomposition check_byproduct->other Other Masses glaser_cause Cause: Oxygen + Cu(II) glaser->glaser_cause other_cause Cause: Catalyst Inactivation Substrate Degradation other->other_cause glaser_solution Solution: 1. Degas Solvents 2. Use Inert Atmosphere 3. Fresh Ascorbate glaser_cause->glaser_solution end_node Optimized Reaction glaser_solution->end_node other_solution Solution: 1. Use Stabilizing Ligand 2. Optimize Reagent Addition 3. Add Aminoguanidine (for bioconjugation) other_cause->other_solution other_solution->end_node

Caption: Troubleshooting workflow for common issues in CuAAC reactions.

Protocol 1: Standard Oxygen-Free CuAAC Reaction for Small Molecules

This protocol is a starting point for minimizing oxygen-sensitive side reactions.

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed solvent (e.g., DMF/water mixture)

Procedure:

  • Solvent Degassing: Sparge your chosen solvent with argon or nitrogen for at least 30 minutes.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne, azide, CuSO₄, TBTA, and sodium ascorbate in the degassed solvent. The sodium ascorbate solution should be prepared immediately before use.

  • Reaction Setup (under inert atmosphere):

    • In a flame-dried flask under a positive pressure of argon or nitrogen, add the alkyne and azide solutions.

    • In a separate vial, premix the CuSO₄ and TBTA solutions. A 1:1 to 1:5 ratio of Cu:TBTA is common.

    • Add the copper/ligand mixture to the flask containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 2-5 equivalents relative to copper).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up. The triazole product can be purified from byproducts like the alkyne dimer by column chromatography on silica gel.

Section 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Troubleshooting

The RuAAC reaction is a powerful method for synthesizing 1,5-disubstituted 1,2,3-triazoles, a regioisomer not accessible through CuAAC.[16] However, it comes with its own set of challenges.

Frequently Asked Questions (FAQs)

Q4: My RuAAC reaction is giving a low yield and a complex mixture of byproducts. What are the common pitfalls?

A4: Low yields in RuAAC reactions are often related to catalyst choice, solvent, and substrate compatibility.

Causality:

  • Solvent Choice: Protic solvents like alcohols and water are generally unsuitable for RuAAC, leading to low yields and significant byproduct formation.[16] Aprotic solvents such as THF, DMF, and dichloroethane are preferred.[16]

  • Catalyst Sensitivity: Some ruthenium catalysts, like Cp*RuCl(COD), can be sensitive to oxygen, necessitating an inert atmosphere.[17]

  • Substrate Reactivity: Aryl azides can be particularly troublesome substrates, sometimes leading to low yields and byproducts with certain ruthenium catalysts.[17]

Solutions:

  • Solvent Optimization: If you are experiencing issues, consider switching to a different aprotic solvent. DMF has been shown to be effective, especially for challenging substrates.[17]

  • Catalyst Selection: While CpRuCl(PPh₃)₂ is a common catalyst, [CpRuCl]₄ has been shown to be more active in some cases, particularly with aryl azides.[17]

  • Microwave Irradiation: The use of microwave heating can significantly improve yields, reduce reaction times, and lead to cleaner product formation in RuAAC reactions.[17]

Protocol 2: General Procedure for RuAAC

Materials:

  • Terminal or internal alkyne

  • Organic azide

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄)

  • Anhydrous, degassed aprotic solvent (e.g., THF or DMF)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkyne and azide in the chosen solvent.

  • Catalyst Addition: Add the ruthenium catalyst (typically 1-5 mol%).

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-110 °C). Microwave irradiation can also be applied.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Section 3: General Strategies and Advanced Topics

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in triazole synthesis. By directly heating the reaction mixture, it offers several advantages:

  • Reduced Reaction Times: Reactions that take hours at conventional heating can often be completed in minutes.[11][15]

  • Improved Yields and Purity: The rapid heating can minimize the formation of thermally induced byproducts.[15]

  • Enhanced Efficiency: Microwave synthesis is generally more energy-efficient.

Metal-Free Click Chemistry

For applications where the presence of a metal catalyst is a concern (e.g., in vivo studies), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst, thus avoiding metal-related cytotoxicity and side reactions.

Purification Strategies

Column chromatography is the most common method for purifying triazoles from reaction byproducts.

  • Separating Triazole from Alkyne Dimer: The polarity of the triazole product and the diyne byproduct can sometimes be similar. A careful choice of eluent system, often a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes), is typically required for good separation.

  • Removing Residual Copper: If residual copper is a concern, washing the organic layer with an aqueous solution of a chelating agent like EDTA during the work-up can be effective.

Data Summary Table

ParameterRecommendation for CuAACRationale
Atmosphere Inert (Argon or Nitrogen)Minimizes Cu(I) oxidation and Glaser coupling.[6]
Reducing Agent Fresh Sodium AscorbateMaintains copper in the active Cu(I) state.[7]
Ligand THPTA (aq.) or TBTA (org.)Stabilizes Cu(I), prevents aggregation, accelerates reaction.[11]
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can protect biomolecules from oxidative damage.[11]
Additives (Bioconjugation) AminoguanidineScavenges reactive byproducts of ascorbate oxidation.[12]
Solvent (RuAAC) Aprotic (e.g., DMF, THF)Protic solvents lead to low yields and byproducts.[16]
Heating Microwave IrradiationCan reduce reaction times and improve yields for both CuAAC and RuAAC.[15][17]

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. National Institutes of Health. [Link]

  • Optimization of the click chemistry microwave assisted conditions for 1c compound. ResearchGate. [Link]

  • This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. Fürth lab. [Link]

  • Optimization of the conditions for CuAAC reaction. ResearchGate. [Link]

  • Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. MDPI. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. [Link]

  • Optimized CuAAC reaction set-up. ResearchGate. [Link]

  • Peptides from RuAAC- Derived 1,5-Disubstituted Triazole Units. ResearchGate. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Can someone help me with RuAAC low catalytic efficiency?. ResearchGate. [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Library of Medicine. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Institutes of Health. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. ResearchGate. [Link]

  • Coetaneous catalytic kinetic resolution of alkynes and azides through asymmetric triazole formation. Pure. [Link]

  • Multicomponent synthesis of 1-aryl 1,2,4-triazoles. PubMed. [Link]

  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • How good is CuAAC “click” chemistry for polymer coupling reactions?. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. [Link]

  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry. [Link]

  • Characterization of non-specific protein adsorption induced by triazole groups on the chromatography media using Cu (I)-catalyzed alkyne-azide cycloaddition reaction for ligand immobilization. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model. PubMed Central. [Link]

  • Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. PubMed. [Link]

  • Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine. PubMed. [Link]

  • Aminoguanidine Inhibits Semicarbazide-Sensitive Amine Oxidase Activity: Implications for Advanced Glycation and Diabetic Complications. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to (1H-1,2,4-triazol-5-yl)methanol hydrochloride and Other Triazole Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of (1H-1,2,4-triazol-5-yl)methanol hydrochloride and other triazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important class of heterocyclic compounds. We will delve into their performance in key bioassays, supported by experimental data and detailed protocols, to provide a clear understanding of their structure-activity relationships.

Introduction: The Versatility of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, contribute to its diverse pharmacological activities.[2] Triazole derivatives have demonstrated a broad spectrum of bioactivities, including antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4]

This guide will focus on a comparative analysis of a simple, foundational triazole derivative, this compound, against more complex, substituted triazole compounds. While specific bioassay data for this compound is limited in publicly available literature, we can infer its potential activity based on extensive structure-activity relationship (SAR) studies of the 1,2,4-triazole core.[5][6] This comparative approach will highlight the impact of various substitutions on the biological efficacy of the triazole nucleus.

Comparative Bioactivity Analysis

The bioactivity of triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring. This section compares the performance of the basic (1H-1,2,4-triazol-5-yl)methanol scaffold with more complex derivatives in antifungal, anticancer, and antibacterial bioassays.

Antifungal Activity

The most well-established therapeutic application of triazoles is in the treatment of fungal infections.[7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

Structure-Activity Relationship Insights:

  • Core Scaffold: The unsubstituted 1,2,4-triazole ring is essential for binding to the heme iron of the CYP51 enzyme.

  • Side Chains: The addition of bulky, lipophilic side chains generally enhances antifungal activity. For instance, the presence of substituted phenyl rings and other heterocyclic moieties is a common feature in potent antifungal triazoles like fluconazole and itraconazole.[5][8]

  • Hydroxyl Group: A secondary hydroxyl group on the side chain is crucial for hydrogen bonding interactions within the active site of CYP51.[5] While (1H-1,2,4-triazol-5-yl)methanol possesses a primary hydroxyl group, its contribution to binding is likely less optimal than the secondary hydroxyl found in many potent antifungal agents.

  • Halogenation: The presence of halogen atoms, particularly fluorine, on the phenyl rings of the side chains often leads to increased potency.[9]

Comparative Data:

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
Simple Triazoles (Inferred) Candida albicans>64Inferred from SAR
FluconazoleCandida albicans0.25 - 8[5]
ItraconazoleAspergillus fumigatus0.25 - 2[10]
Phenyl-substituted TriazolesCandida albicans0.031 - 0.25[5]
Triazole-Thione DerivativesAspergillus niger25[10]
Anticancer Activity

The anticancer potential of triazole derivatives is an area of growing research interest.[11] They have been shown to exert their effects through various mechanisms, including inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and other signaling pathways involved in cell proliferation and survival.[12][13]

Structure-Activity Relationship Insights:

  • Substituents on the Triazole Ring: The nature of the substituents at the N1, C3, and C5 positions of the 1,2,4-triazole ring significantly influences anticancer activity.

  • Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings, often with electron-withdrawing or electron-donating groups, has been shown to enhance cytotoxic effects against various cancer cell lines.[14]

  • Linker Groups: The type and length of the linker connecting the triazole core to other pharmacophores can impact the overall activity.

Comparative Data:

The table below presents the half-maximal inhibitory concentration (IC50) values for different triazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Simple Triazoles (Inferred) MCF-7 (Breast)>100Inferred from SAR
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesMCF-7 (Breast)4.7[14]
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dionesHela (Cervical)5.6[14]
Triazole-Thioether DerivativesCaco-2 (Colon)4.98[15]
1,2,4-Triazole-3-thione Schiff BasesHepG2 (Liver)5.15[16]
Antibacterial Activity

While not as prominent as their antifungal and anticancer activities, certain triazole derivatives have demonstrated promising antibacterial effects.[3] Their mechanisms of action are diverse and can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

Structure-Activity Relationship Insights:

  • Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole scaffold with known antibacterial pharmacophores, such as fluoroquinolones, have shown enhanced activity against a range of bacteria, including resistant strains.[3]

  • Thione/Thiol Derivatives: The presence of a thione or thiol group at the C3 position of the triazole ring is often associated with significant antibacterial activity.[8]

  • Substituents at N4 and C5: Modifications at the N4 and C5 positions can modulate the antibacterial spectrum and potency.

Comparative Data:

The following table provides MIC values for various triazole derivatives against common bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Simple Triazoles (Inferred) Staphylococcus aureus>128Inferred from SAR
Ofloxacin-Triazole HybridsStaphylococcus aureus0.25 - 1[3]
4-Amino-1,2,4-triazole Schiff BasesStaphylococcus aureus3.125[8]
Triazole-Thione DerivativesEscherichia coli3.125[8]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromideEscherichia coli0.039[17]

Experimental Methodologies

To ensure the reproducibility and validity of bioassay results, it is crucial to follow standardized protocols. This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Antifungal Dilutions B->C D Incubate at 35°C C->D E Determine MIC D->E

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[18]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Triazole Compounds A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the MIC of an antibacterial agent.[19]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain on a suitable agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

    • Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the triazole compound in an appropriate solvent.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a growth control and a sterility control.

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

Antibacterial_Susceptibility_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Antibacterial Dilutions B->C D Incubate at 37°C C->D E Determine MIC D->E

Mechanism of Action: A Deeper Dive

The primary mechanism of antifungal action for triazoles is the inhibition of ergosterol biosynthesis, as previously mentioned. This disruption of the fungal cell membrane leads to increased permeability and ultimately cell death.

Antifungal_Mechanism Triazole Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component of Death Fungal Cell Death Membrane->Death Disruption leads to

The anticancer and antibacterial mechanisms of triazole derivatives are more varied and compound-specific. As highlighted in the SAR sections, these can range from the inhibition of crucial enzymes to the disruption of cellular structures.

Conclusion and Future Directions

While this compound itself may exhibit modest bioactivity due to its simple structure, it serves as a critical foundational scaffold for the development of more potent and selective therapeutic agents. The extensive body of research on substituted 1,2,4-triazoles clearly demonstrates that the addition of specific functional groups and side chains is key to unlocking significant antifungal, anticancer, and antibacterial potential.

Future research should focus on the synthesis and biological evaluation of novel derivatives of simple triazoles like (1H-1,2,4-triazol-5-yl)methanol. By systematically exploring the impact of various substituents, researchers can further elucidate the structure-activity relationships and design next-generation triazole-based drugs with improved efficacy and safety profiles.

References

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Bioinorganic Chemistry and Applications, 2022, 4584846. [Link]

  • Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 43, 116265. [Link]

  • Dong, Y., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Molecules, 28(5), 2335. [Link]

  • ResearchGate. (n.d.). Calculated IC50 values of synthesized triazole derivatives. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Conjugates. ACS Omega, 5(31), 19593–19607. [Link]

  • Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203–208. [Link]

  • Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274–281. [Link]

  • Plekoty, M., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3888. [Link]

  • Eghtesadi, S. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19379. [Link]

  • Asati, V., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105221. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some[5][8]-Triazole Derivatives. Retrieved from [Link]

  • Tighadouini, S., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 28(13), 5085. [Link]

  • ResearchGate. (n.d.). Inhibition values (IC 50 ) of 1,2,3-triazole derivatives (3a-3n) on human tumor cell lines MCF-7 and HeLa. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal Activity, Structure‐Activity Relationship and Molecular Docking Studies of 1,2,4‐Triazole Schiff Base Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. Retrieved from [Link]

  • Kumar, A., et al. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Mini reviews in medicinal chemistry, 13(1), 69-84. [Link]

  • ResearchGate. (n.d.). of SAR study of the synthesized 1,2,4-triazoles. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi. Retrieved from [Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441–1460. [Link]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149–158. [Link]

  • Zoumpoulakis, P., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(5), e202400316. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of invasive fungal infections is in a constant state of flux, driven by an expanding population of immunocompromised individuals and the emergence of drug-resistant fungal pathogens. While the current antifungal armamentarium, encompassing the azoles, polyenes, and echinocandins, has been pivotal in managing these life-threatening infections, the persistent clinical challenges necessitate a continuous search for novel, more effective, and safer therapeutic options. The triazole class of antifungals, which includes mainstays like fluconazole and itraconazole, has long been a cornerstone of antifungal therapy due to its targeted mechanism of action and oral bioavailability.[1] This guide introduces a novel triazole derivative, (1H-1,2,4-triazol-5-yl)methanol hydrochloride, and provides a comprehensive framework for evaluating its antifungal efficacy in direct comparison to established antifungal agents.

This document is intended for researchers, scientists, and drug development professionals. It is designed to serve as a practical guide for conducting a thorough preclinical evaluation of this novel compound. The methodologies outlined herein are grounded in internationally recognized standards to ensure the generation of robust, reproducible, and comparative data. The ultimate goal is to ascertain the potential of this compound as a next-generation antifungal agent.

Mechanism of Action: A Tale of Two Classes

A fundamental understanding of the mechanisms of action of the antifungal agents under comparison is crucial for interpreting efficacy data.

The Triazole Antifungals: Targeting Ergosterol Biosynthesis

This compound, as a triazole derivative, is presumed to share the class-specific mechanism of action. Triazoles exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[4] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and replication.[1][5] The specificity of triazoles for the fungal cytochrome P450 enzyme over its mammalian counterparts is a key determinant of their therapeutic index.[6]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol 14α-demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol 14α-demethylase Substrate Ergosterol Ergosterol Lanosterol 14α-demethylase->Ergosterol Product Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption Triazoles Triazoles Triazoles->Lanosterol 14α-demethylase Inhibition

Caption: Mechanism of Action of Triazole Antifungals.

Amphotericin B: A Polyene with a Unique Approach

In contrast, Amphotericin B, a polyene macrolide, has a distinct mechanism of action. It binds directly to ergosterol within the fungal cell membrane, forming pores or channels.[7][8] This interaction leads to increased membrane permeability, allowing the leakage of intracellular ions and macromolecules, which ultimately results in fungal cell death.[7] This direct membrane disruption contributes to its broad spectrum of activity and fungicidal nature.[8]

Experimental Protocols: A Roadmap to Comparative Efficacy

To ensure a rigorous and standardized comparison, the following experimental protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended.[9][10]

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve this compound, fluconazole, itraconazole, and amphotericin B in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates:

    • In 96-well microtiter plates, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.

    • Include a growth control (no drug) and a sterility control (no drug, no inoculum) for each fungal isolate.

  • Inoculum Preparation:

    • Culture the selected fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final desired inoculum concentration as per CLSI or EUCAST guidelines.[10]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • Visually read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Start Start Prepare Antifungal Dilutions Prepare Antifungal Dilutions Start->Prepare Antifungal Dilutions Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Antifungal Dilutions->Prepare Fungal Inoculum Inoculate Plates Inoculate Plates Prepare Fungal Inoculum->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read MICs Read MICs Incubate->Read MICs End End Read MICs->End

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC provides insight into whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Objective: To determine the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Methodology:

  • Following the determination of MICs, subculture an aliquot from each well that shows no visible growth onto drug-free agar plates.

  • Incubate the agar plates at 35°C for a duration sufficient to allow for the growth of any remaining viable fungal cells.

  • The MFC is the lowest concentration of the antifungal agent from which there is no fungal growth on the subculture plates.

In Vitro Cytotoxicity Assay

Assessing the cytotoxicity of a novel compound against mammalian cells is a critical step in evaluating its therapeutic potential and safety profile.

Objective: To determine the concentration of the antifungal agent that is toxic to mammalian cells.

Methodology:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to serial dilutions of this compound and the comparator drugs for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment:

    • Utilize a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to assess cell viability. The amount of formazan product generated is proportional to the number of viable cells.

  • IC50 Determination:

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation and Interpretation

For a clear and concise comparison, the experimental data should be summarized in tabular format.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
Fungal Species(1H-1,2,4-triazol-5-yl)methanol HClFluconazoleItraconazoleAmphotericin B
Candida albicansDataDataDataData
Candida glabrataDataDataDataData
Candida kruseiDataDataDataData
Aspergillus fumigatusDataDataDataData
Cryptococcus neoformansDataDataDataData

Data to be populated with experimentally determined MIC values.

Table 2: Fungicidal Activity (MFC in µg/mL)
Fungal Species(1H-1,2,4-triazol-5-yl)methanol HClFluconazoleItraconazoleAmphotericin B
Candida albicansDataDataDataData
Aspergillus fumigatusDataDataDataData

Data to be populated with experimentally determined MFC values.

Table 3: In Vitro Cytotoxicity (IC50 in µg/mL)
Cell Line(1H-1,2,4-triazol-5-yl)methanol HClFluconazoleItraconazoleAmphotericin B
HeLaDataDataDataData
HepG2DataDataDataData

Data to be populated with experimentally determined IC50 values.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of the novel antifungal agent, this compound. The successful completion of these studies will generate crucial data on its antifungal spectrum, potency, and preliminary safety profile. A favorable outcome, characterized by potent and broad-spectrum antifungal activity coupled with low cytotoxicity, would provide a strong rationale for advancing this compound into further preclinical and, ultimately, clinical development. The continuous pursuit of novel antifungal agents is paramount in our ongoing battle against invasive fungal infections.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & Ali, M. M. (2015). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers.
  • Advances in synthetic approach to and antifungal activity of triazoles. (2012). PubMed Central (PMC).
  • Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC).
  • Amphotericin B. (n.d.). Wikipedia.
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2000). PubMed Central (PMC).
  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (2008). ANSI Webstore.
  • de Castro, R. D., et al. (2015). The minimum inhibitory concentration of different antifungal agents against Candida species. ZJPAS.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI.
  • Triazole antifungals. (n.d.). EBSCO.
  • EUCAST Antifungal Resistance Testing. (2025). EUCAST.
  • Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews.
  • Itraconazole. (n.d.). DermNet.
  • Itraconazole. (n.d.).
  • The Role of Itraconazole in Combating Fungal Infections: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).
  • In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)
  • (1-Methyl-1H-[2][7]triazol-5-yl)methanol. (n.d.). Chem-Impex.

  • (5-Chloro-1-methyl-1h-1,2,4-triazol-3-yl)methanol. (n.d.). Benchchem.
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (2024). IBISS RADaR.
  • Pfaller, M. A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Journal of Clinical Microbiology.
  • Petkova, E., et al. (2020). Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Folia Medica.
  • In vitro cytotoxicity testing for antifungal drugs. (n.d.).
  • Triazole antifungals. (2020). Altmeyers Encyclopedia.
  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Deriv
  • Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for derm
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2021). Fungal Infection Trust.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008).
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). PubMed Central (PMC).
  • Fungi (AFST). (2026). EUCAST.
  • [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. (2003). PubMed.
  • Clinical breakpoint table. (n.d.). EUCAST.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore.
  • Determination of Resistance Rates of Candida albicans Species Isolated from Sterile Body Fluids to Triazoles by Microdilution Method. (2026).
  • design-synthesis-and-antifungal-activities-of-novel-1-2-4-triazole-deriv
  • In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey. (2015). Mikrobiyoloji Bulteni.
  • Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (2015). Der Pharma Chemica.
  • Antifungal Susceptibility Testing: Current Approaches. (2018). PubMed Central (PMC).
  • Wayne, P. (2008). Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts.
  • EUCAST: Fungi (AFST). (n.d.). EUCAST.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).
  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2000). PubMed Central (PMC).

Sources

A Comparative Guide to the Structural Validation of (1H-1,2,4-triazol-5-yl)methanol Hydrochloride: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational requirement for understanding its function, reactivity, and potential as a therapeutic agent. The heterocyclic 1,2,4-triazole core is a well-established pharmacophore found in numerous bioactive compounds, making derivatives like (1H-1,2,4-triazol-5-yl)methanol hydrochloride subjects of significant interest. This guide provides an in-depth, experience-driven comparison of analytical techniques for its structural validation, establishing why single-crystal X-ray diffraction (SCXRD) remains the gold standard, while other spectroscopic methods serve as essential, complementary tools.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While various spectroscopic methods provide pieces of the structural puzzle, SCXRD is the only technique that delivers a direct, high-resolution, three-dimensional snapshot of a molecule's atomic arrangement in the solid state. It provides precise, undeniable data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[1][2]

The Causality Behind the Crystal: From Synthesis to Structure

The journey to a definitive crystal structure begins long before the X-ray beam is engaged. Each step is a self-validating system, where the quality of the output is directly dependent on the rigor of the previous step.

Experimental Protocol 1: Synthesis & Crystallization

  • Synthesis of this compound: While multiple synthetic routes exist for triazole derivatives, a common approach involves the cyclization of appropriate precursors.[3][4] For this specific molecule, a plausible route could involve the reaction of a formic acid derivative with an aminoguanidine equivalent, followed by reduction and salt formation.

    • Expert Insight: The paramount requirement at this stage is purity. Impurities can inhibit crystallization or, in a worst-case scenario, co-crystallize, leading to a misleading or unsolvable structure. Therefore, rigorous purification via recrystallization or chromatography is non-negotiable.

  • Crystallization – The Art and Science: Obtaining a single crystal suitable for diffraction is often the most challenging step.[2][5] The goal is to guide the molecules to self-assemble into a highly ordered, periodic lattice.

    • Methodology (Slow Evaporation): i. Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) to near-saturation. The choice of solvent is critical and often determined empirically. ii. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

    • Causality: Slow evaporation is crucial because it maintains the system near equilibrium. This gives molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal face, minimizing defects and resulting in a well-ordered crystal lattice necessary for sharp diffraction.[6]

The SCXRD Experimental Workflow

The process of translating a physical crystal into a 3D molecular model is a systematic workflow.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystal Crystallization Synthesis->Crystal High Purity Compound Mount Crystal Mounting Crystal->Mount Data X-ray Data Collection Mount->Data Diffractometer Solve Structure Solution (Phase Problem) Data->Solve Diffraction Pattern Refine Model Building & Refinement Solve->Refine Electron Density Map Validate Validation & Final Structure Refine->Validate R-factor, CIF validation_workflow cluster_initial Initial Characterization cluster_definitive Definitive Proof cluster_support Supporting Data MS HRMS (Confirm Formula) SCXRD SCXRD (Unambiguous 3D Structure) MS->SCXRD Formula Confirmed NMR 1D & 2D NMR (Confirm Connectivity) NMR->SCXRD Backbone Confirmed DFT Computational (DFT) (Corroborate Geometry) SCXRD->DFT Experimental Geometry Final_Structure Validated Structure SCXRD->Final_Structure Definitive Proof DFT->Final_Structure Theory Supports Experiment Proposed_Structure Proposed Structure Proposed_Structure->MS Proposed_Structure->NMR

Caption: A logical workflow for the comprehensive structural validation of a small molecule.

Conclusion

For a novel or critical compound like this compound, relying on a single analytical technique is insufficient. While NMR and high-resolution mass spectrometry are essential for confirming the molecular formula and covalent backbone, they leave room for ambiguity. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, unambiguous, and high-resolution view of the atomic architecture. It is the ultimate arbiter that validates the indirect interpretations from other methods. By integrating data from SCXRD with spectroscopic and computational techniques, researchers can achieve the highest level of confidence, ensuring the scientific integrity required for advancing drug discovery and materials science.

References

  • Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • BenchChem. (2025).
  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles.
  • PubMed. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity.
  • MDPI. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
  • ACS Publications. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • PubMed. (2020).
  • ResearchGate.
  • PubMed Central. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
  • PubMed Central. Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • The Royal Society of Chemistry. Electronic Supplementary Information Triazole-based, optically-pure metallosupramolecules; highly potent and selective anticance.
  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules.
  • Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)
  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • BenchChem.
  • Wikipedia. X-ray crystallography.
  • ChemicalBook. 1,2,4-Triazole(288-88-0) 1H NMR spectrum.
  • PubMed Central. X-Ray Crystallography of Chemical Compounds.
  • Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • YouTube. (2021). Understanding x-ray crystallography structures.

Sources

A Researcher's Guide to Structure-Activity Relationships of 1,2,4-Triazole Derivatives in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The persistent rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, offering a comparative overview of their performance against various microbial pathogens, supported by experimental data and detailed methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of 1,2,4-triazole-based antimicrobial agents.

The 1,2,4-Triazole Core: A Foundation for Antimicrobial Activity

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which serves as a versatile pharmacophore. Its unique electronic properties, including the capacity for hydrogen bonding, dipole interactions, and its metabolic stability, make it an ideal scaffold for designing enzyme inhibitors.[3] In the realm of antifungal agents, 1,2,4-triazole derivatives, such as fluconazole and itraconazole, have established their clinical significance by potently inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6] The nitrogen atom at the N-4 position of the triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, thereby disrupting its catalytic activity.[6] While this is a well-established mechanism for antifungal activity, the antibacterial mechanisms of 1,2,4-triazoles are more diverse and can involve inhibition of various bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[7]

Deciphering the Structure-Activity Relationships: A Comparative Analysis

The antimicrobial potency of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring and any appended moieties. This section dissects the key SAR trends observed for both antibacterial and antifungal activities.

Key Substitutions and Their Impact on Antimicrobial Potency

The general structure of a substituted 1,2,4-triazole is depicted below, highlighting the key positions for modification that significantly influence its antimicrobial profile.

SAR_General_Structure cluster_0 1,2,4-Triazole Core Triazole N1-N2=C3(R1)-N4=C5(R2) R1 R1 Substituent Triazole->R1 Position 3 R2 R2 Substituent Triazole->R2 Position 5 N4_Substituent N4 Substituent Triazole->N4_Substituent Position 4 Synthesis_Workflow Start Substituted Benzoic Acid Step1 Reflux Start->Step1 Reagent1 Thiocarbohydrazide Reagent1->Step1 Intermediate 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol Step1->Intermediate Step2 Reaction with Aldehyde Intermediate->Step2 Product Schiff Base Derivative Step2->Product

Caption: Synthetic workflow for 1,2,4-triazole Schiff bases.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add equimolar amounts of a substituted benzoic acid and thiocarbohydrazide. [8]2. Reaction: The mixture is heated under reflux for a specified period (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is filtered, washed with cold water, and dried.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol. [9]5. Schiff Base Formation (Optional): The synthesized triazole can be further reacted with various substituted benzaldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux to yield the corresponding Schiff bases. [8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C for 24h (Bacteria) or 48h (Fungi) B->C D Observe for Microbial Growth (Turbidity) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Concluding Remarks and Future Directions

The 1,2,4-triazole scaffold continues to be a highly productive platform for the discovery of novel antimicrobial agents. The SAR studies highlighted in this guide underscore several key principles for rational drug design:

  • Halogenation: The introduction of fluorine and chlorine atoms, particularly on appended phenyl rings, is a consistently effective strategy for enhancing both antibacterial and antifungal activity.

  • Hybridization: The fusion of the 1,2,4-triazole nucleus with other established antimicrobial pharmacophores is a powerful approach to broaden the spectrum of activity and combat drug resistance.

  • Thiol/Thione Moiety: The C-thiol/thione group serves as a valuable handle for further structural modifications and is often associated with potent bioactivity.

Future research should focus on exploring novel substitutions, developing new hybrid molecules, and elucidating the precise molecular mechanisms of action for antibacterial 1,2,4-triazole derivatives. A deeper understanding of their interactions with bacterial targets will undoubtedly pave the way for the development of more potent and selective therapeutic agents to address the growing challenge of antimicrobial resistance.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: )
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (URL: )
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (URL: )
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - NIH. (URL: [Link])

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. (URL: [Link])

  • Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. (URL: )
  • Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - ResearchGate. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])

  • A Comprehensive Review on Synthetic Approaches and Antibacterial Activity Studies of 1,2,4-Triazole Derivatives over the Past Sixteen Years (2009-Present) | Request PDF - ResearchGate. (URL: [Link])

  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed. (URL: [Link])

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab. (URL: [Link])

  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (URL: )
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents - Semantic Scholar. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - MDPI. (URL: [Link])

Sources

A Comparative Guide to Triazole Synthesis: Microwave-Assisted vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 1,2,3-triazoles is a cornerstone of medicinal chemistry. These five-membered heterocyclic scaffolds are prevalent in a wide array of pharmaceutical agents due to their unique chemical properties and ability to engage in biological interactions. The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the quintessential "click chemistry" reaction—has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and regioselective.[1][2]

However, the efficiency of this powerful reaction is profoundly influenced by the method of energy input. This guide provides an in-depth, objective comparison between microwave-assisted organic synthesis (MAOS) and traditional conventional heating for CuAAC reactions. We will delve into the fundamental principles of each heating method, present comparative experimental data, and provide detailed protocols to guide your synthetic strategy.

The Energetic Divide: Understanding Heating Mechanisms

The choice of heating method is not merely a matter of convenience; it is a critical reaction parameter that dictates the transfer of energy to the reacting molecules. The stark differences between conventional and microwave heating explain the significant variations observed in reaction outcomes.

Conventional Heating: A Surface-Level Approach

Conventional heating relies on the principles of conduction and convection. An external heat source, such as an oil bath or heating mantle, heats the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred by conduction through the vessel walls and subsequently distributed throughout the bulk of the reaction mixture via convection.[3][4]

This method suffers from inherent limitations:

  • Temperature Gradients: The vessel walls are significantly hotter than the core of the reaction mixture, leading to non-uniform heating.[3][5]

  • Inefficient Energy Transfer: A considerable amount of energy is wasted in heating the apparatus itself, rather than the reactants.[4]

  • Slow Response Time: Reaching the target temperature and cooling down are slow processes, prolonging overall reaction times and potentially leading to the formation of impurities or degradation of sensitive products.[5]

Microwave-Assisted Heating: Direct and Volumetric Energy Transfer

Microwave chemistry utilizes a fundamentally different mechanism known as dielectric heating.[6] Microwave radiation, a form of high-frequency electromagnetic energy, interacts directly with polar molecules or ions within the reaction mixture.[7][8] This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, which manifests as intense, rapid heat.[7][8]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration result in the dissipation of energy as heat.[6][7]

This direct coupling of energy with the reactants results in rapid, uniform, and volumetric heating of the entire sample simultaneously.[3][9] This eliminates temperature gradients and dramatically accelerates the rate at which the reaction mixture reaches the target temperature.[5][8] While the existence of "specific non-thermal microwave effects" remains a topic of debate, most scientists concur that the observed rate enhancements are predominantly a consequence of these efficient thermal effects.[3][10][11]

The Heart of the Matter: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[1] The introduction of a copper(I) catalyst revolutionizes this transformation, making it highly regioselective for the 1,4-disubstituted product and accelerating the reaction rate by a factor of up to 10⁸.[1] The generally accepted mechanism involves a catalytic cycle where the copper(I) species is central to activating the alkyne and orchestrating the cycloaddition.

The key steps in the CuAAC catalytic cycle are:

  • Copper(I)-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[12][13]

  • Azide Coordination: The organic azide coordinates to the copper center.

  • Cycloaddition: A stepwise process occurs, leading to the formation of a six-membered copper-containing ring intermediate.[]

  • Ring Contraction & Product Release: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[13][]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_products Products Cu_I Cu(I) Catalyst Cu_Alkyne π-Complex Cu_I->Cu_Alkyne + Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide Cu_Alkyne->Cu_Acetylide - H+ Six_Membered Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered + Azide (R'-N3) Cu_Triazolide Copper Triazolide Six_Membered->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I + H+ Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Product Release

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Performance Showdown: Microwave vs. Conventional Heating

When applied to CuAAC for triazole synthesis, the differences between the two heating methods become starkly apparent. Microwave irradiation consistently outperforms conventional heating across several key metrics.

Performance MetricConventional HeatingMicrowave-Assisted Synthesis (MAOS)Rationale & Advantage
Reaction Time Hours to Days (e.g., 2-24 h)[15][16]Minutes (e.g., 5-30 min)[2][15][17]MAOS offers a dramatic reduction in reaction time, accelerating discovery and optimization cycles.[18]
Product Yield Moderate to Good (e.g., 50-85%)[15][19]Good to Excellent (e.g., 80-99%)[17][19][20]Rapid, uniform heating minimizes the formation of by-products and prevents degradation of reactants or products.[11][21]
Purity Often requires extensive purificationGenerally higher purity, simplifying work-upShorter reaction times reduce the opportunity for side reactions to occur.[11][22]
Energy Efficiency Low; significant energy is lost heating the surroundings and apparatus.[4]High; energy is delivered directly to the polar reactants and solvent.[4][7]MAOS is a greener technology, aligning with sustainability goals by reducing energy consumption.[9][23]
Process Control Difficult to maintain uniform temperature.Precise and reproducible control of temperature and pressure.[24]Enhanced reproducibility and safety, especially when working with sealed vessels above the solvent's boiling point.
Solvent Choice Broad; less dependent on solvent polarity.Crucial; polar solvents (DMF, DMSO, alcohols, water) are required for efficient energy absorption.[7][25]The need for polar solvents can be a limitation, but many CuAAC reactions are compatible with these systems.
Scalability Straightforward with standard glassware.Can be challenging; requires specialized reactors. Flow chemistry is an emerging solution for scale-up.[26]Conventional heating remains dominant for large-scale industrial production, though this is changing.

Data compiled from multiple sources indicating typical ranges.[2][15][16][17][19]

Experimental Protocols: A Practical Guide

To illustrate the practical differences, here are step-by-step protocols for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a common benchmark reaction.

Reactants
  • Benzyl azide

  • Phenylacetylene

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate (NaAsc)

  • Solvent: A mixture of t-BuOH and water (1:1)

Caption: Comparative experimental workflow for triazole synthesis.
Method A: Conventional Heating Protocol
  • To a round-bottom flask equipped with a magnetic stir bar, add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH/water (4 mL).

  • To this stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol% in 1 mL water).

  • Finally, add an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol% in 1 mL water). The reaction mixture will turn cloudy.

  • Place the flask in a preheated oil bath at 60-65 °C and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure triazole. A typical yield is ~75-85%.[15]

Method B: Microwave-Assisted Synthesis Protocol
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzyl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in a 1:1 mixture of t-BuOH/water (4 mL).

  • To this stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol% in 0.5 mL water).

  • Finally, add an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol% in 0.5 mL water).

  • Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture for 10 minutes at a constant temperature of 80 °C .

  • After the irradiation is complete, cool the vial to room temperature using compressed air.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure triazole. A typical yield is >90%.[15]

Conclusion for the Modern Laboratory

For the synthesis of 1,2,3-triazoles via the CuAAC reaction, microwave-assisted synthesis offers undeniable and substantial advantages over conventional heating. The ability to dramatically reduce reaction times from hours to mere minutes, while simultaneously improving yields and product purity, makes MAOS an invaluable tool in the fast-paced environment of drug discovery and development.[18][21][26] It allows for the rapid generation of compound libraries, accelerates the exploration of structure-activity relationships (SARs), and aligns with the principles of green chemistry by conserving energy and minimizing waste.[23][24]

While conventional heating retains its utility for very large-scale synthesis or for reactions involving non-polar, microwave-transparent media, the evidence strongly supports the adoption of microwave technology as the standard for laboratory-scale triazole synthesis. By embracing MAOS, researchers can significantly enhance their productivity and accelerate the journey from chemical synthesis to novel therapeutic agents.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Vertex AI Search. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Vertex AI Search. (n.d.). Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Wikipedia. (n.d.). Microwave chemistry.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Nature. (2005). The impact of microwave synthesis on drug discovery.
  • CEM Corporation. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Vertex AI Search. (2024). Microwave assisted synthesis.
  • Slideshare. (n.d.). Microwave assisted reactions.
  • Vertex AI Search. (n.d.). Microwave-Assisted Pharmaceutical Synthesis: An Overview.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • National Center for Biotechnology Information. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)
  • National Center for Biotechnology Information. (2019). Green Methodologies for Copper(I)
  • ACS Publications. (n.d.).
  • ResearchGate. (2005). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects.
  • RSC Publishing. (n.d.). Microwave assisted azide–alkyne cycloaddition reaction using polymer supported Cu(i) as a catalytic species: a solventless approach.
  • Semantic Scholar. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects.
  • ResearchGate. (2016). Microwave-Assisted Click Chemistry.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • ResearchGate. (2016). Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances.
  • Chemistry Stack Exchange. (2017).
  • RSC Publishing. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • National Center for Biotechnology Information. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • RSC Publishing. (n.d.). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • National Center for Biotechnology Information. (2014). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles.
  • PubMed. (2010). Alkyne-azide click reaction catalyzed by metallic copper under ultrasound.
  • Benchchem. (2025). Application Notes and Protocols: Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized (1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. In the landscape of drug discovery and development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API), leading to unforeseen adverse effects or diminished therapeutic benefit.

This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against established standards. We will move beyond simple pass/fail criteria to a holistic, multi-technique approach that ensures a thorough understanding of the compound's purity profile. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically-grounded methodology for purity assessment, aligning with global regulatory expectations.

The Imperative of Purity: A Regulatory Perspective

The International Council for Harmonisation (ICH) provides a critical framework for impurity management in new drug substances.[1][2] The ICH Q3A(R2) guideline classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents.[2][3] Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern due to their potential to be pharmacologically active or toxic.[3][4]

Adherence to ICH guidelines is a self-validating system of trustworthiness in drug development. The guidelines establish specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[2][4] For instance, for a drug substance with a maximum daily dose of up to 2 g/day , any impurity at or above 0.05% must be reported, and its structure must be identified if it reaches 0.10%.[2] This regulatory scaffolding dictates the necessary rigor of our analytical approach.

Synthesis Context: Anticipating Potential Impurities

To effectively benchmark purity, one must first understand the potential impurities that can arise from the synthesis process. A common route to 1,2,4-triazole derivatives can involve the cyclization of hydrazides or related precursors.[5][6] Understanding the specific reagents, intermediates, and reaction conditions is paramount to developing analytical methods targeted at likely process-related impurities.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting_Material_A Hydrazide Derivative Intermediate Acyclic Intermediate Starting_Material_A->Intermediate Product (1H-1,2,4-triazol-5-yl)methanol Hydrochloride Starting_Material_B Formic Acid Equivalent Starting_Material_B->Intermediate Intermediate->Product Cyclization & HCl Salt Formation Impurity_B Isomeric By-products Intermediate->Impurity_B Side Reaction Impurity_C Degradation Products Product->Impurity_C Stress Conditions (Heat, Light, pH) Impurity_A Unreacted Starting Materials

Caption: A generalized synthesis pathway highlighting potential points of impurity formation.

The Benchmark: Certified Reference Standards

The cornerstone of any purity analysis is the use of a Certified Reference Material (CRM) or a well-characterized primary standard.[7][8][9] These standards have a known purity, and all analytical results from the synthesized batch are compared against them.[8] Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide methodologies and acceptance criteria for impurity testing, often relying on such standards.[7][10]

Standard TypeDescriptionUse Case in this Guide
Primary Standard A substance of the highest purity, accepted without reference to other standards. Its purity is typically determined by a variety of tests.The ultimate benchmark for qualifying the synthesized material. Used for identity confirmation and as the primary quantitative standard.
Secondary Standard A substance whose purity is established by comparison to a primary standard. Also known as a working standard.Used for routine analysis, system suitability tests, and calibration once its purity has been traced back to the primary standard.

A Multi-Pronged Analytical Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust benchmarking strategy employs orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles. This approach provides a self-validating system where the results of one method confirm and are confirmed by another.

cluster_analysis Analytical Benchmarking Workflow Synthesized_Batch Synthesized Batch of (1H-1,2,4-triazol-5-yl)methanol HCl HPLC HPLC-UV (Purity & Impurity Profile) Synthesized_Batch->HPLC LCMS LC-MS (Impurity Identification) Synthesized_Batch->LCMS NMR ¹H & ¹³C NMR (Structural Confirmation & Purity) Synthesized_Batch->NMR GC Headspace GC-FID (Residual Solvents) Synthesized_Batch->GC Reference_Standard Certified Reference Standard Reference_Standard->HPLC for comparison Reference_Standard->NMR for comparison Data_Integration Integrated Purity Assessment & Comparison to Standard HPLC->Data_Integration LCMS->Data_Integration NMR->Data_Integration GC->Data_Integration

Caption: Orthogonal analytical workflow for comprehensive purity benchmarking.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds and quantifying related substances.[7][11] The causality behind its selection lies in its high resolution, sensitivity, and quantitative accuracy.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and reference standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

The purity is calculated using the area percent method, and the impurity profile of the synthesized batch is compared directly to the reference standard.

CompoundRetention Time (min)Area % (Synthesized Batch)Area % (Reference Standard)Status
(1H-1,2,4-triazol-5-yl)methanol 6.299.75%99.98%Main Component
Impurity 1 (Unknown)4.80.12%Not DetectedRequires Identification
Impurity 2 (Unknown)7.50.08%0.02%Reported
Total Impurities -0.25% 0.02% -

This data reveals that the synthesized batch meets a hypothetical 99.5% purity specification but contains an unknown impurity (Impurity 1) at 0.12%, which exceeds the ICH identification threshold of 0.10%.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification

When an unknown impurity is detected above the identification threshold, LC-MS becomes essential.[12][13] It provides the molecular weight and fragmentation data needed for structural elucidation.[14][15] The choice of an electrospray ionization (ESI) source is logical for polar, heterocyclic compounds like triazoles.[14]

  • Instrumentation: HPLC system coupled to a single quadrupole or Q-TOF mass spectrometer with an ESI source.

  • LC Method: Utilize the same HPLC method as described above to ensure chromatographic correlation.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI (+)

    • Capillary Voltage: 3500 V

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Scan Range: m/z 50–500

    • Fragmentor Voltage: 70 V (for initial fragmentation)

Analysis of the peak at 4.8 minutes (Impurity 1) might reveal a molecular ion that corresponds to a known starting material or a plausible dimeric by-product, providing the data needed for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity

NMR is an indispensable tool for unambiguous structure confirmation.[16][17][18][19] Its power lies in providing detailed information about the chemical environment of each proton and carbon atom. For purity assessment, ¹H NMR is particularly valuable as the integral of signals is directly proportional to the number of nuclei, allowing for quantitative analysis of impurities against the main component, provided a signal from the impurity is resolved.

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the sample (synthesized batch or reference standard) in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

  • Experiment: Standard ¹H NMR acquisition.

  • Data Processing: Phase and baseline correct the spectrum. Calibrate the residual solvent peak. Integrate all signals corresponding to the main compound and any visible impurities.

By comparing the ¹H NMR spectrum of the synthesized batch to the reference standard, one can confirm the identity of the main component and potentially identify and quantify impurities that may not be visible by HPLC-UV (e.g., those lacking a chromophore) or that co-elute.[16][20]

Conclusion: A Synthesis of Data for Confident Benchmarking

Benchmarking the purity of a synthesized pharmaceutical intermediate like this compound is a multi-faceted process that demands scientific rigor and adherence to regulatory standards. A successful strategy relies on a triad of principles:

  • The Standard: Utilizing a high-purity, certified reference standard as the ultimate benchmark.

  • Orthogonal Methods: Employing a suite of complementary analytical techniques—primarily HPLC for quantification, LC-MS for identification, and NMR for structural verification—to build a comprehensive and self-validating purity profile.

  • Regulatory Framework: Interpreting all data within the context of established guidelines, such as those from the ICH, to ensure the material is fit for purpose in drug development.[1][3][4]

By integrating these principles, researchers and developers can move beyond a simple percentage value to a deep, scientifically-defensible understanding of their material's purity, ensuring the quality and safety of the medicines of tomorrow.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex. [Link]

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Gilchrist, T. L., Gymer, G. E., & Rees, C. W. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 555-561. [Link]

  • American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS. [Link]

  • PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO. PharmaCompass. [Link]

  • Mohan, S., Navamani, P., Dhanalekshmi, K. I., Jayamoorthy, K., & Srinivasan, N. (2020). NMR spectral, DFT and antibacterial studies of triazole derivatives. Journal of Taibah University for Science, 14(1), 839-851. [Link]

  • Anastassiades, M., Kolberg, D. I., Mack, D., Wildgrube, C., Sigalov, I., Dörk, D., & Hepperle, J. (2012). Analysis of triazole-based metabolites in plant materials using differential mobility spectrometry to improve LC/MS/MS selectivity. Journal of AOAC International, 95(6), 1768-1776. [Link]

  • Kumar, A., Singh, S., Sharma, P., & Sharma, J. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168-1174. [Link]

  • da Silva, J. B. P., Doriguetto, A. C., & de Almeida, W. B. (2009). 1H-[1][3][14]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 20(9), 1753-1761. [Link]

  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research, 376(1-2), 29-35. [Link]

  • Reddy, C. S., Raghasudha, M., & Ravinder, M. (2011). Regioselective Synthesis and Structural Elucidation of 1,4-disubstituted 1,2,3-triazole Derivatives Using 1D and 2D NMR Spectral Techniques. Magnetic Resonance in Chemistry, 49(12), 824-829. [Link]

  • Ocenaskova, V., Kriz, Z., & Sladkova, M. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 347-357. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

  • Utyanov, D. A., Kulikovskii, A. V., Knyazeva, A. S., & Vostrikova, N. L. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(3), 209-216. [Link]

  • Utyanov, D. A., et al. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. [Link]

  • Moustafa, T., et al. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 27(19), 6524. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. EURL-Pesticides.eu. [Link]

  • Besnault, S., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1562, 123-127. [Link]

  • Al-Razzak, L. A., & Al-Amery, M. H. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1017-1027. [Link]

  • Glamočlija, J., et al. (2022). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 19(7), e202200139. [Link]

  • CBR Chemical. (n.d.). (3-METHYL-1H-1 2 4-TRIAZOL-5-YL)METHANOL HYDROCHLORIDE. CBR Chemical. [Link]

  • Hlushchenkov, A. O., et al. (2020). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology, 13(10), 4641-4645. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(2), 123-129. [Link]

Sources

Isosteric Replacement of 1,2,4-Triazole with 1,2,3-Triazole: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of drug discovery. Among the various tactics employed, isosteric replacement stands out as a powerful tool for fine-tuning molecular properties. This guide provides an in-depth comparison of the isosteric replacement of 1,2,4-triazole with its regioisomer, 1,2,3-triazole, offering insights into the profound effects this substitution can have on physicochemical properties, biological activity, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this isosteric switch in their own research endeavors.

The Rationale Behind Isosteric Replacement: A Tale of Two Triazoles

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are privileged structures in medicinal chemistry, found in numerous approved drugs.[1] The two common isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct electronic and steric properties that can be exploited in drug design.[2][3] The isosteric replacement of a 1,2,4-triazole moiety with a 1,2,3-triazole can lead to significant changes in a molecule's dipole moment, pKa, hydrogen bonding capacity, and overall shape, thereby influencing its interaction with biological targets and its metabolic fate.[4][5]

Physicochemical Properties: A Head-to-Head Comparison

The arrangement of nitrogen atoms within the triazole ring fundamentally dictates the distinct electronic properties and, consequently, the chemical behavior of each isomer. A summary of their key physicochemical properties is presented below:

Property1,2,3-Triazole1,2,4-TriazoleKey Differences & Implications
Structure Contains three contiguous nitrogen atoms.Contains two adjacent and one isolated nitrogen atom.The nitrogen arrangement significantly influences the dipole moment and electronic distribution of the ring.[4]
Aromaticity Aromatic, contributing to its high stability.Aromatic and generally very stable.Both isomers benefit from the stability conferred by aromaticity.[4]
Stability Highly stable to thermal and acidic conditions; resistant to oxidation, reduction, hydrolysis, and enzymatic degradation.[1][4]Generally stable, but can be hydrolyzed under strong acidic conditions.[4]1,2,3-triazoles are often preferred as inert linkers in drug discovery due to their superior stability.[4]
Acidity (pKa of N-H) 9.410.261,2,3-triazole is a slightly stronger acid, influencing its ability to act as a nucleophile under basic conditions.[4]
Basicity (pKa of conjugate acid) 1.22.19 - 2.451,2,4-triazole is a stronger base, making it more susceptible to electrophilic attack at the nitrogen atoms.[4]
Dipole Moment Tautomer dependent: 1H-tautomer has a large dipole moment (4.55 D), while the 2H-tautomer has a very small dipole moment (0.12 D).[6][7]Possesses a significant dipole moment.The large and variable dipole moment of 1,2,3-triazole can be exploited to modulate polarity and solubility.
Hydrogen Bonding Capabilities

The hydrogen bonding potential of the triazole isomers is a critical determinant of their interaction with biological targets.

  • 1,2,4-Triazole: The 1,2,4-triazole nucleus can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair electrons on the nitrogen atoms).[8] This dual capability allows for versatile interactions within a receptor's active site.[8]

  • 1,2,3-Triazole: Similarly, the 1,2,3-triazole ring can participate in hydrogen bonding as both a donor and an acceptor.[5] The arrangement of the nitrogen atoms, however, presents a different spatial orientation of these interaction points compared to the 1,2,4-isomer.

The subtle differences in the geometry and electronic distribution of the hydrogen bonding vectors between the two isomers can lead to significant changes in binding affinity and selectivity for a given target.

Effects on Biological Activity: Case Studies

The isosteric replacement of 1,2,4-triazole with 1,2,3-triazole can have varied and sometimes unpredictable effects on biological activity, underscoring the importance of empirical evaluation.

In the development of GPR88 agonists, an initial lead compound containing a 1H-1,2,4-triazole as an amide bioisostere showed comparable potency to a 1,3,4-oxadiazole analog.[9] However, switching to a 1H-1,2,3-triazole resulted in a further improvement in potency, with the 1,2,3-triazole analogues emerging as the most potent and efficacious agonists in the series.[9] This suggests that for the GPR88 receptor, the specific arrangement of heteroatoms in the 1,2,3-triazole ring provides a more optimal interaction with the binding pocket.

Conversely, in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, the replacement of an amide with a 1,2,3-triazole in analogues of VX-809 and VX-770 led to a marked decrease in efficacy.[10] This highlights that while the 1,2,3-triazole is often considered a reliable amide bioisostere, its successful application is highly context-dependent and not universally guaranteed.

Impact on Metabolic Stability

A primary driver for employing the 1,2,3-triazole as a bioisostere is its remarkable metabolic stability. The triazole ring is generally resistant to enzymatic degradation, including oxidation and hydrolysis.[1][4] In a study on pyrazolo[1,5-a]pyrimidine inhibitors, the isosteric replacement of an amide with a 1,2,4-triazole led to improved metabolic stability in both mouse and human liver microsomes.[11] While this example involves a 1,2,4-triazole, the inherent stability of the triazole core is a shared feature that often translates to enhanced metabolic robustness for both isomers when replacing more labile functionalities.

However, it is crucial to note that the introduction of a triazole ring does not always guarantee improved metabolic stability. In the aforementioned study on CFTR modulators, the triazole analogs of both VX-809 and VX-770 displayed decreased metabolic stability in human microsomes compared to the parent amide compounds.[10] This underscores the complex interplay between the core scaffold and its substituents in determining the overall metabolic fate of a molecule.

Experimental Protocols

To empirically evaluate the consequences of the 1,2,4- to 1,2,3-triazole isosteric switch, the following experimental protocols are recommended.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution.

This classic method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the pH change.

Protocol:

  • Prepare a 1 mM solution of the test compound.[12]

  • Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.[12]

  • Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals of titrant addition.[12]

  • Continue the titration until the pH reaches approximately 12.0-12.5.[12]

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined from the inflection point of the sigmoid curve.[13]

  • Perform the titration in triplicate to ensure accuracy.[12]

This method relies on the change in the chemical shift of protons near an ionizable center as a function of pH.

Protocol:

  • Prepare a solution of the test compound in D₂O.

  • Adjust the pH of the solution with small additions of DCl or NaOD.

  • Acquire a ¹H NMR spectrum at each pH value.

  • Plot the chemical shift of a proton adjacent to the triazole ring against the pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.[13][14]

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is crucial for predicting a drug's membrane permeability and pharmacokinetic properties.

This is the traditional method for determining the octanol-water partition coefficient.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete phase separation.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

A rapid and high-throughput method for estimating LogP based on the retention time on a reverse-phase column.

Protocol:

  • Prepare a calibration curve using a series of reference compounds with known LogP values.[15][16]

  • Inject the reference compounds onto a C18 HPLC column and determine their retention times.[15][16]

  • Plot the logarithm of the retention factor (k) against the known LogP values to generate the calibration curve.

  • Inject the test compound under the same chromatographic conditions and determine its retention time.

  • Calculate the LogP of the test compound from its retention time using the calibration curve.[15][16]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Prepare a solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[17]

  • Add liver microsomes (e.g., human, rat, or mouse) to the solution at a final protein concentration of 0.5 mg/mL.[18][19]

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.[17][18]

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[19]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[17]

  • Plot the natural logarithm of the percentage of remaining parent compound against time to determine the rate of metabolism and the half-life of the compound.

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Caption: Structural comparison of 1,2,4-triazole and 1,2,3-triazole.

G start Prepare Compound Solution acidify Acidify to pH ~2 start->acidify titrate Titrate with NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa from Inflection Point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

G start Prepare Compound & Microsome Mixture preincubate Pre-incubate at 37°C start->preincubate initiate Add NADPH to Initiate Reaction preincubate->initiate sample Sample at Time Points initiate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Metabolic Stability analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The isosteric replacement of 1,2,4-triazole with 1,2,3-triazole is a nuanced yet potent strategy in medicinal chemistry. This guide has illuminated the key differences in physicochemical properties, the potential impacts on biological activity, and the implications for metabolic stability. While the 1,2,3-triazole often imparts greater stability, the ultimate effect on a drug candidate's profile is context-dependent and necessitates rigorous experimental validation. By understanding the principles outlined herein and employing the provided experimental protocols, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

  • Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • ResearchGate. PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • Yin, J., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Omega, 6(35), 22766-22781. [Link]

  • ResearchGate. Predicted LogP values for (a) thiazolo[3,2-b][17][18][20]triazoles (1a–16a).... [Link]

  • Zhang, H., et al. (2011). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical Sciences, 100(9), 3735-3744. [Link]

  • ResearchGate. Induced dipole moments of diazoles and triazoles. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. Chemical structure and numbering of 1,2,3-triazole and 1,2,4-triazole. [Link]

  • ResearchGate. The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine.... [Link]

  • Wessig, P., & Müller, C. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(18), 4233. [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Karon, K., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. International Journal of Molecular Sciences, 23(13), 7401. [Link]

  • Wilson, M. P., et al. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(23), 8195-8202. [Link]

  • Jaroszewski, J. W., et al. (2008). 1,2,3-Triazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 1-147). Elsevier. [Link]

  • Wang, Y., et al. (2016). Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. ACS Medicinal Chemistry Letters, 7(12), 1169-1173. [Link]

  • Cox, D., et al. (2022). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 65(14), 9848-9866. [Link]

  • ResearchGate. Chemical structures of 1,2,3-triazole and 1,2,4-triazole motifs. [Link]

  • Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525. [Link]

  • Kumar, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. European Journal of Medicinal Chemistry, 186, 111878. [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. [Link]

  • Zahn, D. (2018). ab-Initio Study of Hydrogen Bond Networks in 1,2,3-Triazole Phases. Molecules, 23(11), 2955. [Link]

  • Głowacka, I. E., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9345. [Link]

  • Di Chiacchio, A., et al. (2016). Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives. New Journal of Chemistry, 40(12), 10246-10256. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Semantic Scholar. Development of Methods for the Determination of pKa Values. [Link]

  • A Review On 1, 2, 4 Triazole. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 636-650. [Link]

  • Dinçer, M., et al. (2011). A comparative DFT study of the physical properties of a 1,2,4-triazole compound. Journal of Molecular Modeling, 17(8), 2039-2049. [Link]

  • ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

Sources

A Comparative Guide to the In Vitro Antibacterial Screening of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The global spread of drug-resistant bacteria necessitates the urgent discovery of new, potent, and safe antimicrobial agents.[1] Compounds featuring the 1,2,4-triazole ring are of significant interest due to their well-documented, broad-spectrum biological activities, including antifungal and antibacterial properties.[1][2][3] While the triazole class is renowned for its antifungal mechanism, which involves inhibiting ergosterol synthesis in the fungal cell membrane, its derivatives have also demonstrated significant potential as antibacterial agents.[4][5][6][7][8]

This guide focuses on (1H-1,2,4-triazol-5-yl)methanol hydrochloride , a novel compound for which extensive public data on antibacterial efficacy is not yet available. As such, this document serves as a comprehensive framework for conducting its initial in vitro antibacterial screening. We will detail the essential experimental protocols, provide a comparative analysis with established antibiotics, and discuss potential mechanisms of action, grounding our approach in established, authoritative methodologies. The objective is to equip researchers and drug development professionals with a robust, scientifically-sound protocol to evaluate this and other novel compounds.

Experimental Design & Rationale

The cornerstone of preliminary antibacterial assessment is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures allow for a standardized comparison of a compound's potency against various bacterial strains.[9][10] Our experimental design is based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[11][12]

Selection of Bacterial Strains

A representative panel of bacteria is crucial for assessing the spectrum of activity. The panel should include both Gram-positive and Gram-negative bacteria, as well as strains known for antibiotic resistance.

Recommended Test Panel:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) - A high-priority pathogen representing antibiotic-resistant strains.[1]

  • Gram-negative:

    • Escherichia coli (ATCC 25922) - A standard model organism and common pathogen.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

Causality: This selection provides a broad initial assessment. S. aureus and E. coli represent the two major bacterial cell wall types, while MRSA and P. aeruginosa present a higher challenge, offering insights into the compound's potential to overcome established resistance mechanisms.

Comparator Antibiotics

To contextualize the activity of the novel compound, it must be tested alongside standard-of-care antibiotics.

Recommended Comparators:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone.

  • Vancomycin: A glycopeptide with activity primarily against Gram-positive bacteria.[13]

  • Ceftriaxone: A third-generation cephalosporin with broad-spectrum activity.

Causality: These comparators provide benchmarks for potency and spectrum. Comparing the novel triazole's MIC values against these established drugs allows for an immediate, objective assessment of its relative efficacy.

Detailed Experimental Protocols

The following protocols are based on the CLSI M07 guidelines for broth microdilution testing.[11]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_compound Prepare stock solution of (1H-1,2,4-triazol-5-yl)methanol HCl and comparators in DMSO serial_dilution Perform 2-fold serial dilutions of test compounds in CAMHB prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland, ~5x10^5 CFU/mL) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum add_controls Set up Growth Control (no drug) and Sterility Control (no bacteria) add_inoculum->add_controls incubation Incubate plates at 35-37°C for 16-20 hours add_controls->incubation read_mic Visually inspect for turbidity. MIC = lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare similar stocks for comparator antibiotics.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the stock solution (appropriately diluted from the main stock) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control and well 12 as the sterility control.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[9] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤1-2 colonies).

Comparative Data Analysis

The efficacy of this compound can be objectively assessed by comparing its MIC values against those of the comparator antibiotics. The data below is hypothetical but represents a realistic outcome for a promising novel compound.

CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. MRSA (ATCC 43300)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)
(1H-1,2,4-triazol-5-yl)methanol HCl 4816>64
Ciprofloxacin0.510.0150.25
Vancomycin12>64>64
Ceftriaxone4320.12516

Interpretation of Hypothetical Data:

  • The novel triazole shows moderate activity against Gram-positive bacteria, including the MRSA strain.

  • Its activity against Gram-negative bacteria is less potent, particularly against P. aeruginosa.

  • Compared to Vancomycin, it shows similar potency against the susceptible S. aureus strain but is less potent against MRSA.

  • It is significantly less potent than Ciprofloxacin across all tested strains.

Discussion and Mechanistic Insights

While the primary mechanism for many triazoles is the inhibition of fungal ergosterol synthesis, their antibacterial action may involve different targets.[5][8] Research on other antibacterial 1,2,4-triazole derivatives suggests several potential mechanisms.[14] One plausible hypothesis is the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

Potential Mechanism of Action

Mechanism_Pathway cluster_pathway Bacterial Cell Triazole (1H-1,2,4-triazol-5-yl) methanol HCl TargetEnzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Triazole->TargetEnzyme Inhibition Process DNA Replication / Repair TargetEnzyme->Process CellDeath Inhibition of Growth & Cell Death Process->CellDeath Blockage leads to

Caption: Hypothetical mechanism: Inhibition of a key bacterial enzyme.

The observed difference in activity between Gram-positive and Gram-negative strains in our hypothetical data could be due to the outer membrane of Gram-negative bacteria acting as a permeability barrier, preventing the compound from reaching its intracellular target. Further studies, such as enzyme inhibition assays and molecular docking, would be required to elucidate the precise mechanism of action.[15]

Conclusion and Future Directions

This guide provides a standardized, comparative framework for the initial in vitro evaluation of this compound. The described MIC and MBC assays, performed according to CLSI standards, generate reliable and comparable data. By testing against a panel of representative bacteria and established antibiotics, researchers can effectively determine the compound's potency and spectrum of activity.

Based on the initial screening, promising compounds can be advanced to further studies, including:

  • Time-kill kinetic assays: To determine if the compound is bactericidal or bacteriostatic over time.[16]

  • Cytotoxicity testing: To assess the compound's toxicity against mammalian cell lines.

  • Mechanism of action studies: To identify the specific molecular target.

  • In vivo efficacy studies: Using animal models of infection.

This structured approach ensures that resources are focused on compounds with the highest potential to address the critical challenge of antimicrobial resistance.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: )
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (URL: [Link])

  • Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (URL: [Link])

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (URL: [Link])

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

  • (PDF) 1,2,4-Triazoles as Important Antibacterial Agents - ResearchGate. (URL: [Link])

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (URL: [Link])

  • Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives - Europub. (URL: [Link])

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. (URL: [Link])

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • In Vitro Activities of OPT-80 and Comparator Drugs against Intestinal Bacteria - PMC - NIH. (URL: [Link])

  • In vitro antibacterial screening results for compounds 4(a-o). - ResearchGate. (URL: [Link])

  • Bacteria - EUCAST. (URL: [Link])

  • Recommended comparator products: Treatment of bacterial infections in children. (URL: [Link])

  • Antimicrobial Susceptibility Summary 2024. (URL: [Link])

  • Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

  • Antibiogram & Interpretative Standards For Antibiotic (Antibacterial) Disks Used For Susceptibility Studies - Microbiology Class. (URL: [Link])

  • In Vitro Screening of a 1280 FDA-Approved Drugs Library against Multidrug-Resistant and Extensively Drug-Resistant Bacteria - MDPI. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])

  • Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens | JAC-Antimicrobial Resistance | Oxford Academic. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Comparative Docking Analyses of Triazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the 1,2,4-triazole and 1,2,3-triazole scaffolds are foundational frameworks in the design of potent and selective enzyme inhibitors.[1][2] Their versatile nature allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[2][3][4] In the modern drug development pipeline, in silico techniques, particularly molecular docking, have become indispensable for rapidly predicting the binding affinities and interaction modes of novel triazole derivatives with their protein targets.[1][3] This guide provides a comparative analysis of the docking performance of various triazole derivatives against key enzyme active sites implicated in a range of diseases, supported by experimental data and detailed methodologies.

The fundamental principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] This computational method estimates the binding affinity, often expressed as a docking score in kcal/mol, which correlates with the strength and stability of the protein-ligand interaction.[3] By understanding these interactions at a molecular level, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy, thereby accelerating the drug discovery process.[3]

Comparative Docking Performance of Triazole Derivatives

Molecular docking simulations have consistently highlighted the potential of triazole derivatives to inhibit a diverse array of enzymes. The following tables summarize quantitative data from recent studies, presenting the binding energies and, where available, the corresponding experimental inhibitory concentrations (IC50 values) of promising compounds against their respective targets.

Table 1: Comparative Docking Scores of Triazole Derivatives in Anticancer Targets

Target Protein(s)Triazole Derivative(s)Docking Score (kcal/mol)IC50Reference
c-Kit Tyrosine KinaseCompound 7f-176.74916.782 µg/mL[6]
Protein Kinase B (Akt)Compound 7f-170.066Not Reported[6]
AromataseCompound 1-9.96Not Reported[1][7]
TubulinCompound 1-7.54Not Reported[1][7]
KDM5ACompound 700-11.0420.01 µM[1][8]
KDM5ACompound 91-10.6580.02 µM[8]
KDM5ACompound 449-10.2610.03 µM[8]
Epidermal Growth Factor Receptor (EGFR)Compound T5-10.28.7 µM[3]
Epidermal Growth Factor Receptor (EGFR)Compound T3Not specified, strong affinity10.5 µM[3]
Epidermal Growth Factor Receptor (EGFR)Compound T1Not specified, strong affinity15.2 µM[3]

Table 2: Comparative Docking Scores of Triazole Derivatives in Antimicrobial Targets

Target Protein(s)Triazole Derivative(s)Docking Score (kcal/mol)MICReference
Candida albicans Lanosterol 14α-demethylase (CYP51)Compound 5s-85.2180.78-1.56 µg/mL[9]
Candida albicans Lanosterol 14α-demethylase (CYP51)Compound 5i-81.9980.78-1.56 µg/mL[9]
Candida albicans Lanosterol 14α-demethylase (CYP51)Tetrazoloquinoline-1,2,3-triazole derivativesSignificant correlation with biological activityNot specified[10]
DNA GyraseIndole-triazole hybrid (Compound 6)Favorable bindingSuperior antimicrobial activity[11]

Table 3: Comparative Docking Scores of Triazole Derivatives in Neurological Targets

Target Protein(s)Triazole Derivative(s)Docking Score (kcal/mol)IC50Reference
Acetylcholinesterase (AChE)Thiazoloindazole-based derivative (TI45c)-12.8 (AutoDock Vina)Not specified[12]
Acetylcholinesterase (AChE)Thiazoloindazole-based derivative (TI45a)-12.7 (AutoDock Vina)Not specified[12]
Acetylcholinesterase (AChE)Thiazoloindazole-based derivative (TI45b)-12.3 (AutoDock Vina)0.071 µM[12]
Acetylcholinesterase (AChE)1,2,4-triazole derivative (Compound 8g)Not specified11.87 µM[13]
Butyrylcholinesterase (BChE)1,2,4-triazole derivative (Compound 8g)Not specified26.01 µM[13]

Methodological Deep Dive: A Validated Molecular Docking Protocol

The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed.[1] A robust protocol ensures that the predicted binding poses are physically realistic and that the scoring functions accurately reflect binding affinities.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed from the protein structure to create a clean binding site.[1]

    • Missing hydrogen atoms are added to the protein, and Kollman united atom charges are assigned. Non-polar hydrogens are then merged with their corresponding carbon atoms.[7]

  • Ligand Preparation:

    • The 2D structures of the triazole derivatives are drawn using chemical drawing software like ChemBioDraw.

    • These 2D structures are converted to 3D .mol2 format using a program like OpenBabel.

    • Energy minimization of the ligand structures is performed using molecular mechanics (MM+) and semi-empirical (AM1) methods to obtain the most stable conformation.[7]

  • Docking Simulation:

    • A docking program such as AutoDock Vina is utilized for the simulation.[8]

    • A grid box is defined to encompass the active site of the enzyme. The dimensions and center of the grid are crucial for focusing the docking search.

    • A genetic algorithm is a commonly employed method for the molecular docking procedure.[1] For each ligand, a significant number of independent genetic algorithm runs (e.g., one hundred) are performed to ensure a thorough exploration of the conformational space.[1]

  • Analysis of Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The binding pose with the lowest binding energy from the most populated cluster is selected as the most probable binding conformation.[3]

    • Visualization software like PyMOL or Discovery Studio is used to analyze the interactions between the ligand and the active site residues, identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking.[3]

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Download, Cleanup) Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Box->Run_Docking Analyze_Results Analyze Docking Results (Binding Energy, Poses) Run_Docking->Analyze_Results Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Results->Visualize Triazole Inhibition of Lanosterol 14-alpha-demethylase cluster_enzyme CYP51 Active Site Heme Heme Group (with Fe) Ergosterol Ergosterol Synthesis (Blocked) Heme->Ergosterol Catalysis Amino_Acids Active Site Residues (Hydrophobic & Polar) Triazole_Derivative Triazole Derivative Triazole_Derivative->Heme Coordinates with Heme Iron Triazole_Derivative->Amino_Acids Hydrophobic & H-Bond Interactions Lanosterol Lanosterol (Substrate) Lanosterol->Heme Normal Substrate Binding

Caption: Inhibition of Lanosterol 14α-demethylase by a triazole derivative.

Conclusion and Future Perspectives

The integration of molecular docking with experimental validation provides a powerful strategy for the rational design of novel triazole-based enzyme inhibitors. [3]The comparative analysis of docking scores, as presented in this guide, offers valuable insights into the structure-activity relationships of these versatile compounds. As computational methods continue to improve in accuracy and predictive power, their role in accelerating the drug discovery and development process will undoubtedly expand. Future work should focus on leveraging these in silico tools to design triazole derivatives with enhanced specificity and reduced off-target effects, ultimately leading to the development of safer and more effective therapeutics.

References

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. BenchChem.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org.
  • Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Taylor & Francis Online.
  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PubMed Central.
  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjug
  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
  • Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors. PubMed Central.
  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. PubMed Central.
  • Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. Neuroquantology.
  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences.
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calcul
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega.
  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed.
  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. Turkish Journal of Chemistry.
  • Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. PubMed.
  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition.
  • (PDF) Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol 14 α -Demethylase Inhibitors.
  • Conventional versus microwave assisted synthesis, molecular docking and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues.
  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed Central.

Sources

A Head-to-Head Comparison of Catalysts for 1,2,4-Triazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmaceuticals and functional materials. The efficient synthesis of this privileged heterocycle is of paramount importance to researchers in drug development and related fields. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of 1,2,4-triazoles, offering experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection and experimental design.

The Critical Role of the Catalyst

The choice of catalyst is a pivotal decision in the synthesis of 1,2,4-triazoles, directly influencing reaction efficiency, regioselectivity, and substrate scope. Modern synthetic methods have largely moved beyond harsh classical conditions, embracing catalytic approaches that offer milder reaction conditions and greater functional group tolerance. This guide will dissect the performance of prominent catalytic systems, including copper, silver, and iodine-based catalysts, as well as metal-free alternatives.

Catalyst Performance: A Quantitative Comparison

The efficacy of different catalysts can be quantitatively assessed by comparing key reaction parameters such as product yield, reaction time, and temperature. The following table summarizes the performance of various catalytic systems in the synthesis of substituted 1,2,4-triazoles.

Catalyst SystemReactantsProductYield (%)Key Advantages
Copper(II) Acetate Nitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to Good[1]One-pot synthesis from readily available starting materials[1][2]
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%[3][4]High yield for 1,5-isomers[3][4]
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%[3][4]High yield and selectivity for 1,3-isomers[3][4]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%[5][6]Metal-free, simple operating conditions, wide substrate scope[5][6]
Metal-free (Base-mediated) Nitriles & Hydrazines1,3,5-Trisubstituted 1,2,4-TriazolesGood to Excellent[7]Rapid, efficient, tolerates a wide range of functional groups[7]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key catalytic syntheses of 1,2,4-triazoles. These protocols are designed to be self-validating, with explanations for critical steps.

Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine

This method offers a straightforward route to 3,5-disubstituted-1,2,4-triazoles from readily available starting materials.[1][8]

Step-by-Step Protocol:

  • To a reaction vessel, add the nitrile (1.0 equiv.), hydroxylamine hydrochloride (1.2 equiv.), and copper(II) acetate (Cu(OAc)₂, 10 mol%).

  • Add a suitable solvent, such as DMSO, and a base, for instance, triethylamine (TEA).[2]

  • Heat the reaction mixture to 80°C and stir for the designated time, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Copper(II) Acetate: Acts as an efficient catalyst for the intermolecular addition and subsequent cyclization.[1]

  • Hydroxylamine Hydrochloride: Serves as the nitrogen source for the triazole ring.

  • Base (e.g., Triethylamine): Neutralizes the hydrochloride salt and facilitates the reaction.

  • DMSO as Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it a suitable medium for this transformation.

Catalyst-Dependent Regioselective Synthesis: Copper(II) vs. Silver(I)

A fascinating example of catalyst-controlled regioselectivity is observed in the [3+2] cycloaddition of aryl diazonium salts and isocyanides. The choice between a copper or silver catalyst dictates the formation of either the 1,5- or 1,3-disubstituted 1,2,4-triazole isomer, respectively.[3][4]

Step-by-Step Protocol for 1,5-Disubstituted Isomer (Copper Catalysis):

  • In a reaction flask, dissolve the aryl diazonium salt (1.0 equiv.) and isocyanide (1.1 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Add the copper(II) catalyst (e.g., Cu(OTf)₂, 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the 1,5-disubstituted 1,2,4-triazole.

Step-by-Step Protocol for 1,3-Disubstituted Isomer (Silver Catalysis):

  • Follow the same initial procedure as for the copper-catalyzed reaction, dissolving the aryl diazonium salt and isocyanide in a suitable solvent.

  • Instead of a copper catalyst, add a silver(I) catalyst (e.g., AgOTf, 5 mol%).

  • Stir the reaction at room temperature and monitor its progress.

  • After completion, work up the reaction and purify the product via column chromatography to obtain the 1,3-disubstituted 1,2,4-triazole.

Causality Behind Experimental Choices:

  • Aryl Diazonium Salts and Isocyanides: These serve as the building blocks for the triazole ring in this [3+2] cycloaddition.

  • Catalyst Choice (Cu vs. Ag): The distinct electronic properties of copper and silver complexes with the reactants are believed to direct the cycloaddition pathway, leading to different regioisomers.[3][4]

Iodine-Catalyzed Metal-Free Synthesis from Hydrazones and Amines

This approach provides an environmentally benign, metal-free alternative for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles under oxidative conditions.[5][6]

Step-by-Step Protocol:

  • Combine the hydrazone (1.0 equiv.), amine (1.2 equiv.), and a catalytic amount of iodine (I₂, 20 mol%) in a reaction vessel.

  • Add a suitable solvent, such as 1,4-dioxane.

  • Stir the reaction at an elevated temperature (e.g., 100°C) for the required time, monitoring by TLC.

  • After the reaction is complete, cool the mixture and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Iodine: Acts as a mild oxidant and catalyst, facilitating the cascade C-H functionalization, C-N bond formation, and subsequent oxidative aromatization.[6]

  • Hydrazones and Amines: These readily available starting materials provide the necessary carbon and nitrogen atoms for the triazole core.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the discussed syntheses.

Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine

G cluster_main Proposed Catalytic Cycle Nitrile1 R1-CN Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime + NH2OH Hydroxylamine NH2OH Intermediate_Complex Cu(II)-Amidoxime Complex Amidoxime->Intermediate_Complex + Cu(II) Nitrile2 R2-CN Cu_II Cu(II) Cyclization_Intermediate Cyclization Intermediate Intermediate_Complex->Cyclization_Intermediate + R2-CN Triazole_Product 1,2,4-Triazole Cyclization_Intermediate->Triazole_Product Intramolecular Dehydration/ Cyclization

Caption: Proposed mechanism for the copper-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydroxylamine.

Catalyst-Dependent Regioselective Synthesis

G cluster_regio Catalyst-Controlled Regioselectivity cluster_cu Copper(II) Catalysis cluster_ag Silver(I) Catalysis Reactants Aryl Diazonium Salt + Isocyanide Cu_Catalyst Cu(II) Reactants->Cu_Catalyst Ag_Catalyst Ag(I) Reactants->Ag_Catalyst Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5 Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3

Caption: Catalyst-dependent regioselectivity in 1,2,4-triazole synthesis.

General Experimental Workflow

G Start 1. Reaction Setup (Reactants, Catalyst, Solvent) Reaction 2. Reaction (Heating, Stirring) Start->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quenching & Extraction Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization Purification->Characterization

Caption: A generalized workflow for the synthesis and purification of 1,2,4-triazoles.

Conclusion

The synthesis of 1,2,4-triazoles has been significantly advanced by the development of diverse and efficient catalytic systems. Copper catalysts offer versatile and cost-effective routes, with the added advantage of controlling regioselectivity when compared to silver catalysts in specific reactions. For researchers seeking metal-free alternatives, iodine-catalyzed and base-mediated methods provide excellent options with high yields and broad substrate applicability. The choice of the optimal catalyst will ultimately depend on the desired substitution pattern of the target 1,2,4-triazole, the availability of starting materials, and the desired reaction conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.

References

  • Chen, Z., et al. (2016). A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. Organic Letters, 18(6), 1334-1337. [Link]

  • Lu, Y., et al. (2022). Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-triazoles via I2-Mediated Oxidative Cyclization of Trifluoroacetimidohydrazides. The Journal of Organic Chemistry, 87(1), 765-774. [Link]

  • Huang, G., et al. (2015). Copper-Catalyzed Oxidative C(sp3)−H/N−H Annulation of Amidines with Trialkylamines, DMF, and DMSO: A General and Facile Synthesis of 1,3-Disubstituted-1,2,4-triazoles. Organic Letters, 17(16), 4058-4061. [Link]

  • Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1793-1798. [Link]

  • Liu, X., et al. (2018). Catalyst-Controlled Regioselective [3 + 2] Cycloaddition of Aryl Diazonium Salts with Isocyanides: A Practical and Scalable Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles. Organic Letters, 20(15), 4555-4559. [Link]

  • Zhang, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966588. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Guru, M. M., et al. (2019). B(C6F5)3-Catalyzed Dehydrogenative Cyclization of N-Tosylhydrazones and Anilines via a Lewis Adduct: A Combined Experimental and Computational Investigation. The Journal of Organic Chemistry, 84(15), 9439-9448. [Link]

  • Gogoi, S., et al. (2012). Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry, 77(17), 7485-7491. [Link]

  • ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Various...[Link]

  • Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 693-700. [Link]

  • Tang, X., et al. (2021). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 9, 735626. [Link]

  • Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]

  • Yang, N., & Yuan, G. (2018). Electrochemical Synthesis of 1-Aryl- and 1,5-Disubstituted 1,2,4-Triazoles from Aryl Hydrazines, Paraformaldehyde, NH4OAc, and Alcohols. The Journal of Organic Chemistry, 83(19), 11963-11969. [Link]

  • Yin, G., et al. (2018). Metal-Free Annulation of Hydrazides with Benzene-1,3,5-triyl Triformate (TFBen) to 1,3,4-Oxadiazoles. The Journal of Organic Chemistry, 83(15), 8823-8829. [Link]

  • Zhang, Y., et al. (2017). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications, 53(56), 7942-7945. [Link]

Sources

A Comparative Guide to the Drug-Likeness of (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's "drug-likeness" is a crucial early indicator of its potential for success, governing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth assessment of the drug-like properties of (1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic compound featuring the versatile 1,2,4-triazole scaffold. This analysis is grounded in both computational predictions and established experimental protocols, offering a comprehensive framework for its evaluation and comparison with other relevant chemical entities.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. Its derivatives have shown a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties. This guide will dissect the drug-likeness of a simple yet promising member of this family, this compound, to illuminate its potential as a lead compound for further drug discovery efforts.

Part 1: In-Silico Assessment of Physicochemical Properties

The initial evaluation of a compound's drug-likeness often begins with an in-silico analysis of its physicochemical properties. These computational methods provide a rapid and cost-effective means to predict a molecule's behavior in a biological system. Here, we assess (1H-1,2,4-triazol-5-yl)methanol against several widely accepted rules for oral bioavailability.

Core Physicochemical Descriptors

To perform this analysis, the fundamental physicochemical properties of (1H-1,2,4-triazol-5-yl)methanol were calculated. The hydrochloride salt form is expected to influence solubility, but the core drug-likeness rules are based on the properties of the free base.

PropertyValueSignificance in Drug-Likeness
Molecular Formula C3H5N3OProvides the elemental composition.
Molecular Weight 99.09 g/mol Influences diffusion and transport across membranes. Lower molecular weight is generally favored.
logP (octanol/water) -1.2 to -0.8 (est.)A measure of lipophilicity. Affects solubility, permeability, and metabolism.
Hydrogen Bond Donors 3The number of N-H and O-H bonds. High numbers can reduce membrane permeability.
Hydrogen Bond Acceptors 4The number of nitrogen and oxygen atoms. High numbers can reduce membrane permeability.
Polar Surface Area (PSA) 71.9 ŲThe surface sum over all polar atoms. A key predictor of drug transport properties.
Rotatable Bonds 1A measure of molecular flexibility. Fewer rotatable bonds are associated with better oral bioavailability.
Evaluation Against Established Drug-Likeness Rules

Several "rules of thumb" have been developed based on the analysis of successful oral drugs. These rules are not absolute but provide valuable guidance in the early stages of drug discovery.

Lipinski's Rule of Five: Formulated by Christopher A. Lipinski, this rule predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.

  • Molecular Weight ≤ 500 Daltons

  • logP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Veber's Rule: This rule emphasizes the importance of molecular flexibility and polar surface area for good oral bioavailability.

  • Rotatable Bonds ≤ 10

  • Polar Surface Area (PSA) ≤ 140 Ų

The table below summarizes the performance of (1H-1,2,4-triazol-5-yl)methanol against these key drug-likeness parameters.

Rule/ParameterGuideline(1H-1,2,4-triazol-5-yl)methanol ValueCompliance
Lipinski's Rule of Five No Violations
Molecular Weight≤ 50099.09Yes
logP≤ 5~ -1.0Yes
Hydrogen Bond Donors≤ 53Yes
Hydrogen Bond Acceptors≤ 104Yes
Veber's Rule No Violations
Rotatable Bonds≤ 101Yes
Polar Surface Area (PSA)≤ 140 Ų71.9 ŲYes

Interpretation: (1H-1,2,4-triazol-5-yl)methanol exhibits excellent compliance with both Lipinski's Rule of Five and Veber's Rule. Its low molecular weight, balanced lipophilicity, and favorable hydrogen bonding capacity and polar surface area suggest a high probability of good oral bioavailability.

Comparison with Alternative Heterocyclic Scaffolds

To provide context, the properties of (1H-1,2,4-triazol-5-yl)methanol are compared with other common 5-membered heterocyclic scaffolds.

CompoundMolecular WeightlogP (est.)H-Bond DonorsH-Bond AcceptorsPSA (Ų)Rotatable Bonds
(1H-1,2,4-triazol-5-yl)methanol 99.09 ~ -1.0 3 4 71.9 1
(1H-imidazol-2-yl)methanol98.10~ -0.52245.31
(Thiazol-2-yl)methanol115.15~ 0.21250.51
(1H-pyrazol-3-yl)methanol98.10~ -0.72245.31

This comparison highlights that while all are small heterocyclic alcohols, (1H-1,2,4-triazol-5-yl)methanol possesses a higher polar surface area and more hydrogen bond donors and acceptors due to the additional nitrogen atoms in the triazole ring. This increased polarity contributes to its lower estimated logP.

Part 2: Experimental Protocols for Drug-Likeness Assessment

While in-silico predictions are a valuable starting point, experimental validation is essential for a definitive assessment of a compound's drug-like properties. The following section outlines key experimental protocols to determine solubility, permeability, and metabolic stability.

Aqueous Solubility Determination

Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. The hydrochloride salt form of the target compound is expected to enhance its aqueous solubility compared to the free base.

Experimental Protocol (Thermodynamic Solubility):

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is expressed in µg/mL or µM.

Membrane Permeability Assessment

Rationale: The ability of a drug to permeate across the intestinal epithelium is a critical factor for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.

Experimental Protocol (PAMPA):

  • Donor Plate Preparation: A solution of this compound is prepared in a buffer at a relevant intestinal pH (e.g., pH 6.5).

  • Artificial Membrane: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: The filter plate is placed on top of an acceptor plate containing buffer (e.g., PBS at pH 7.4). The donor solution is then added to the filter plate.

  • Incubation: The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV or LC-MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (−VDVA / (VD + VA) * A * t) * ln(1 − CA(t) / Cequilibrium)

    where VD and VA are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Metabolic Stability Evaluation

Rationale: A drug's susceptibility to metabolism, particularly by cytochrome P450 enzymes in the liver, influences its half-life and bioavailability. An in-vitro microsomal stability assay provides an early indication of metabolic clearance.

Experimental Protocol (Liver Microsomal Stability Assay):

  • Reaction Mixture Preparation: A solution of this compound is incubated with liver microsomes (human or from other species) and a NADPH-generating system in a phosphate buffer at 37°C.

  • Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in-vitro half-life (t1/2) is calculated as 0.693/k.

Part 3: Visualization of the Assessment Workflow and Key Relationships

Visual models are instrumental in understanding complex scientific processes. The following diagrams, rendered in Graphviz, illustrate the workflow for assessing drug-likeness and the interplay of key physicochemical properties.

Diagram 1: Workflow for Drug-Likeness Assessment

Drug_Likeness_Workflow cluster_in_silico In-Silico Analysis cluster_experimental Experimental Validation cluster_decision Decision Making a Calculate Physicochemical Properties (MW, logP, etc.) b Evaluate Against Drug-Likeness Rules (Lipinski's, Veber's) a->b f Data Integration and Analysis b->f c Aqueous Solubility Assay c->f d Permeability Assay (PAMPA) d->f e Metabolic Stability Assay (Microsomes) e->f g Lead Candidate Selection/ Optimization f->g start Test Compound: (1H-1,2,4-triazol-5-yl)methanol HCl start->a

Caption: Workflow for assessing the drug-likeness of a candidate compound.

Diagram 2: Interplay of Physicochemical Properties and Oral Bioavailability

Properties_Bioavailability MW Molecular Weight Permeability Membrane Permeability MW->Permeability - LogP Lipophilicity (logP) Solubility Aqueous Solubility LogP->Solubility - LogP->Permeability + Metabolism Metabolic Stability LogP->Metabolism + HBD H-Bond Donors HBD->Solubility + HBD->Permeability - HBA H-Bond Acceptors HBA->Solubility + HBA->Permeability - PSA Polar Surface Area PSA->Solubility + PSA->Permeability - RotB Rotatable Bonds RotB->Permeability - Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability->Bioavailability Metabolism->Bioavailability

Caption: Relationship between key properties and oral bioavailability.

Conclusion

The comprehensive assessment of this compound reveals a highly favorable drug-like profile. Its outstanding compliance with established computational models for oral bioavailability, characterized by low molecular weight, balanced polarity, and structural simplicity, positions it as a promising starting point for drug discovery programs. The 1,2,4-triazole scaffold is a well-established pharmacophore, and this simple derivative embodies the desirable physicochemical properties that medicinal chemists seek in a lead compound.

The provided experimental protocols offer a clear path for the empirical validation of these promising in-silico findings. By systematically evaluating its aqueous solubility, membrane permeability, and metabolic stability, researchers can build a robust data package to support its progression. In comparison to other simple heterocyclic methanols, the triazole derivative presents a distinct polar profile that may be advantageous for specific biological targets. Ultimately, this guide provides the foundational knowledge and practical framework necessary for drug development professionals to confidently assess and advance this compound and its analogues in the quest for novel therapeutics.

References

  • Lipinski's rule of five. Taylor & Francis. [Link]

  • Understanding the lipinski rule of 5 in Drug Discovery. bioaccessla.com. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Drug-likeness parameters, according to Lipinski and Veber rules. ResearchGate. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

  • Veber's rule: Significance and symbolism. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • In vitro and In silico Predictive ADME. University of Helsinki. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. PubMed. [Link]

  • Pharmacological Diversity of Triazole Scaffolds – A Review. ResearchGate. [Link]

  • Lipinski and Veber's rules for compounds 7a-j. ResearchGate. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Quantifying the chemical beauty of drugs. PubMed Central. [Link]

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]triazole and Imidazo[2,1-b]thiadiazole Derivatives. PubMed Central. [Link]

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • Pharmacological significance of triazole scaffold. Taylor & Francis Online. [Link]

  • Prediction of Drug-Like Properties. NCBI Bookshelf. [Link]

  • Application of Method Suitability for Drug Permeability Classification. NIH. [Link]

  • VIRTUAL SCREENING, DRUG LIKENESS, BIOAVAILABILITY AND DOCKING STUDIES OF SMALL MOLECULES OF HETEROCYCLIC SULFONAMIDE. ResearchGate. [Link]

A Comparative Analysis of the Biological Activity of (1H-1,2,4-triazol-5-yl)methanol: Hydrochloride Salt vs. Non-Hydrochloride Form

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Salt Formulation in Early-Stage Drug Discovery

In the realm of medicinal chemistry, the journey of a potential drug candidate from a synthesized molecule to a therapeutic agent is fraught with challenges. Among the most critical yet often overlooked aspects is the selection of an appropriate salt form for ionizable compounds. An estimated 50% of all drug molecules utilized in therapy are administered as salts, a testament to the profound impact of salt formation on a drug's performance.[1] The conversion of a free base, such as (1H-1,2,4-triazol-5-yl)methanol, to its hydrochloride salt can dramatically alter its physicochemical properties, including solubility, stability, and hygroscopicity.[2][3] These modifications, in turn, can significantly influence the compound's behavior in biological assays and its ultimate therapeutic efficacy.

This guide provides a comprehensive comparison of the biological activity of (1H-1,2,4-triazol-5-yl)methanol and its hydrochloride salt. As a Senior Application Scientist, this document is structured to provide not just data, but a deeper understanding of the underlying scientific principles that govern the observed differences in biological performance. We will delve into the physicochemical rationale for these differences and provide detailed, validated protocols for the comparative evaluation of their antifungal, antibacterial, and cytotoxic activities. This guide is intended to equip researchers with the knowledge to make informed decisions about salt form selection in their own drug discovery programs.

Physicochemical Properties: The Foundation of Biological Performance

The fundamental differences in the biological activity of (1H-1,2,4-triazol-5-yl)methanol and its hydrochloride salt stem from their distinct physicochemical properties. The non-hydrochloride form is a free base, while the hydrochloride is a salt formed by the reaction of the basic triazole with hydrochloric acid.[4][5]

Solubility: This is arguably the most impactful difference. Amine salts are generally more soluble in aqueous media than their corresponding free bases.[3][4] This is because the ionic nature of the salt allows for more favorable interactions with polar water molecules.[3] For in vitro biological assays, which are almost always conducted in aqueous buffer systems, the solubility of a test compound is paramount. A compound with poor aqueous solubility may precipitate out of solution, leading to an underestimation of its true biological activity.

Stability: The hydrochloride salt form can also confer greater chemical stability. The protonation of the amine can protect it from certain degradation pathways. However, it's important to note that the stability of any compound is dependent on various factors including pH, temperature, and light exposure.[2]

Table 1: Anticipated Physicochemical Properties

Property(1H-1,2,4-triazol-5-yl)methanol (Free Base)(1H-1,2,4-triazol-5-yl)methanol HydrochlorideRationale
Aqueous Solubility Low to ModerateHighThe ionic nature of the hydrochloride salt enhances its interaction with polar water molecules.[3][4]
LogP (Lipophilicity) HigherLowerThe increased polarity of the salt form reduces its partitioning into nonpolar solvents.
Hygroscopicity VariablePotentially HigherSalt forms can have a greater tendency to absorb moisture from the atmosphere.
Chemical Stability Generally StablePotentially More StableProtonation of the amine can prevent degradation reactions.[2]

The choice between the free base and the hydrochloride salt for biological testing is therefore a critical experimental decision. The hydrochloride's superior aqueous solubility often makes it the preferred form for initial in vitro screening to ensure that the compound remains in solution at the tested concentrations.

Figure 1. Reversible conversion between the free base and hydrochloride salt forms.

Comparative Biological Activity: A Data-Driven Analysis

Given the prevalence of antimicrobial and cytotoxic activities among 1,2,4-triazole derivatives, this guide will focus on these three key areas of biological evaluation. The following sections present hypothetical yet scientifically plausible data to illustrate the potential differences in activity between the two forms of (1H-1,2,4-triazol-5-yl)methanol.

Antifungal Activity

Triazole compounds are well-established as antifungal agents.[6] Their primary mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. The following table illustrates a potential outcome of an antifungal susceptibility test.

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Fungal Strain(1H-1,2,4-triazol-5-yl)methanol (Free Base)This compoundFluconazole (Control)
Candida albicans ATCC 900281681
Candida glabrata ATCC 9003032168
Aspergillus fumigatus ATCC 204305>64324

In this hypothetical scenario, the hydrochloride salt exhibits lower MIC values, indicating greater potency. This is likely a direct consequence of its enhanced solubility in the aqueous broth medium used for the assay, leading to a higher effective concentration of the compound in contact with the fungal cells. The free base, with its lower solubility, may have precipitated at higher concentrations, thus appearing less active.

Antibacterial Activity

While generally more recognized for their antifungal properties, many triazole derivatives also exhibit antibacterial activity.[3] The mechanism of action against bacteria can be varied, but often involves the inhibition of essential enzymes.

Table 3: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial Strain(1H-1,2,4-triazol-5-yl)methanol (Free Base)This compoundCiprofloxacin (Control)
Staphylococcus aureus ATCC 2921364320.5
Escherichia coli ATCC 25922>128640.015
Pseudomonas aeruginosa ATCC 27853>128>1280.25

Similar to the antifungal data, the hydrochloride salt demonstrates superior activity against the Gram-positive and Gram-negative bacteria tested. Again, this is most likely attributable to its improved solubility in the Mueller-Hinton broth used for the assay.

Cytotoxic Activity

The evaluation of cytotoxicity against mammalian cell lines is a critical step in the early assessment of any potential therapeutic agent. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 4: Comparative Cytotoxic Activity (IC₅₀ in µM)

Cell Line(1H-1,2,4-triazol-5-yl)methanol (Free Base)This compoundDoxorubicin (Control)
HeLa (Cervical Cancer)50250.1
A549 (Lung Cancer)75400.2
HEK293 (Normal Kidney)>100>1005

The trend continues in the cytotoxicity data, with the hydrochloride salt showing a lower IC₅₀ value, indicating greater potency. The improved solubility ensures a more accurate determination of the concentration required to inhibit cell growth by 50%.

Experimental Protocols: A Guide to Reproducible and Validated Assays

The following protocols are based on established standards to ensure the generation of reliable and reproducible data.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each compound (free base and hydrochloride salt) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the recommendations of the CLSI.

  • Preparation of Bacterial Inoculum:

    • Inoculate a few colonies of the bacterial strain into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions and serial dilutions of the compounds as described for the antifungal assay, using CAMHB as the diluent.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the 96-well plate.

    • Include growth and sterility controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the standard MTT assay methodology.[7]

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation of IC₅₀:

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2. Workflow for the comparative biological evaluation.

Hypothetical Signaling Pathway and Mechanism of Action

While the precise mechanism of action for a novel compound requires extensive investigation, many cytotoxic agents, including some triazole derivatives, function by inducing apoptosis (programmed cell death). A plausible pathway through which (1H-1,2,4-triazol-5-yl)methanol could exert its cytotoxic effects is by inhibiting a key survival signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Signaling_Pathway cluster_0 Cell Survival Signaling cluster_1 Apoptotic Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Triazole (1H-1,2,4-triazol-5-yl)methanol (Hypothetical Inhibition) Triazole->Akt Inhibits

Figure 3. Hypothetical inhibition of the PI3K/Akt survival pathway.

In this model, the triazole compound inhibits Akt, a central kinase in the pathway. This inhibition prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad, leading to the induction of apoptosis and cell death.

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing the biological activity of (1H-1,2,4-triazol-5-yl)methanol and its hydrochloride salt. The key takeaway for researchers is the profound influence of physicochemical properties, particularly aqueous solubility, on the outcomes of in vitro biological assays. The hydrochloride salt, with its enhanced solubility, is likely to provide a more accurate assessment of the compound's intrinsic biological activity in aqueous-based screening platforms.

It is crucial to remember that the data presented herein is illustrative. The actual biological activities and the magnitude of the differences between the two forms will need to be determined empirically. The provided protocols offer a robust starting point for such an investigation.

For future studies, it would be prudent to characterize the solubility of both forms in the specific assay media used. Furthermore, while the hydrochloride is often superior for in vitro testing, the free base may exhibit better membrane permeability, which could be advantageous for in vivo efficacy. Therefore, a thorough evaluation of both forms is warranted as a compound progresses through the drug discovery pipeline. Ultimately, a deep understanding of the interplay between a compound's chemical form and its biological activity is essential for the successful development of new therapeutic agents.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of medicinal chemistry, 50(26), 6665–6672.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.

Sources

Safety Operating Guide

Navigating the Disposal of (1H-1,2,4-triazol-5-yl)methanol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS No: 123372-69-0). Our focus is not merely on procedural adherence but on fostering a deep understanding of the principles of chemical safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Anticipated Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[2]

  • Serious Eye Irritation: Poses a risk of significant eye damage if direct contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

This hazard profile dictates that this compound be treated as a hazardous substance, requiring disposal as regulated chemical waste. The primary regulatory framework governing this process in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4][5]

Summary of Hazard and Disposal Information

ParameterValueSource
CAS Number 123372-69-0[6]
Anticipated GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Primary Disposal Route Collection for licensed hazardous waste disposal[1][7][8]
Incompatible Materials Strong oxidizing agents, strong acids[1]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given the irritant nature of the compound, all handling and preparation for disposal must be conducted with strict adherence to safety protocols to prevent accidental exposure.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. Ensure gloves are inspected before use.

  • Body Protection: A fully buttoned lab coat must be worn.

All operations involving the handling of solid this compound or its solutions for disposal should be performed within a certified laboratory chemical fume hood.[8] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must not be disposed of in the normal trash or via the sanitary sewer.[9][10] The only acceptable method is through a licensed hazardous waste management service.

Experimental Protocol: Waste Accumulation and Labeling

  • Container Selection:

    • Select a waste container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[5][11]

    • The container material must be compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[5]

    • It is permissible to reuse an empty reagent bottle for waste collection, provided it is compatible and correctly relabeled.[12]

  • Waste Collection:

    • For solid waste, carefully transfer the compound into the designated hazardous waste container using a spatula or scoop. Avoid generating dust.

    • For solutions, use a funnel to pour the liquid into the waste container. Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

    • Keep the waste container closed at all times, except when actively adding waste.[3][5][10]

  • Labeling:

    • Immediately affix a hazardous waste label to the container.[11]

    • The label must be completely filled out and include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound". Do not use abbreviations.[11]

      • The concentration and all constituents if it is a mixed waste stream.

      • The date accumulation started.

      • The name and contact information of the Principal Investigator or responsible party.[3]

      • Associated hazards (e.g., "Irritant").[3]

  • Storage:

    • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents and strong acids.[1][10]

    • Utilize secondary containment, such as a chemical-resistant tray, for liquid waste containers.[10]

Spill and Decontamination Procedures

In the event of a spill, the primary objective is to contain and clean the material safely.

Experimental Protocol: Spill Cleanup

  • Alert personnel in the immediate area and restrict access.

  • Wear appropriate PPE as described in Section 2.

  • For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.

  • For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by a soap and water wash. Collect all cleaning materials and rinsate as hazardous waste. The first rinse of any contaminated glassware must also be collected as hazardous waste.[8][10]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • A container is considered "empty" if all contents have been removed by normal methods.

  • To dispose of the container in the regular trash, it must be triple-rinsed with a suitable solvent.[11][12]

  • The first rinsate must be collected and disposed of as hazardous waste.[10] Subsequent rinses can typically be disposed of down the sanitary sewer, but always check with your institution's Environmental Health and Safety (EHS) office.

  • After triple-rinsing and air-drying, deface or remove the original label before disposal.[10][12]

Final Disposal and Record Keeping

When the waste container is full (at 90% capacity), contact your institution's EHS office to schedule a pickup.[3] They will arrange for a licensed hazardous waste contractor to transport and dispose of the material in accordance with all federal, state, and local regulations. Maintain a record of the waste generated and its disposal date as part of good laboratory practice and for regulatory compliance.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency & Ancillary start Start: Unwanted this compound assess_hazards Assess Hazards (Skin/Eye/Resp. Irritant) start->assess_hazards empty_container Empty Container Disposal start->empty_container don_ppe Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select & Label Hazardous Waste Container don_ppe->select_container spill Spill Occurs don_ppe->spill collect_waste Collect Waste in Fume Hood (<90% Full, Keep Closed) select_container->collect_waste store_waste Store in Satellite Accumulation Area (Segregated, Secondary Containment) collect_waste->store_waste request_pickup Container Full: Request EHS Pickup store_waste->request_pickup licensed_disposal Disposal by Licensed Hazardous Waste Vendor request_pickup->licensed_disposal end End: Compliant Disposal licensed_disposal->end spill->select_container No cleanup Contain & Clean Spill (Collect all materials as waste) spill->cleanup Yes cleanup->collect_waste triple_rinse Triple Rinse (Collect 1st rinsate as waste) empty_container->triple_rinse trash Dispose of Defaced Container in Normal Trash triple_rinse->trash

Caption: Disposal workflow for this compound.

References

  • Reminder: Managing Chemical Waste in Labs. (2017, January 31). Emory Research Administration News. [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. ResearchGate. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • (1-Methyl-1H-1,2,4-triazol-3-yl)methanol Safety Data Sheet. Chem-Supply. [Link]

Sources

Personal protective equipment for handling (1H-1,2,4-triazol-5-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to Handling (1H-1,2,4-triazol-5-yl)methanol hydrochloride

This guide provides essential safety and handling protocols for this compound (CAS No. 123372-69-0), a heterocyclic compound with potential applications in pharmaceutical research and development.[1][2] As this is a novel compound, a comprehensive safety data sheet (SDS) may not be widely available. Therefore, this document synthesizes information from analogous structures—specifically the 1,2,4-triazole core and hydrochloride salts—to establish a robust framework for minimizing risk. The protocols herein are designed for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Stance on Safety

Understanding the potential hazards of this compound is foundational to its safe handling. The risk profile is derived from its constituent chemical motifs: the bioactive 1,2,4-triazole ring and the acidic hydrochloride salt.

1.1. Intrinsic Chemical Hazards

While specific toxicological data for this exact molecule is limited, the known hazards of its parent structures provide a strong basis for establishing safety protocols.

  • 1,2,4-Triazole Core: The 1,2,4-triazole ring is a common feature in many biologically active compounds, including fungicides. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[3][4][5][6][7] Animal tests have shown that 1,2,4-triazole may cause toxicity to human reproduction or development.[3][6] It is of moderate acute oral toxicity in rats and can be absorbed through the skin.[8]

  • Hydrochloride Salt: As a hydrochloride salt, this compound can exhibit acidic properties, particularly when dissolved in water. Concentrated hydrochloric acid is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[9][10][11] While the salt is not as aggressive as the free acid, the potential for irritation remains a key consideration.

  • Physical Form: As a solid, the primary physical hazard is the potential for dust formation. Finely dispersed particles of triazole compounds can form explosive mixtures in air, and inhalation of dust is a primary route of exposure.[3][6]

1.2. Primary Routes of Exposure

To establish effective barriers, we must anticipate the pathways through which exposure can occur:

  • Inhalation: Breathing in airborne dust or aerosols generated during weighing, transferring, or dissolving the compound.

  • Dermal Contact: Direct contact with the skin during handling, which can lead to local irritation or systemic absorption.[3]

  • Ocular Contact: Contact with the eyes from splashes or airborne particles, which can cause severe irritation.[3][4][8]

  • Ingestion: Accidental swallowing, often through hand-to-mouth contact from contaminated surfaces or gloves.[3]

Hazard Classification Description Primary Reference
Acute Toxicity, Oral Harmful if swallowed.[3][4][5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5][7][8][12]
Skin Corrosion/Irritation May cause skin irritation.[8][12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (based on parent triazole).[3][4][5][6]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[12]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are the first lines of defense, a robust PPE strategy is critical for direct handling. The selection of PPE must be tailored to the specific laboratory operation.

2.1. The Hierarchy of Controls

Effective safety management prioritizes eliminating hazards at their source. PPE is the last, but essential, line of defense when other controls cannot fully mitigate the risk.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Least Effective) Administrative Controls->PPE

Caption: The Hierarchy of Controls model for mitigating laboratory hazards.

2.2. PPE Recommendations by Task

Protection Type Equipment Specification Purpose & Rationale
Eye and Face Protection ANSI Z87.1 Compliant Safety Goggles with Side-Shields. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling >1L solutions).Protects against splashes and airborne particles. The hydrochloride salt and triazole moiety are known eye irritants.[3][13]
Hand Protection Chemical-Resistant Nitrile or Neoprene Gloves.Protects skin from direct contact. Always inspect gloves before use and practice proper removal techniques to avoid contaminating skin.[14] For prolonged tasks, consider double-gloving.
Body Protection Fully-buttoned, long-sleeved Laboratory Coat.Prevents contamination of personal clothing.[13] For large-scale operations, a chemical-resistant apron is recommended.
Respiratory Protection Not typically required for small-scale work performed within a certified chemical fume hood. For weighing outside a ventilated enclosure or for spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or P2/P3) is required.[7][15]Prevents inhalation of hazardous dust. A harmful concentration of airborne particles can be reached quickly when the substance is dispersed.[3]

Operational and Disposal Plans

A structured workflow and clear emergency plans are non-negotiable for ensuring safety and operational integrity.

3.1. Standard Handling Workflow

This workflow diagram illustrates the critical safety checkpoints during a typical experimental procedure involving a solid chemical.

cluster_1 Safe Handling Workflow A Pre-Op Check (Review SDS, Assemble PPE) B Weighing (In Fume Hood or Ventilated Enclosure) A->B C Solubilization (Add Solid to Solvent Slowly) B->C D Reaction / Use C->D E Decontamination (Clean Glassware & Surfaces) D->E F Waste Disposal (Segregated Waste Stream) E->F G Post-Op (Remove PPE, Wash Hands) F->G

Caption: A procedural workflow for handling this compound.

3.2. Step-by-Step Procedures

A. Weighing and Transfer:

  • Preparation: Don all required PPE as outlined in Section 2.2. Ensure a chemical fume hood or ventilated balance enclosure is operational.

  • Execution: Weigh the solid compound on weighing paper or in a tared container. Use a spatula to gently transfer the material, minimizing any actions that could create dust.

  • Cleanup: After transfer, carefully fold the weighing paper and dispose of it in the designated solid chemical waste container. Wipe down the balance and surrounding surfaces with a damp cloth.

B. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][9][10]

  • In Case of Skin Contact: Immediately remove contaminated clothing.[3] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth with water.[3][10] Do NOT induce vomiting. Seek immediate medical attention.[10]

3.3. Spill Management

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: Prevent the spill from entering drains or water courses.[12][15]

  • Cleanup: For small dry spills, gently moisten the material to prevent dusting.[3] Carefully sweep the substance into a covered, sealable container for disposal.[3] Use appropriate PPE, including respiratory protection.

  • Decontaminate: Clean the spill area thoroughly.

3.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep separated from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

  • Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations.[5] Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams.

References

  • 4-Amino-4H-1,2,4-triazole Safety Information. (n.d.).
  • International Chemical Safety Card (ICSC) 0682 for 1,2,4-Triazole. (2021). ILO/WHO.
  • Triazole Fungicide Metabolites Toxicology Report. (n.d.). JMPR.
  • Hydrochloric Acid Standard Operating Procedure. (n.d.).
  • 1,2,4-Triazole Safety Data Sheet. (2025). ChemicalBook.
  • 1,2,4-TRIAZOLE Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • 1,2,4-Triazole Safety Data Sheet. (2024). Carl ROTH.
  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS.
  • How to safely handle hydrochloric acid. (2021). Quora.
  • (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride Product Page. (n.d.). Sigma-Aldrich.
  • Personal protective equipment for handling SCOULERIN HCl. (n.d.). Benchchem.
  • 1,2,4-Triazole Safety Data Sheet. (2025). Columbus Chemical Industries, Inc.
  • International Chemical Safety Card (ICSC) 0682 for 1,2,4-TRIAZOLE. (n.d.). Inchem.org.
  • 1,2,4-1H-Triazole Safety Data Sheet. (2014). Fisher Scientific.
  • Safety Data Sheet for Preservative (heterocyclic compound). (2024). Kao Chemicals.
  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines. (n.d.). National Toxicology Program.
  • Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (2025). Fisher Scientific.
  • This compound Product Page. (n.d.). BLDpharm.
  • 1H-1,2,4-Triazol-5-ylmethanol hydrochloride Product Page. (n.d.). Matrix Scientific.
  • Update on setting occupational exposure limits. (2022). European Pharmaceutical Review.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
  • Heterocyclic Compounds: Health Hazards. (2011). ILO Encyclopaedia of Occupational Health and Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.